2-Propanol, 1-[bis(2-hydroxyethyl)amino]-
Description
The exact mass of the compound 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30493. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO3/c1-7(11)6-8(2-4-9)3-5-10/h7,9-11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFECCYLNALETDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CCO)CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863933 | |
| Record name | 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6712-98-7 | |
| Record name | Diethanolisopropanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6712-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, 1-(bis(2-hydroxyethyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006712987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6712-98-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30493 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(N,N-bis(2-hydroxyethyl)amino)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and industrial applications of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-, a versatile alkanolamine. This document includes tabulated quantitative data, detailed experimental protocols for its synthesis, and visual representations of its synthetic pathway and structure-function relationships to support research and development activities.
Chemical Identity and Properties
2-Propanol, 1-[bis(2-hydroxyethyl)amino]- is a triol derivative possessing both hydroxyl and tertiary amine functional groups.[1] This unique combination of reactive sites makes it a valuable intermediate in various chemical syntheses.[1]
Synonyms: N,N-Bis(2-hydroxyethyl)isopropanolamine, Diethanolisopropanolamine (DEIPA)[2][3]
Physicochemical Properties
The key physicochemical properties of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 6712-98-7 | [1][2][3] |
| Molecular Formula | C₇H₁₇NO₃ | [2][3][4] |
| Molecular Weight | 163.22 g/mol | [1][3] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Melting Point | 31.5-36 °C | [4][5] |
| Boiling Point | 145 °C at 0.6 mmHg | [1][4][5] |
| Density | 1.079 g/mL at 25 °C | [4][5] |
| Flash Point | 113 °C (closed cup) | [6] |
| Water Solubility | Excellent | [2] |
Synthesis and Manufacturing
There are three primary industrial routes for the synthesis of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-:
-
Reaction of ammonia with ethylene oxide (EO) and propylene oxide (PO) separately.
-
Reaction of monoisopropanolamine (MIPA) with ethylene oxide (EO).
-
Reaction of diethanolamine (DEA) with propylene oxide (PO).
Detailed Experimental Protocol: Synthesis from Diethanolamine and Propylene Oxide
This protocol is based on a common laboratory-scale synthesis method.
Materials:
-
Diethanolamine (0.3 mol)
-
Propylene oxide (0.3 mol)
-
Water (0.38 mol)
-
Polymerization inhibitor (e.g., Resorcinol, 0.36 mmol)
-
250 mL four-hole flask equipped with a mechanical stirrer, thermometer, reflux condenser, and constant pressure funnel.
Procedure:
-
To the 250 mL four-hole flask, add 31.5 g (0.3 mol) of diethanolamine, 7 g (0.38 mol) of water, and 0.04 g (0.36 mmol) of Resorcinol.
-
Stir the mixture.
-
Using the constant pressure funnel, slowly add 17.4 g (0.3 mol) of propylene oxide to the flask.
-
Maintain the reaction temperature between 45-60 °C and continue stirring.
-
Monitor the reaction progress by taking samples every 30 minutes for gas chromatographic analysis until the product concentration is stable. The typical reaction time is 7-8 hours.
-
Upon completion, the crude product will be a Vandyke brown-colored liquid.
-
Purify the product by reduced pressure distillation, collecting the fraction at 148-152 °C and 0.1 mmHg. The expected yield is approximately 94.4%.
Industrial Applications
The unique molecular structure of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-, with its combination of hydroxyl and tertiary amine groups, makes it a versatile chemical intermediate and performance additive in several industrial applications.[1]
Epoxy Resin Curing Accelerator
One of the primary uses of this compound is as an accelerator for the curing of epoxy resins.[1] It significantly reduces the curing time by speeding up the cross-linking reaction between the epoxy resin and the hardener.[1] This leads to improved mechanical properties in the final cured product, which is beneficial in the manufacturing of coatings, adhesives, and structural components.[1]
Surfactant and Emulsifier Production
The presence of hydrophilic hydroxyl groups and a nitrogen atom gives the molecule surfactant properties. It can be used as a precursor or an additive in the formulation of specialized surfactants and emulsifiers for industrial cleaning, textiles, and agricultural applications.[1]
Urethane Catalysis
Similar to other amino alcohols, it can be employed as a catalyst in the production of polyurethanes, where it influences the reaction rates and the properties of the resulting foam.[1]
Cement and Concrete Production
It is also used as a grinding aid in cement production, where it enhances the efficiency of the grinding process and can improve the strength of the resulting concrete.
Chemical Synthesis
As a building block, its hydroxyl groups can undergo esterification and etherification, while the tertiary amine can participate in quaternization reactions. This makes it a valuable intermediate for the synthesis of more complex organic molecules in the fine chemicals and specialty polymers sectors.[1]
Safety and Handling
2-Propanol, 1-[bis(2-hydroxyethyl)amino]- is an air-sensitive compound and should be stored under an inert gas in a cool, dark place. It is incompatible with oxidizing agents. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this chemical.
Conclusion
2-Propanol, 1-[bis(2-hydroxyethyl)amino]- is a multifunctional chemical with significant utility in a range of industrial applications. Its unique combination of hydroxyl and tertiary amine functionalities provides a versatile platform for its use as a reaction accelerator, a building block for more complex molecules, and a performance-enhancing additive. The information provided in this guide serves as a valuable resource for researchers and professionals in chemistry and material science.
References
- 1. amines.com [amines.com]
- 2. polymerinnovationblog.com [polymerinnovationblog.com]
- 3. CN102924301A - Preparation method of N,N-bis(2-hydroxyethyl)isopropanolamine - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. CN103224453A - Method for preparing diethanol isopropanol amine - Google Patents [patents.google.com]
- 6. Designing the epoxy adhesive formulations for manufacturing engineered woods :: BioResources [bioresources.cnr.ncsu.edu]
"1-[bis(2-hydroxyethyl)amino]-2-propanol" synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-[bis(2-hydroxyethyl)amino]-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-[bis(2-hydroxyethyl)amino]-2-propanol, a versatile chemical intermediate. The primary focus of this document is the detailed description of its most common synthesis pathway, the reaction of diethanolamine with propylene oxide. This guide includes a thorough experimental protocol, a summary of quantitative data, a discussion of the reaction mechanism, and essential safety considerations. The information is intended for researchers, scientists, and professionals in drug development and other relevant fields who require a deep understanding of the synthesis of this compound. While the primary applications of 1-[bis(2-hydroxyethyl)amino]-2-propanol are in industrial settings, such as an accelerator for epoxy resin curing, this guide provides the foundational chemical knowledge applicable to a range of scientific disciplines.[1]
Introduction
1-[bis(2-hydroxyethyl)amino]-2-propanol, also known as N,N-Bis(2-hydroxyethyl)isopropanolamine, is a triol derivative with the CAS number 6712-98-7.[2][3] Its molecular structure, containing both hydroxyl and tertiary amine functionalities, makes it a reactive and versatile intermediate in chemical synthesis.[1] This compound is primarily utilized as an accelerator in the curing of epoxy resins, where it enhances the cross-linking process, leading to faster curing times and improved mechanical properties of the final product.[1] Other industrial applications include its use in the production of surfactants, emulsifiers, and as a catalyst in polyurethane manufacturing.[1]
This guide focuses on the prevalent and efficient method for its synthesis: the ring-opening reaction of propylene oxide with diethanolamine.
Synthesis Pathway
The principal synthesis route for 1-[bis(2-hydroxyethyl)amino]-2-propanol involves the nucleophilic addition of diethanolamine to propylene oxide. This reaction is a classic example of the aminolysis of an epoxide, where the nitrogen atom of the amine acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring.
Reaction Scheme
The overall chemical reaction can be represented as follows:
Caption: General reaction scheme for the synthesis of 1-[bis(2-hydroxyethyl)amino]-2-propanol.
Experimental Protocols
The following experimental protocol is a consolidated procedure based on established methodologies.
Materials and Equipment
-
Reactants: Diethanolamine, Propylene oxide, Water
-
Polymerization Inhibitor (optional but recommended): Resorcinol
-
Apparatus: A 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a constant pressure dropping funnel.
-
Purification: Vacuum distillation setup.
Procedure
-
Charging the Reactor: In a 250 mL four-necked flask, add diethanolamine (e.g., 31.5 g, 0.3 mol), water (e.g., 7 g, 0.38 mol), and a polymerization inhibitor such as resorcinol (e.g., 0.01-0.04 g).
-
Stirring: Begin stirring the mixture to ensure homogeneity.
-
Addition of Propylene Oxide: Slowly add propylene oxide (e.g., 17.4 g, 0.3 mol) dropwise from the constant pressure funnel.
-
Temperature Control: Maintain the reaction temperature between 45-60 °C. The reaction is exothermic, and cooling may be necessary.
-
Reaction Time: Continue stirring the reaction mixture for 7-8 hours at the specified temperature.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as gas chromatography to determine when the concentration of the product has stabilized.
-
Purification: After the reaction is complete, the product is purified by reduced pressure distillation. Collect the fraction at a temperature of 148-152 °C under a vacuum of 0.1 mmHg.
Quantitative Data
The following table summarizes the key quantitative data from various reported syntheses.
| Parameter | Value |
| Reactant Molar Ratio | |
| Diethanolamine | 1 equivalent |
| Propylene Oxide | 1 equivalent |
| Water | 1.2-1.3 equivalents |
| Reaction Conditions | |
| Temperature | 45-60 °C |
| Time | 7-8 hours |
| Purification | |
| Distillation Temperature | 148-152 °C |
| Pressure | 0.1 mmHg |
| Yield | 90.7% - 97.3% |
Reaction Mechanism
The synthesis proceeds through a nucleophilic ring-opening mechanism.
Caption: Proposed reaction mechanism for the synthesis.
The lone pair of electrons on the nitrogen atom of diethanolamine acts as a nucleophile and attacks one of the carbon atoms of the propylene oxide ring. Due to steric hindrance from the methyl group, the attack preferentially occurs at the less substituted carbon atom. This leads to the opening of the epoxide ring and the formation of an alkoxide intermediate. A subsequent proton transfer, typically from a water molecule or another amine molecule in the reaction mixture, neutralizes the alkoxide to yield the final product, 1-[bis(2-hydroxyethyl)amino]-2-propanol. The presence of water in the reaction mixture can facilitate this proton transfer step.
Safety Considerations
It is imperative to handle the reactants with appropriate safety precautions in a well-ventilated fume hood.
-
Propylene Oxide: This substance is extremely flammable and should be kept away from heat, sparks, open flames, and hot surfaces.[4][5][6] It is also a suspected carcinogen and is toxic if inhaled or in contact with skin.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn.[4][5] All equipment used for handling propylene oxide should be properly grounded to prevent static discharge.[6][7][8]
-
Diethanolamine: This compound can cause skin and eye irritation.[3] Standard laboratory PPE should be worn when handling it.
-
Reaction Conditions: The reaction is exothermic, and proper temperature control is crucial to prevent a runaway reaction.
Conclusion
The synthesis of 1-[bis(2-hydroxyethyl)amino]-2-propanol via the reaction of diethanolamine and propylene oxide is a well-established and high-yielding process. This guide provides a detailed framework for its laboratory-scale preparation, including a comprehensive experimental protocol, quantitative data, and a mechanistic overview. While primarily an industrial chemical, a thorough understanding of its synthesis is valuable for researchers in various chemical sciences. Adherence to strict safety protocols is paramount when performing this synthesis due to the hazardous nature of the reactants.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- | C7H17NO3 | CID 97712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-[N,N-Bis(2-hydroxyethyl)amino]-2-propanol - High purity | EN [georganics.sk]
- 4. airgas.com [airgas.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. balchem.com [balchem.com]
- 7. fishersci.com [fishersci.com]
- 8. PROPYLENE OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to the Molecular Structure and Bonding of 1-[Bis(2-hydroxyethyl)amino]-2-propanol (CAS 6712-98-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular structure and bonding of the chemical compound 1-[Bis(2-hydroxyethyl)amino]-2-propanol, identified by CAS number 6712-98-7. This document collates available spectroscopic data, describes a relevant synthesis protocol, and illustrates its functional role in a key industrial application.
Molecular Identity and Physical Properties
1-[Bis(2-hydroxyethyl)amino]-2-propanol, also known as N,N-Bis(2-hydroxyethyl)isopropanolamine or Diethanolisopropanolamine (DEIPA), is a tertiary amine with three hydroxyl groups. Its chemical structure confers properties that make it a versatile intermediate in various chemical syntheses.[1]
| Property | Value | Reference |
| Molecular Formula | C₇H₁₇NO₃ | [2] |
| Molecular Weight | 163.21 g/mol | |
| Appearance | Colorless to yellow liquid | [3] |
| Melting Point | 31.5-36 °C | |
| Boiling Point | 145 °C at 0.6 mmHg | |
| Density | 1.079 g/mL at 25 °C | |
| SMILES | CC(CN(CCO)CCO)O | [2] |
| InChI | InChI=1S/C7H17NO3/c1-7(11)6-8(2-4-9)3-5-10/h7,9-11H,2-6H2,1H3 | [2] |
Molecular Structure and Bonding
As of the latest literature review, a definitive single-crystal X-ray diffraction analysis for 1-[Bis(2-hydroxyethyl)amino]-2-propanol, which would provide precise experimental bond lengths and angles, is not publicly available in crystallographic databases.[4] Therefore, the following description of its molecular structure and bonding is based on established principles of chemical bonding, spectroscopic data, and computational models.
The molecule consists of a central nitrogen atom bonded to a 2-hydroxypropyl group and two 2-hydroxyethyl groups. The nitrogen atom is sp³ hybridized, resulting in a trigonal pyramidal geometry. The presence of a lone pair of electrons on the nitrogen atom makes it a Lewis base and a nucleophile.
The carbon atoms are also sp³ hybridized, leading to tetrahedral geometries around them. The C-C, C-N, and C-O bonds are all sigma (σ) bonds. The hydroxyl (-OH) groups are capable of forming hydrogen bonds, which significantly influences the compound's physical properties, such as its relatively high boiling point and miscibility with water.
Spectroscopic Analysis
Spectroscopic techniques are crucial for confirming the structure of 1-[Bis(2-hydroxyethyl)amino]-2-propanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The protons on the carbons attached to the nitrogen and oxygen atoms will be deshielded and appear at a lower field. The hydroxyl protons will likely appear as broad singlets, and their chemical shift can be concentration and solvent-dependent.[7]
| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| -CH₃ | ~1.1 | Doublet |
| -CH(OH)- | ~3.8 | Multiplet |
| -CH₂-N- | ~2.5 - 2.8 | Multiplet |
| -N-CH₂-CH₂OH | ~2.6 and ~3.6 | Triplets |
| -OH | Variable, broad | Singlet |
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment. The carbons bonded to the electronegative nitrogen and oxygen atoms will be deshielded and have higher chemical shifts.[10][11]
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| -CH₃ | ~20 |
| -CH(OH)- | ~65 |
| -CH₂-N- | ~60 |
| -N-CH₂-CH₂OH | ~58 and ~60 |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 1-[Bis(2-hydroxyethyl)amino]-2-propanol will exhibit characteristic absorption bands corresponding to its functional groups.[12][13][14][15][16]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretching, H-bonded | 3500 - 3200 (broad) |
| C-H (alkane) | Stretching | 3000 - 2850 |
| C-O (alcohol) | Stretching | 1260 - 1000 |
| C-N (amine) | Stretching | 1250 - 1020 |
Experimental Protocols
Synthesis of 1-[Bis(2-hydroxyethyl)amino]-2-propanol
A common method for the synthesis of N,N-Bis(2-hydroxyethyl)isopropanolamine involves the reaction of diethanolamine with epoxypropane (propylene oxide).[17][18][19][20]
Materials:
-
Diethanolamine
-
Epoxypropane (Propylene oxide)
-
Water
-
Polymerization inhibitor (e.g., Resorcinol, MEHQ)
-
Reactor with a stirring device
Procedure:
-
Weigh diethanolamine, a polymerization inhibitor, and water according to a predetermined molar ratio (e.g., (0.5-1.5):(0.5-1.5):(1-1.8) for diethanolamine:epoxypropane:water).[18] The amount of the polymerization inhibitor is typically 0.01-0.2% of the total mass of diethanolamine and epoxypropane.[18]
-
Add the diethanolamine, polymerization inhibitor, and water to a reactor equipped with a stirring mechanism. Stir the mixture until it is homogeneous.[18]
-
Slowly add the epoxypropane dropwise to the reactor while maintaining the reaction temperature between 35-95 °C.[18]
-
Continue stirring the reaction mixture for 2-10 hours within the specified temperature range.[18]
-
After the reaction is complete, purify the product by reduced pressure distillation to obtain 1-[Bis(2-hydroxyethyl)amino]-2-propanol.[18]
Functional Application: Epoxy Resin Curing
1-[Bis(2-hydroxyethyl)amino]-2-propanol is utilized as an accelerator in the curing of epoxy resins.[21][22] The tertiary amine functionality catalyzes the polymerization reaction between the epoxy resin and the curing agent (hardener).[1][21] The hydroxyl groups can also participate in the reaction, contributing to the cross-linked polymer network.[21]
Below is a simplified logical diagram illustrating the catalytic role of a tertiary amine with hydroxyl groups in the epoxy curing process.
References
- 1. threebond.co.jp [threebond.co.jp]
- 2. 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- | C7H17NO3 | CID 97712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 9. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. N-(2-Hydroxyethyl)-N-methylaniline [webbook.nist.gov]
- 17. scribd.com [scribd.com]
- 18. CN102924301A - Preparation method of N,N-bis(2-hydroxyethyl)isopropanolamine - Google Patents [patents.google.com]
- 19. CN102924301B - Preparation method of N,N-bis(2-hydroxyethyl)isopropanolamine - Google Patents [patents.google.com]
- 20. CN103224453A - Method for preparing diethanol isopropanol amine - Google Patents [patents.google.com]
- 21. nbinno.com [nbinno.com]
- 22. nbinno.com [nbinno.com]
The Uncharted Territory of Diethanolisopropanolamine in Biological Systems: A Review of Available Data and a Call for Research
An Important Note to the Reader: The following document addresses the topic of Diethanolisopropanolamine (DEIPA) and its mechanism of action in biological systems. It is critical to state at the outset that a comprehensive review of the scientific literature reveals a significant gap in research on this specific compound's biological effects. The vast majority of published information on DEIPA pertains to its industrial applications, primarily as a grinding aid and strength enhancer in the cement and concrete industry.[1][2][3][4][5][6][7][8][9][10]
Therefore, this document will summarize the limited available safety and toxicological information on DEIPA and will draw upon data from structurally related compounds, such as Diethanolamine (DEA), to provide a potential, albeit speculative, framework for understanding how DEIPA might interact with biological systems. This information is intended for a scientific audience and should be interpreted with caution, as the biological properties of one compound cannot be directly and reliably extrapolated to another, even if they are structurally similar. The profound lack of data on DEIPA's biological mechanism of action represents a critical area for future research.
Diethanolisopropanolamine (DEIPA): A Profile
DEIPA is a tertiary alkanolamine that is widely used in industrial settings.[1][3][8][11] Its primary application is in the cement industry, where it improves the efficiency of grinding and enhances both the early and late strength of concrete.[2][3][8][9][12] It is also utilized in personal care products as a pH adjuster and emulsifying agent, and in other industrial applications as a surfactant and corrosion inhibitor.[3][13]
General Toxicological Profile of DEIPA
According to available Safety Data Sheets (SDS), DEIPA is generally considered to have low acute toxicity.[13][14] It is not classified as a substance with acute toxicity, skin corrosion or irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[14] Ecotoxicity data suggests it is not considered harmful to aquatic organisms.[14][15]
Table 1: Summary of Ecotoxicity Data for Diethanolisopropanolamine (DEIPA)
| Test Organism | Endpoint | Value | Exposure Time | Reference |
| Oncorhynchus mykiss (Rainbow Trout) | LC50 | > 100 mg/L | 96 hours | [15] |
| Daphnia magna (Water Flea) | EC50 | > 100 mg/L | 48 hours | [15] |
| Pseudokirchneriella subcapitata (Green Algae) | EC10 | 74.2 mg/L | 72 hours | [15] |
| Activated Sludge Microorganisms | EC50 | > 4820 mg/L | 3 hours | [15] |
Insights from Structurally Related Compounds: The Case of Diethanolamine (DEA)
Given the scarcity of biological data on DEIPA, examining the well-studied, structurally similar compound Diethanolamine (DEA) may offer some clues into potential metabolic pathways and toxicological mechanisms. It is crucial to reiterate that these are not data on DEIPA and are presented here for hypothetical consideration only.
Metabolism and Bioaccumulation of DEA
Research on DEA has shown that it can be metabolized and incorporated into the body's own metabolic pathways.[16] Unlike many small polar molecules that are readily excreted, DEA has been found to accumulate in certain tissues, such as the liver, kidney, spleen, and brain, following repeated exposure.[16] This bioaccumulation is thought to contribute to its cumulative toxicity.[16]
DEA is metabolized through biosynthetic routes that are common to the endogenous compound ethanolamine.[16] This includes phosphorylation, N-methylation, and incorporation into phospholipids like phosphoglycerides and sphingomyelins.[16] The incorporation of a xenobiotic "headgroup" like DEA into natural lipids results in the formation of aberrant phospholipids, which may disrupt normal cellular functions.[16]
Caption: Hypothetical metabolic fate of Diethanolamine (DEA).
Choline Deficiency and Potential for Carcinogenicity of DEA
A significant finding in the toxicology of DEA is its ability to induce choline deficiency.[17] Studies in mice have shown that DEA administration leads to a pronounced depletion of choline, phosphocholine, and glycerophosphocholine.[17] Choline is an essential nutrient vital for numerous physiological functions, including the synthesis of the neurotransmitter acetylcholine and the major membrane phospholipid, phosphatidylcholine. It is also a primary source of methyl groups for methylation reactions.[18] It has been suggested that the depletion of choline-containing compounds may be an underlying mechanism for the liver tumors observed in mice treated with DEA.[17]
Neurodevelopmental Toxicity of DEA
Dermal application of DEA to pregnant mice has been shown to have adverse effects on fetal brain development.[19] Specifically, an 80 mg/kg/day dose of DEA resulted in reduced neurogenesis and increased apoptosis in the fetal hippocampus.[19] This dose was also associated with the accumulation of DEA and its metabolites in the liver and plasma.[19] These effects were not observed at lower doses.[19] In a small human study, dermal application of a lotion containing DEA resulted in detectable plasma concentrations of DEA, though these levels were far below those associated with developmental effects in mice.[19]
Oxidative Stress and Cell Viability
In vitro studies on rat bone marrow mesenchymal stem cells have indicated that DEA can reduce cell viability and proliferation.[20] The proposed mechanisms include metabolic changes, electrolyte imbalance, and the induction of oxidative stress.[20] This was evidenced by an increase in malondialdehyde (a marker of lipid peroxidation) and a decrease in total antioxidant capacity and the activity of antioxidant enzymes.[20]
Genotoxicity of Other Related Compounds
While there is no specific data on the genotoxicity of DEIPA, studies on other structurally different but industrially relevant compounds have shown genotoxic potential. For instance, Di(ethylhexyl) phthalate (DEHP), a common plasticizer, has been shown to induce DNA damage, alter mitotic rates, and inhibit apoptosis in various in vitro systems.[21][22][23][24][25] Diethyldithiophosphate (DEDTP), a metabolite of some organophosphorus pesticides, has been found to be genotoxic and immunotoxic in a murine model.[26] These findings highlight the importance of evaluating the genotoxic potential of industrial chemicals, including DEIPA.
Experimental Protocols: A Methodological Void for DEIPA
A core requirement for a technical guide is the inclusion of detailed experimental protocols. However, due to the absence of published research on the biological mechanisms of DEIPA, there are no "key experiments" to cite or methodologies to detail. To conduct future research, scientists would need to adapt standard toxicological and cell biology assays. Examples of relevant experimental approaches would include:
-
Cell Viability and Proliferation Assays: To determine the cytotoxic and cytostatic potential of DEIPA, assays such as MTT, trypan blue exclusion, and BrdU incorporation could be employed on various cell lines (e.g., hepatocytes, neurons, skin cells).
-
Genotoxicity Assays: A battery of tests would be necessary to assess the genotoxic potential of DEIPA, including the Ames test for mutagenicity, the comet assay for DNA damage, and the micronucleus test for chromosomal damage.
-
'Omics' Approaches: Transcriptomics (RNA-Seq), proteomics, and metabolomics analyses of cells or tissues exposed to DEIPA would provide an unbiased view of the cellular pathways and processes affected by the compound.
-
In Vivo Studies: Animal models, likely rodents, would be required to study the absorption, distribution, metabolism, and excretion (ADME) of DEIPA, as well as its potential for systemic toxicity, carcinogenicity, and reproductive and developmental toxicity.
Conclusion and Future Directions
The current state of scientific knowledge regarding the biological mechanism of action of Diethanolisopropanolamine is profoundly limited. While it has a well-defined role in industrial applications, its interactions with biological systems at the cellular and molecular level remain uninvestigated. The information available on the related compound Diethanolamine (DEA) suggests potential mechanisms of toxicity, including bioaccumulation, incorporation into lipids, induction of choline deficiency, and neurodevelopmental effects. However, it is imperative to stress that these are not findings on DEIPA and may not be predictive of its biological activity.
The absence of data on DEIPA represents a significant research gap. For a compound with widespread industrial use, and therefore potential for human and environmental exposure, this lack of understanding is a concern. Future research should be directed at:
-
Characterizing the ADME profile of DEIPA.
-
Investigating the acute and chronic toxicity of DEIPA in relevant animal models.
-
Evaluating the genotoxic and carcinogenic potential of DEIPA.
-
Elucidating the cellular and molecular mechanisms of any observed toxicity, including its effects on specific signaling pathways, organelle function, and metabolic processes.
Until such studies are conducted, any discussion of the biological mechanism of action of Diethanolisopropanolamine must be considered speculative. The scientific community is encouraged to address this knowledge gap to ensure a comprehensive understanding of the safety of this high-production-volume chemical.
References
- 1. camachem.com [camachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Diethanolisopropanolamine (DEIPA) | Construction Chemicals Industrial Chemicals | Sanudo [sanudotrade.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diethanol Isopropanolamine DEIPA 85% BP EP USP CAS 6712-98-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. researchgate.net [researchgate.net]
- 8. ataman-chemicals.com [ataman-chemicals.com]
- 9. Study on the hydration and microstructure of Portland cement containing diethanol-isopropanolamine (Journal Article) | OSTI.GOV [osti.gov]
- 10. Diethanolisopropanolamine 85% - Buy Diethanolisopropanolamine 85%, DEIPA 85% Manufacturer, DEIPA 85% used in cement grinding aid Product on SHIJIAZHUANG CITY HORIZON CHEMICAL INDUSTRY CO.,LTD [horizonadmixtures.com]
- 11. amines.com [amines.com]
- 12. California Chemical | Global Chemical Sourcing. Local Chemical Logistics. [californiachemical.com]
- 13. CAS 6712-98-7: Diethanolisopropanolamine | CymitQuimica [cymitquimica.com]
- 14. alterchem.ru [alterchem.ru]
- 15. echemi.com [echemi.com]
- 16. Metabolism, bioaccumulation, and incorporation of diethanolamine into phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Potential mechanisms of tumorigenic action of diethanolamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DIETHANOLAMINE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Dose response effects of dermally applied diethanolamine on neurogenesis in fetal mouse hippocampus and potential exposure of humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Di-ethanolamine Causes the Mortality of Bone Marrow Mesenchymal Stem Cell Due to Metabolic Imbalance and Oxidative Stress [ajmb.umsha.ac.ir]
- 21. DEHP: genotoxicity and potential carcinogenic mechanisms-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Correlation of the carcinogenic potential of di(2-ethylhexyl)phthalate (DEHP) with induced hyperplasia rather than with genotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Genotoxic activity of endocrine disrupting compounds commonly present in paper mill effluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Di(2-Ethylhexyl) Phthalate Induces Apoptosis Through Mitochondrial Pathway in GC-2spd Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Genotoxic and immunotoxic effects of the organophosphate metabolite diethyldithiophosphate (DEDTP) in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical characteristics of N,N-Bis(2-hydroxyethyl)isopropanolamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Bis(2-hydroxyethyl)isopropanolamine, also known as Diethanolisopropanolamine (DEIPA), is a tertiary amine with three hydroxyl groups, making it a versatile chemical intermediate.[1][2] This document provides a detailed overview of its physical and chemical characteristics, a summary of its synthesis, and relevant safety and handling information. While its primary applications are in industrial settings, particularly as a grinding aid in the cement industry and as a chemical intermediate, this guide aims to provide a comprehensive resource for the scientific community.[3][4]
Chemical and Physical Characteristics
N,N-Bis(2-hydroxyethyl)isopropanolamine is a clear, colorless to slightly yellow, viscous liquid at room temperature.[5][6][7] It is stable under recommended storage conditions.[8]
Table 1: Physical and Chemical Properties of N,N-Bis(2-hydroxyethyl)isopropanolamine
| Property | Value | Source(s) |
| CAS Number | 6712-98-7 | [3][5][6][7][9][10] |
| Molecular Formula | C₇H₁₇NO₃ | [5][6][7][10] |
| Molecular Weight | 163.21 g/mol | [5][6][7][9] |
| Appearance | Clear colorless to slightly yellow liquid | [5][6][8] |
| Melting Point | 31.5-36 °C (lit.) | [3][9][10] |
| Boiling Point | 145 °C at 0.6 mmHg (lit.) | [3][5][8][9][10] |
| Density | 1.079 g/mL at 25 °C (lit.) | [3][5][8][9][10] |
| Flash Point | 113 °C (closed cup) | [5][8][9] |
| Solubility | Completely miscible in water at 20 °C. | [7] |
| Vapor Pressure | Approx. 0.008 Pa at 25 °C | [7] |
| Auto-ignition Temperature | Approx. 312 °C | [7] |
| Stability | Stable under recommended storage conditions. | [8] |
Synthesis Protocol
A common method for the preparation of N,N-Bis(2-hydroxyethyl)isopropanolamine involves the reaction of diethanolamine with propylene oxide.[11][12][13] The following is a generalized protocol based on available patent literature.
2.1. Materials and Equipment
-
Diethanolamine
-
Propylene oxide
-
Water
-
Polymerization inhibitor (e.g., Resorcinol, MEHQ)[11]
-
Reactor with a stirring device and temperature control
-
Distillation apparatus
2.2. Experimental Procedure
-
Charging the Reactor: In a reactor equipped with a stirrer, diethanolamine, water, and a polymerization inhibitor are added in a predetermined molar ratio (e.g., diethanolamine:propylene oxide:water of (0.5-1.5):(0.5-1.5):(1-1.8)).[12] The amount of polymerization inhibitor is typically 0.01-0.2% of the total mass of diethanolamine and propylene oxide.[12]
-
Reaction: The mixture is stirred to ensure homogeneity. Propylene oxide is then added dropwise to the reactor. The reaction temperature is controlled between 35-95 °C (preferably 40-80 °C).[12][13] The reaction is allowed to proceed with stirring for 2-10 hours (preferably 6-8 hours).[12][13]
-
Purification: After the reaction is complete, the resulting product is purified by reduced pressure distillation. The distillation is typically carried out at a vacuum of 0.05-0.2 mmHg and a temperature of 148-200 °C.[12]
2.3. Synthesis Workflow Diagram
Caption: Synthesis workflow for N,N-Bis(2-hydroxyethyl)isopropanolamine.
Analytical Characterization (General Approach)
3.1. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the chemical structure. The proton NMR spectrum would be expected to show signals corresponding to the methyl, methylene, and methine protons, with characteristic chemical shifts and coupling patterns. The carbon NMR would show distinct signals for each unique carbon atom in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 3300-3500 cm⁻¹ characteristic of the O-H stretching of the hydroxyl groups. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹, and C-N and C-O stretching bands would appear in the fingerprint region.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern could also provide structural information.
3.2. Chromatographic Analysis
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to assess the purity of the synthesized compound.
3.3. Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability and decomposition profile of the compound.[14][15]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine thermal transitions such as melting point and glass transition temperature.[14]
Biological Activity and Signaling Pathways
Currently, there is no available information in the searched scientific literature detailing specific biological activities or signaling pathways associated with N,N-Bis(2-hydroxyethyl)isopropanolamine relevant to drug development. Its known applications are primarily in industrial chemistry.[3][4]
Safety and Handling
According to the available Safety Data Sheets (SDS), N,N-Bis(2-hydroxyethyl)isopropanolamine does not have a hazard classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[5] However, standard laboratory safety precautions should always be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][16]
-
Handling: Avoid contact with skin and eyes.[8] Ensure adequate ventilation.[8]
-
Storage: Store in a cool, dry, and well-ventilated place.[8]
-
First Aid: In case of contact with eyes, rinse thoroughly with plenty of water.[5] In case of skin contact, wash off with soap and plenty of water.[5] If inhaled, move the person into fresh air.[5] If swallowed, rinse mouth with water.[5] In all cases, consult a physician.[5]
Conclusion
N,N-Bis(2-hydroxyethyl)isopropanolamine is a well-characterized chemical with established physical and chemical properties. While its current applications are predominantly industrial, this comprehensive technical guide provides foundational information that may be of value to researchers and scientists in various fields. Further investigation into its biological properties is required to determine its potential in the field of drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. N,N-BIS(2-HYDROXYETHYL)ISOPROPANOLAMINE | 6712-98-7 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [guidechem.com]
- 6. N,N-BIS(2-HYDROXYETHYL)ISOPROPANOLAMINE CAS NO.: 6712-98-7, CasNo.6712-98-7 Henan Wentao Chemical Product Co., Ltd. China (Mainland) [wentao.lookchem.com]
- 7. N,N-BIS(2-HYDROXYETHYL)ISOPROPANOLAMINE - Safety Data Sheet [chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. 1- N,N-Bis(2-hydroxyethyl)amino -2-propanol 94 6712-98-7 [sigmaaldrich.com]
- 10. 6712-98-7 CAS MSDS (N,N-BIS(2-HYDROXYETHYL)ISOPROPANOLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. scribd.com [scribd.com]
- 12. CN102924301A - Preparation method of N,N-bis(2-hydroxyethyl)isopropanolamine - Google Patents [patents.google.com]
- 13. CN102924301B - Preparation method of N,N-bis(2-hydroxyethyl)isopropanolamine - Google Patents [patents.google.com]
- 14. Thermal Analysis DSC and TGA | NanoBusiness [nanobusiness.com.br]
- 15. tsapps.nist.gov [tsapps.nist.gov]
- 16. fishersci.com [fishersci.com]
A Technical Guide to the Organic Solvent Solubility of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- (CAS 6712-98-7), a compound also known as Diethanol Isopropanolamine (DEIPA). Due to a lack of specific quantitative solubility data in peer-reviewed literature for the target compound, this guide presents solubility information for structurally analogous compounds, Diethanolamine (DEA) and Triethanolamine (TEA), to provide an informed estimation of its solubility characteristics. Detailed experimental protocols for determining organic solvent solubility are provided, alongside a schematic for its chemical synthesis. This document aims to serve as a valuable resource for professionals in research and development, particularly in the fields of chemical synthesis and formulation.
Introduction
2-Propanol, 1-[bis(2-hydroxyethyl)amino]- is a tertiary amine featuring both hydroxyl and secondary amine functionalities, making it a versatile chemical intermediate. Its structure suggests a high degree of polarity, which dictates its solubility in various media. Understanding its solubility profile in organic solvents is crucial for its application in diverse fields, including as a curing agent for epoxy resins, a surfactant, an emulsifier, and in chemical synthesis. This guide consolidates available information and provides standardized methodologies for its solubility determination.
Estimated Solubility in Organic Solvents
The following table summarizes the available quantitative and qualitative solubility data for DEA and TEA, which can be used to estimate the solubility of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-.
| Solvent | Compound | Solubility (at 25 °C) | Classification | Reference |
| Benzene | Diethanolamine | 4.2% | Soluble | [1] |
| Benzene | Triethanolamine | 4.2% | Soluble | [2] |
| Ether | Diethanolamine | 0.8% | Slightly Soluble | [1] |
| Ether | Triethanolamine | 1.6% | Slightly Soluble | [2] |
| Carbon Tetrachloride | Diethanolamine | <0.1% | Insoluble | [1] |
| Carbon Tetrachloride | Triethanolamine | 0.4% | Slightly Soluble | [2] |
| n-Heptane | Diethanolamine | <0.1% | Insoluble | [1] |
| n-Heptane | Triethanolamine | <0.1% | Insoluble | [2] |
| Methanol | Diethanolamine | Miscible | Miscible | [1] |
| Methanol | Triethanolamine | Miscible | Miscible | [2] |
| Acetone | Diethanolamine | Miscible | Miscible | [1] |
| Acetone | Triethanolamine | Miscible | Miscible | [2] |
| Chloroform | Diethanolamine | Miscible | Miscible | [1] |
| Chloroform | Triethanolamine | Soluble | Soluble | [2] |
| Glycerin | Diethanolamine | Miscible | Miscible | [1] |
Inference for 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-: Based on the data for DEA and TEA, it is anticipated that 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- will be miscible with polar protic solvents like methanol and ethanol, and polar aprotic solvents like acetone. It is expected to be soluble in chloroform and benzene, and have limited solubility in non-polar solvents such as ether, carbon tetrachloride, and heptane.
Experimental Protocols for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- in an organic solvent, based on the OECD Guideline 105 (Flask Method) and general laboratory procedures.
Materials and Equipment
-
2-Propanol, 1-[bis(2-hydroxyethyl)amino]- (purity >99%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Glass flasks with stoppers (e.g., 50 mL Erlenmeyer flasks)
-
Thermostatically controlled shaker or magnetic stirrer with a water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with a suitable detector (HPLC))
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- to a flask containing a known volume of the selected organic solvent. The excess solid should be visually apparent.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test should be conducted to determine the time to reach equilibrium (e.g., agitating for 24, 48, and 72 hours and comparing the concentrations).
-
-
Sample Preparation:
-
Once equilibrium is reached, cease agitation and allow the mixture to stand at the constant temperature for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any undissolved particles. The filter material should be compatible with the solvent.
-
-
Quantification:
-
Prepare a series of standard solutions of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- in the same organic solvent with known concentrations.
-
Analyze the filtered sample and the standard solutions using a calibrated analytical instrument (e.g., GC-FID or HPLC).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- in the sample by comparing its response to the calibration curve.
-
-
Data Reporting:
-
The solubility is reported as the mean of at least three independent determinations, expressed in g/100 mL or mol/L, at the specified temperature.
-
Visualizations
Synthesis Workflow
The following diagram illustrates a typical laboratory synthesis of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-.
Caption: Synthesis of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-.
Experimental Workflow for Solubility Determination
The diagram below outlines the key steps in determining the solubility of an organic compound in an organic solvent.
Caption: General workflow for solubility determination.
References
Unveiling the Thermal Behavior of 1-[bis(2-hydroxyethyl)amino]-2-propanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation profile of 1-[bis(2-hydroxyethyl)amino]-2-propanol, a versatile alkanolamine utilized in various industrial applications. While specific experimental data on the thermal decomposition of this compound is limited in publicly available literature, this document synthesizes available information, presents general experimental protocols for its analysis, and offers a theoretical perspective on its degradation pathway.
Physicochemical and Thermal Properties
| Property | Value | Reference |
| Synonyms | N,N-bis(2-hydroxyethyl)isopropanolamine, Diethanolisopropanolamine (DEIPA) | |
| CAS Number | 6712-98-7 | |
| Molecular Formula | C7H17NO3 | |
| Molecular Weight | 163.21 g/mol | |
| Boiling Point | 145 °C at 0.8 hPa | [1] |
| Auto-ignition Temperature | Approximately 312 °C | [2] |
| Decomposition Temperature | Data not available | [2] |
Under conditions of intense heating, 1-[bis(2-hydroxyethyl)amino]-2-propanol may emit poisonous vapors[3]. Under normal conditions of storage and use, hazardous decomposition products are not expected; however, in the event of a fire, toxic fumes may be released.
Predicted Thermal Degradation Profile
In the absence of specific experimental data, the thermal degradation profile of 1-[bis(2-hydroxyethyl)amino]-2-propanol can be predicted based on the known chemistry of alkanolamines. The degradation process is expected to involve the cleavage of the weakest chemical bonds within the molecule at elevated temperatures. The C-N bond is typically the most susceptible to thermal scission in tertiary amines, followed by C-C and C-O bonds.
A plausible, though hypothetical, degradation pathway is initiated by the homolytic cleavage of a C-N bond, leading to the formation of radical intermediates. These highly reactive species can then undergo a series of subsequent reactions, including hydrogen abstraction, disproportionation, and fragmentation, to yield a variety of smaller, more volatile compounds.
Potential degradation products could include:
-
Ethanolamine and its derivatives: Resulting from the cleavage of the N-CH2CH2OH bond.
-
Isopropanolamine: Formed by the cleavage of the bond between the nitrogen and the propanol group.
-
Smaller aldehydes and ketones: Arising from the further decomposition of the initial fragments.
-
Ammonia and other small amines: From the breakdown of the amino group.
The following diagram illustrates a hypothetical initial step in the thermal degradation of 1-[bis(2-hydroxyethyl)amino]-2-propanol.
Caption: Hypothetical initial step of thermal degradation.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and degradation profile of 1-[bis(2-hydroxyethyl)amino]-2-propanol, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and to quantify mass loss during degradation.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Crucible: An inert crucible, typically alumina or platinum, is used.
-
Sample Preparation: A small, representative sample of 1-[bis(2-hydroxyethyl)amino]-2-propanol (typically 5-10 mg) is accurately weighed and placed into the TGA crucible.
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidative degradation. A typical flow rate is 20-50 mL/min.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting TGA curve plots mass loss (%) against temperature (°C). The onset temperature of decomposition is determined from the point of initial significant mass loss.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these transitions.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Pans: A small amount of the liquid sample (typically 2-10 mg) is hermetically sealed in an aluminum DSC pan to prevent evaporation. An empty, sealed pan is used as a reference.
-
Atmosphere: The analysis is performed under an inert atmosphere, such as nitrogen, with a typical purge gas flow rate of 20-50 mL/min.
-
Temperature Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles. A typical heating rate is 10 °C/min. To erase the sample's thermal history, an initial heat/cool/heat cycle can be employed.
-
Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic and exothermic peaks indicate thermal events. The onset temperature and peak temperature of decomposition can be determined from the thermogram.
The following diagram illustrates a general workflow for the thermal analysis of 1-[bis(2-hydroxyethyl)amino]-2-propanol.
References
An In-depth Spectroscopic Analysis of 6-Methoxy-2-naphthaldehyde
An important note on chemical identity: The CAS number 6712-98-7 provided in the topic query corresponds to Diethanolisopropanolamine (C₇H₁₇NO₃). However, the requested spectroscopic analyses (NMR, IR, Mass Spec) are more commonly detailed in publicly available literature for the compound 6-Methoxy-2-naphthaldehyde , which has the CAS number 3453-33-6 and the molecular formula C₁₂H₁₀O₂ . This guide will provide a comprehensive spectroscopic analysis of 6-Methoxy-2-naphthaldehyde.
This technical guide serves as a detailed resource for researchers, scientists, and professionals in drug development, offering an in-depth look at the spectroscopic characterization of 6-Methoxy-2-naphthaldehyde. The document outlines the methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting the data in structured tables for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 6-Methoxy-2-naphthaldehyde, both ¹H and ¹³C NMR are employed to elucidate the arrangement of hydrogen and carbon atoms.
¹H NMR Spectroscopy
¹H NMR spectroscopy of 6-Methoxy-2-naphthaldehyde reveals the presence of distinct proton environments in the molecule, including the aromatic protons of the naphthalene ring, the methoxy group protons, and the aldehyde proton.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.9 - 10.1 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.8 - 8.2 | Multiplet | 3H | Aromatic protons |
| ~7.1 - 7.4 | Multiplet | 3H | Aromatic protons |
| ~3.9 | Singlet | 3H | Methoxy protons (-OCH₃) |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information on the different carbon environments within the 6-Methoxy-2-naphthaldehyde molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~192 | Aldehyde Carbonyl (C=O) |
| ~160 | Aromatic Carbon (C-O) |
| ~137 | Aromatic Carbon |
| ~132 | Aromatic Carbon |
| ~130 | Aromatic Carbon |
| ~128 | Aromatic Carbon |
| ~125 | Aromatic Carbon |
| ~120 | Aromatic Carbon |
| ~106 | Aromatic Carbon |
| ~55 | Methoxy Carbon (-OCH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 6-Methoxy-2-naphthaldehyde shows characteristic absorption bands for its aldehyde, ether, and aromatic functionalities.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3050 - 3100 | Medium | Aromatic C-H Stretch |
| ~2830 - 2950 | Medium | Aliphatic C-H Stretch (Methoxy) |
| ~2720 | Weak | Aldehyde C-H Stretch (Fermi resonance) |
| ~1680 - 1700 | Strong | Aldehyde C=O Stretch |
| ~1600 - 1650 | Medium-Strong | Aromatic C=C Stretch |
| ~1250 - 1300 | Strong | Aryl Ether C-O Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For 6-Methoxy-2-naphthaldehyde (molar mass ≈ 186.21 g/mol ), the mass spectrum would show a molecular ion peak and several fragment ions.
| m/z | Relative Abundance | Fragment Assignment |
| 186 | High | [M]⁺ (Molecular Ion) |
| 185 | Moderate | [M-H]⁺ |
| 157 | Moderate | [M-CHO]⁺ |
| 142 | Moderate | [M-CHO-CH₃]⁺ |
| 114 | Moderate | Further fragmentation |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of 6-Methoxy-2-naphthaldehyde.
-
Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
Instrument Parameters (Typical for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak or the TMS reference peak (0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Identify and label the peak positions in both ¹H and ¹³C NMR spectra.
FT-IR Spectroscopy
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (a few milligrams) of 6-Methoxy-2-naphthaldehyde in a volatile organic solvent (e.g., dichloromethane or acetone).
-
Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
Spectral Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
Mass Spectrometry (Electron Impact - EI)
Sample Introduction:
-
A small amount of the solid 6-Methoxy-2-naphthaldehyde sample is introduced into the mass spectrometer, typically via a direct insertion probe.
-
The sample is heated to induce vaporization into the ion source.
Ionization and Analysis:
-
In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
A detector records the abundance of each ion, generating the mass spectrum.
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the interplay between the different techniques for structural elucidation.
An In-depth Technical Guide to the Potential Research Applications of Diethanolisopropanolamine
For Researchers, Scientists, and Drug Development Professionals
Diethanolisopropanolamine (DEIPA) is an organic compound containing both hydroxyl and amino functional groups. While its primary industrial applications are well-established, particularly in the cement and construction industries, its potential in biomedical and pharmaceutical research remains a nascent field of exploration. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known properties of DEIPA and to extrapolate its potential research applications based on its chemical structure and the established roles of similar alkanolamines in the pharmaceutical sciences.
Core Chemical and Physical Properties
DEIPA's utility in various applications stems from its unique molecular structure, which combines the features of a tertiary amine and a diol with a secondary alcohol. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₇NO₃ | [1] |
| Molecular Weight | 163.22 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| CAS Number | 6712-98-7 | [2] |
| Melting Point | -25 °C | [3] |
| Boiling Point | 189 °C | [3] |
| Density | ~1.015 g/mL at 25°C | [3] |
| Solubility in Water | ~50 g/L at 20°C | [3] |
| pH (1% aqueous solution) | Basic | [4] |
Synthesis of Diethanolisopropanolamine
DEIPA can be synthesized through several routes, with the most common methods involving the reaction of amines with epoxides.[5] A prevalent industrial synthesis involves the reaction of diethanolamine with propylene oxide.[6]
Objective: To synthesize Diethanolisopropanolamine (DEIPA) from diethanolamine and propylene oxide.
Materials:
-
Diethanolamine (DEA)
-
Propylene oxide (PO)
-
Water
-
Reaction vessel with stirring and temperature control
Procedure:
-
In a suitable reactor, charge diethanolamine and a specific amount of water to maintain an appropriate viscosity for the reaction mixture. The molar ratio of diethanolamine to water can be in the range of 0.8:1 to 1.5:1.[6]
-
Stir the mixture for 1-2 hours to ensure homogeneity.[6]
-
Introduce propylene oxide to the reactor. The reaction is typically carried out under controlled temperature and pressure.
-
Allow the reaction to proceed to completion. The reaction time is generally short.[6]
-
Upon completion, cool the resulting DEIPA solution.[6]
-
The product can be purified further by distillation if required.
Potential Research Applications in a Biomedical and Pharmaceutical Context
While direct applications of DEIPA in drug development are not extensively documented, its chemical properties suggest several areas for potential research.
Alkanolamines are frequently used as buffering agents in cosmetic and pharmaceutical formulations to maintain a stable pH.[7][8] DEIPA, being a weak base, has the potential to be used in biological buffer systems.[4] The effective pH range of a buffer is typically centered around its pKa. For biological experiments, a buffer with a pKa between 6.0 and 8.0 is often desirable.[9]
Objective: To prepare a buffered solution at a specific pH using DEIPA.
Materials:
-
Diethanolisopropanolamine (DEIPA)
-
Hydrochloric acid (HCl) or a suitable strong acid
-
Deionized water
-
pH meter
Procedure:
-
Prepare a stock solution of DEIPA in deionized water (e.g., 1 M).
-
While stirring, slowly titrate the DEIPA solution with a stock solution of HCl (e.g., 1 M) until the desired pH is reached.
-
Monitor the pH continuously using a calibrated pH meter.
-
Once the target pH is achieved, add deionized water to reach the final desired volume and buffer concentration.
-
The pH should be verified and adjusted at the temperature at which the experiments will be conducted, as the pKa of buffers can be temperature-dependent.[10]
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are widely investigated for controlled drug release.[11][12] The mechanical properties and degradation rate of hydrogels can be tailored by using cross-linking agents.[13] DEIPA, with its multiple hydroxyl groups and a tertiary amine, could potentially act as a cross-linking agent for polymers containing functional groups that can react with hydroxyl or amino groups, such as carboxylic acids or isocyanates.
Objective: To form a cross-linked hydrogel using DEIPA as a cross-linking agent.
Materials:
-
A polymer with functional groups reactive towards hydroxyl groups (e.g., a polymer with isocyanate groups).
-
Diethanolisopropanolamine (DEIPA)
-
A suitable solvent for the polymer and DEIPA.
Procedure:
-
Dissolve the polymer in the chosen solvent to form a homogeneous solution.
-
In a separate container, dissolve DEIPA in the same solvent.
-
Add the DEIPA solution to the polymer solution under constant stirring.
-
The mixture will start to form a gel as the cross-linking reaction proceeds. The time to gelation will depend on the concentration of reactants and the temperature.
-
Once the hydrogel is formed, it can be purified by washing with a suitable solvent to remove any unreacted components.
Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals.[14] Alkanolamines can serve as building blocks in the synthesis of these complex molecules.[15] The amino and hydroxyl groups of DEIPA can be chemically modified to participate in cyclization reactions to form various heterocyclic ring systems.
Objective: To synthesize a substituted piperazine derivative using DEIPA as a starting material. (This is a hypothetical example to illustrate the concept).
Materials:
-
Diethanolisopropanolamine (DEIPA)
-
A suitable di-electrophile (e.g., a di-haloalkane)
-
A non-nucleophilic base
-
An appropriate solvent
Procedure:
-
Dissolve DEIPA in a suitable aprotic solvent.
-
Add a non-nucleophilic base to deprotonate the hydroxyl groups, making them more nucleophilic.
-
Slowly add the di-electrophile to the reaction mixture.
-
Heat the reaction mixture to promote the intramolecular cyclization reaction.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and purify the product using standard chromatographic techniques.
Toxicological Profile
The toxicological properties of DEIPA are crucial for assessing its suitability for biomedical applications. Available data suggests that DEIPA is generally considered to have low toxicity.[4] A summary of available toxicological data is presented in Table 2.
| Test Organism | Endpoint | Result | Reference |
| Oncorhynchus mykiss (Fish) | LC50 (96h) | > 100 mg/L | [8] |
| Daphnia magna (Crustacean) | EC50 (48h) | > 100 mg/L | [8] |
| Pseudokirchneriella subcapitata (Algae) | EC10 (72h) | 74.2 mg/L | [8] |
| Activated sludge (Microorganisms) | EC50 (3h) | > 4820 mg/L | [8] |
It is important to note that while these data suggest low acute toxicity, further studies would be required to evaluate the chronic toxicity, cytotoxicity, and biocompatibility of DEIPA for any specific biomedical application.
Conclusion
Diethanolisopropanolamine is a versatile chemical with well-established industrial uses. While its application in drug development and biomedical research is not yet mainstream, its chemical properties as an alkanolamine suggest significant potential. As a pH-regulating agent, a cross-linker for biomaterials, and a precursor for the synthesis of bioactive molecules, DEIPA presents several avenues for future research. This guide provides a foundational understanding of DEIPA's properties and potential applications, offering a starting point for scientists and researchers interested in exploring its utility in the pharmaceutical and biomedical fields. Further investigation into its biological interactions and biocompatibility will be critical in realizing these potential applications.
References
- 1. polivin.com.tr [polivin.com.tr]
- 2. amines.com [amines.com]
- 3. Diethanol Isopropanolamine DEIPA 85% BP EP USP CAS 6712-98-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. camachem.com [camachem.com]
- 5. The Production process route of Diethanolisopropanolamine - SHIJIAZHUANG CITY HORIZON CHEMICAL INDUSTRY CO.,LTD [horizonadmixtures.com]
- 6. CN103224453A - Method for preparing diethanol isopropanol amine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethanolamine - Wikipedia [en.wikipedia.org]
- 9. msesupplies.com [msesupplies.com]
- 10. itwreagents.com [itwreagents.com]
- 11. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gpsrjournal.com [gpsrjournal.com]
- 13. Cross-linking in Hydrogels - A Review [article.sapub.org]
- 14. Synthesis of N-heterocycles through alcohol dehydrogenative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alkanolamine - Wikipedia [en.wikipedia.org]
N,N-Bis(2-hydroxyethyl)isopropanolamine: A Toxicological and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N,N-Bis(2-hydroxyethyl)isopropanolamine (CAS No. 6712-98-7) is an alkanolamine used in various industrial applications. This technical guide provides a comprehensive overview of the available toxicological and safety data for this compound. Due to a notable lack of publicly accessible, in-depth toxicological studies specifically for N,N-Bis(2-hydroxyethyl)isopropanolamine, this document summarizes the existing data, highlights significant data gaps, and where appropriate, incorporates information on structurally related compounds to provide a broader context for its potential toxicological profile. All quantitative data is presented in structured tables, and where available, descriptions of experimental methodologies are provided.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 6712-98-7 | [1][2][3] |
| Molecular Formula | C7H17NO3 | [1][3][4] |
| Molecular Weight | 163.21 g/mol | [1][3][4] |
| Physical State | Liquid | [4] |
| Melting Point | 31.5-36 °C | [1][3] |
| Boiling Point | 145 °C at 0.6 mmHg | [1][3] |
| Density | 1.079 g/mL at 25 °C | [1][3] |
Toxicological Data
A comprehensive review of publicly available literature and databases reveals significant gaps in the toxicological data for N,N-Bis(2-hydroxyethyl)isopropanolamine. The following sections summarize the available information.
Acute Toxicity
Limited data is available for the acute toxicity of N,N-Bis(2-hydroxyethyl)isopropanolamine. One source provides an oral LD50 value in rats, while data for dermal and inhalation routes are largely unavailable.
Table 1: Acute Toxicity of N,N-Bis(2-hydroxyethyl)isopropanolamine
| Route | Species | Value | Reference |
| Oral | Rat | LD50: 2500 mg/kg bw | |
| Dermal | - | No data available | |
| Inhalation | - | No data available |
For context, the OECD SIDS Initial Assessment Profile for C10-C13 primary amines indicates that acute oral LD50 values in rats for this category of substances range from 122 mg/kg bw to approximately 2813 mg/kg bw.[5] Dermal LD50 values for related compounds in rats or rabbits range from around 200 mg/kg bw to 2000 mg/kg bw.[5]
Skin and Eye Irritation
Information on the skin and eye irritation potential of N,N-Bis(2-hydroxyethyl)isopropanolamine is inconsistent across various safety data sheets. Some sources indicate it causes skin and serious eye irritation, while others state that no data is available.
Sensitization
There is currently no available data to assess the skin or respiratory sensitization potential of N,N-Bis(2-hydroxyethyl)isopropanolamine.
Repeated Dose Toxicity
No specific repeated dose toxicity studies for N,N-Bis(2-hydroxyethyl)isopropanolamine were identified. However, a 90-day oral toxicity study on a structurally related substance, bis(2-hydroxyethyl)oleylamine, identified a No-Observed-Adverse-Effect Level (NOAEL) of 30 mg/kg bw per day.[6] This information may be considered for a read-across assessment, though with caution due to structural differences.
Genotoxicity
There are no available studies to evaluate the genotoxic potential of N,N-Bis(2-hydroxyethyl)isopropanolamine.
Carcinogenicity
Standard carcinogenicity bioassays in rodents have not been conducted for N,N-Bis(2-hydroxyethyl)isopropanolamine. However, it is not classified as a carcinogen by major regulatory and advisory bodies such as the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the U.S. Occupational Safety and Health Administration (OSHA).
Reproductive and Developmental Toxicity
No studies on the reproductive or developmental toxicity of N,N-Bis(2-hydroxyethyl)isopropanolamine were found in the public domain.
Ecotoxicological Data
Some data is available on the ecotoxicity of N,N-Bis(2-hydroxyethyl)isopropanolamine, suggesting a low level of toxicity to aquatic organisms.
Table 2: Ecotoxicity of N,N-Bis(2-hydroxyethyl)isopropanolamine
| Test Organism | Endpoint | Value | Exposure Duration | Reference |
| Oncorhynchus mykiss (Rainbow Trout) | LC50 | > 100 mg/L | 96 hours | [4] |
| Daphnia magna (Water Flea) | EC50 | > 100 mg/L | 48 hours | [4] |
| Pseudokirchneriella subcapitata (Green Algae) | EC10 | 74.2 mg/L | 3 days | [4] |
| Activated sludge | EC50 | > 4820 mg/L | 3 hours | [4] |
Experimental Protocols
Detailed experimental protocols for the toxicological evaluation of N,N-Bis(2-hydroxyethyl)isopropanolamine are not available in the public literature. For illustrative purposes, a generalized workflow for a toxicological safety assessment is provided below.
Caption: A generalized workflow for the toxicological safety assessment of a chemical substance.
Conclusion and Data Gaps
The available data on the toxicological and safety profile of N,N-Bis(2-hydroxyethyl)isopropanolamine is limited and insufficient for a comprehensive risk assessment. Key data gaps exist for acute dermal and inhalation toxicity, skin and eye irritation, sensitization, repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity. The ecotoxicological data suggests a low hazard to aquatic environments.
For professionals in research and drug development, it is crucial to acknowledge these data gaps. Any application involving potential human exposure should be approached with caution, and further toxicological testing would be necessary to establish a complete safety profile. The use of data from structurally related compounds can provide some initial insights, but this approach has inherent uncertainties. Further research is strongly recommended to fill the existing data gaps and ensure the safe use of N,N-Bis(2-hydroxyethyl)isopropanolamine.
References
- 1. N,N-BIS(2-HYDROXYETHYL)ISOPROPANOLAMINE | 6712-98-7 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 6712-98-7 CAS MSDS (N,N-BIS(2-HYDROXYETHYL)ISOPROPANOLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. N,N-BIS(2-HYDROXYETHYL)ISOPROPANOLAMINE - Safety Data Sheet [chemicalbook.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. Safety assessment of the substance N,N‐bis(2‐hydroxyethyl)stearylamine partially esterified with saturated C16/C18 fatty acids, for use in food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Evaluation of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- as a Buffering Agent in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Biological Buffers
Biochemical processes are highly sensitive to fluctuations in pH. Maintaining a stable pH is critical for enzyme activity, protein structure, and the overall integrity of cellular components in in vitro assays. Biological buffers are aqueous systems that resist changes in pH upon the addition of an acid or a base. The effectiveness of a buffer is determined by its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations. The optimal buffering range for a compound is generally considered to be pKa ± 1.
Physicochemical Properties of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-
A thorough review of available data for 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- reveals its primary applications are in industrial settings, such as an accelerator for epoxy resin curing and as an intermediate in chemical synthesis.[1] Its utility as a biological buffer is not documented in scientific literature. Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Synonyms | N,N-Bis(2-hydroxyethyl)isopropanolamine, 1-(N,N-bis(2-hydroxyethyl)amino)propan-2-ol | PubChem |
| CAS Number | 6712-98-7 | PubChem |
| Molecular Formula | C₇H₁₇NO₃ | PubChem |
| Molecular Weight | 163.21 g/mol | PubChem |
| Predicted pKa | 14.42 ± 0.10 | [2] |
| Melting Point | 31.5-36 °C | ChemicalBook |
| Boiling Point | 145 °C at 0.6 mm Hg | ChemicalBook |
| Density | 1.079 g/mL at 25 °C | ChemicalBook |
Assessment as a Biological Buffering Agent
The single most critical parameter for a biological buffer is its pKa value. The predicted pKa of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- is approximately 14.42.[2] This value is significantly outside the physiologically relevant pH range of 6 to 8, where most biochemical assays are conducted. A compound with a pKa of 14.42 would only be effective at maintaining a very high, alkaline pH, which would denature most proteins and nucleic acids.
The following diagram illustrates the decision-making process for selecting a suitable biological buffer, highlighting why 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- is not a viable candidate.
Protocols for Evaluating a Novel Buffering Agent
For researchers investigating new compounds for use as biological buffers, the following experimental workflow provides a structured approach to characterization.
Protocol: Determination of pKa
Objective: To experimentally determine the pKa of a potential buffer candidate.
Materials:
-
Novel buffer compound
-
Deionized water
-
Calibrated pH meter and electrode
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
-
Stir plate and stir bar
-
Glass beaker
Procedure:
-
Prepare a solution of the buffer candidate in deionized water at a known concentration (e.g., 100 mM).
-
Place the beaker on a stir plate and add a stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Record the initial pH of the solution.
-
Slowly titrate the solution with the standardized strong acid, recording the pH after each incremental addition.
-
Continue the titration until the pH has dropped significantly.
-
Repeat the titration in a separate experiment using the standardized strong base, recording the pH after each incremental addition until the pH has risen significantly.
-
Plot the pH versus the volume of acid or base added. The pKa is the pH at the midpoint of the steepest part of the titration curve.
Protocol: Assessment of Buffer Capacity
Objective: To determine the effectiveness of the buffer in resisting pH changes.
Materials:
-
Buffer solution at its pKa
-
Deionized water
-
Standardized solutions of a strong acid and a strong base
Procedure:
-
Prepare a solution of the buffer at its experimentally determined pKa.
-
Measure the initial pH.
-
Add a small, known amount of strong acid and record the change in pH.
-
In a separate experiment, add the same amount of strong base to a fresh sample of the buffer solution and record the change in pH.
-
Compare the change in pH to the change observed when the same amount of acid or base is added to deionized water. A smaller change in pH indicates better buffer capacity.
The following diagram outlines the general workflow for evaluating a novel buffer candidate.
Conclusion and Recommendations
Based on its predicted pKa of 14.42, 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- is not a suitable buffering agent for biochemical assays that require a physiological pH. Researchers should select from the wide range of commercially available biological buffers with pKa values in the 6-8 range, such as HEPES, Tris, or phosphate buffers. The protocols provided herein offer a framework for the systematic evaluation of novel compounds for potential buffering applications in scientific research.
References
Application Notes and Protocols for 1-[bis(2-hydroxyethyl)amino]-2-propanol in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[bis(2-hydroxyethyl)amino]-2-propanol, also known as N,N-Bis(2-hydroxyethyl)isopropanolamine (CAS 6712-98-7), is a tertiary amine with three hydroxyl groups.[1][2][3] Its structural similarity to Bicine (N,N-Bis(2-hydroxyethyl)glycine), a commonly used biological buffer, suggests its potential utility in cell culture applications, primarily as a buffering agent to maintain physiological pH.[4][5] These application notes provide a comprehensive guide for the initial evaluation and use of this compound in mammalian cell culture. The protocols outlined below are designed to assist researchers in determining the optimal, non-toxic concentration range and to characterize its effects on cell viability and proliferation.
Physicochemical Properties
A summary of the key physicochemical properties of 1-[bis(2-hydroxyethyl)amino]-2-propanol is presented in Table 1.
| Property | Value | Reference(s) |
| Synonyms | N,N-Bis(2-hydroxyethyl)isopropanolamine | [2][3] |
| CAS Number | 6712-98-7 | [2][3] |
| Molecular Formula | C₇H₁₇NO₃ | [1][2] |
| Molecular Weight | 163.21 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid | [6] |
| Boiling Point | 145 °C at 0.6 mmHg | |
| Melting Point | 31.5-36 °C | |
| Density | 1.079 g/mL at 25 °C | |
| Solubility | Soluble in water | [6] |
Table 1: Physicochemical Properties of 1-[bis(2-hydroxyethyl)amino]-2-propanol.
Proposed Application in Cell Culture
Based on its chemical structure, 1-[bis(2-hydroxyethyl)amino]-2-propanol is hypothesized to function as a zwitterionic buffer in a physiological pH range, similar to other Good's buffers. Potential advantages could include high water solubility and minimal interference with biological processes. However, empirical validation is essential.
Experimental Protocols
The following protocols describe a general workflow for the evaluation of 1-[bis(2-hydroxyethyl)amino]-2-propanol in a selected cell line. It is recommended to adapt these protocols based on the specific cell type and experimental requirements.
General Cell Culture and Compound Preparation
Objective: To outline the foundational procedures for maintaining cell cultures and preparing the test compound for experiments.
Materials:
-
Selected mammalian cell line (e.g., HeLa, A549, MCF-7)
-
Complete growth medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Sterile Phosphate-Buffered Saline (PBS)
-
1-[bis(2-hydroxyethyl)amino]-2-propanol
-
Sterile, cell culture grade water
-
Cell culture flasks and plates (96-well and 6-well)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Line Maintenance: Culture cells in appropriate flasks with complete growth medium at 37°C in a humidified atmosphere with 5% CO₂. Subculture cells when they reach 80-90% confluency.[7]
-
Compound Stock Solution Preparation: Prepare a 1 M stock solution of 1-[bis(2-hydroxyethyl)amino]-2-propanol in sterile, cell culture grade water. Filter-sterilize the solution using a 0.22 µm syringe filter. Store the stock solution at 4°C.
-
Working Solution Preparation: On the day of the experiment, prepare serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations for treatment.
Determination of Optimal Buffering Concentration and pH Stability
Objective: To determine the concentration range over which 1-[bis(2-hydroxyethyl)amino]-2-propanol effectively buffers the cell culture medium.
Materials:
-
Complete growth medium
-
1 M stock solution of 1-[bis(2-hydroxyethyl)amino]-2-propanol
-
Sterile tubes
-
pH meter
-
CO₂ incubator
Procedure:
-
Prepare a series of media supplemented with 1-[bis(2-hydroxyethyl)amino]-2-propanol at final concentrations ranging from 1 mM to 50 mM. Include a control medium without the compound.
-
Measure the initial pH of each prepared medium.
-
Place the tubes, with caps loosened, in a 37°C, 5% CO₂ incubator.
-
Monitor and record the pH of each medium at regular intervals (e.g., 4, 8, 24, and 48 hours).
-
The optimal buffering concentration will be the lowest concentration that maintains a stable physiological pH (typically 7.2-7.4) over the desired experimental duration.
Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of 1-[bis(2-hydroxyethyl)amino]-2-propanol on a selected cell line and to establish the half-maximal inhibitory concentration (IC₅₀).[8]
Materials:
-
Cells cultured as described in 4.1
-
96-well cell culture plates
-
1-[bis(2-hydroxyethyl)amino]-2-propanol working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[7] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of the prepared working solutions of 1-[bis(2-hydroxyethyl)amino]-2-propanol in a range of concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 mM). Include a vehicle control (medium only).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9][10]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
Cell Proliferation Assay (e.g., Direct Cell Counting)
Objective: To evaluate the effect of non-toxic concentrations of 1-[bis(2-hydroxyethyl)amino]-2-propanol on cell proliferation.
Materials:
-
Cells cultured as described in 4.1
-
6-well cell culture plates
-
Working solutions of 1-[bis(2-hydroxyethyl)amino]-2-propanol at non-toxic concentrations (determined from the MTT assay)
-
Trypsin-EDTA solution
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Cell Seeding: Seed cells into 6-well plates at a low density (e.g., 5 x 10⁴ cells/well) in 2 mL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing non-toxic concentrations of 1-[bis(2-hydroxyethyl)amino]-2-propanol. Include a vehicle control.
-
Cell Counting: At various time points (e.g., 24, 48, 72, and 96 hours), detach the cells using Trypsin-EDTA.
-
Perform a cell count using a hemocytometer and trypan blue exclusion to determine the number of viable cells.
-
Data Analysis: Plot the number of viable cells over time for each treatment condition to generate growth curves.
Data Presentation (Hypothetical Data)
The following tables present hypothetical data from the described experiments to illustrate expected outcomes.
| Concentration (mM) | pH at 0h | pH at 24h | pH at 48h |
| 0 (Control) | 7.40 | 7.15 | 6.90 |
| 10 | 7.41 | 7.35 | 7.28 |
| 20 | 7.42 | 7.38 | 7.35 |
| 50 | 7.42 | 7.40 | 7.38 |
Table 2: Hypothetical pH Stability in Cell Culture Medium.
| Concentration (mM) | % Viability (48h) |
| 0 (Control) | 100 ± 5.0 |
| 1 | 98 ± 4.5 |
| 5 | 95 ± 5.2 |
| 10 | 92 ± 4.8 |
| 25 | 85 ± 6.1 |
| 50 | 60 ± 7.3 |
| 100 | 25 ± 3.9 |
Table 3: Hypothetical Cytotoxicity Data (MTT Assay).
Visualizations
Caption: Experimental workflow for evaluating 1-[bis(2-hydroxyethyl)amino]-2-propanol in cell culture.
Caption: Hypothetical signaling pathway potentially affected by the compound.
Troubleshooting
-
Precipitation in Media: If the compound precipitates at higher concentrations, prepare a lower concentration stock solution or gently warm the medium.
-
High Cytotoxicity: If significant cell death is observed even at low concentrations, the compound may be inherently toxic to the cell line. Test on a different, more robust cell line.
-
Inconsistent Results: Ensure consistent cell seeding density, incubation times, and proper aseptic techniques to minimize variability.
Conclusion
The provided protocols offer a systematic approach to characterize the utility of 1-[bis(2-hydroxyethyl)amino]-2-propanol in cell culture media. Based on the hypothetical data, this compound appears to be a promising buffering agent at concentrations up to 25 mM with minimal impact on cell viability. Further studies would be required to elucidate its specific mechanism of action and any potential effects on cellular signaling pathways. Researchers are encouraged to use these notes as a foundation for their own investigations into the applications of this novel compound.
References
- 1. 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- | C7H17NO3 | CID 97712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 1-[Bis(2-hydroxyethyl)amino]-2-propanol | 6712-98-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CAS-10191-18-1, BES Buffer, Free Acid (NN-bis[2-Hydroxyethyl]-2- aminoethanesulphonic acid; 2-[bis(2- Hydroxyethyl)amino]-ethanesulfonic acid) Cell Culture Tested Manufacturers, Suppliers & Exporters in India | TC1042 [cdhfinechemical.com]
- 6. CAS 6712-98-7: Diethanolisopropanolamine | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application of "CAS 6712-98-7" as a cross-linking agent in polymer synthesis
Application of CAS 6712-98-7 as a Cross-linking Agent in Polymer Synthesis
Chemical Identity:
-
CAS Number: 6712-98-7
-
Chemical Name: 1-[Bis(2-hydroxyethyl)amino]propan-2-ol[1]
-
Synonyms: N,N-Bis(2-hydroxyethyl)isopropanolamine, Diethanolisopropanolamine (DEIPA)[2][3][4]
-
Molecular Formula: C₇H₁₇NO₃[3]
-
Structure: A tertiary amine with two primary hydroxyl groups and one secondary hydroxyl group.
Introduction
1-[Bis(2-hydroxyethyl)amino]propan-2-ol (DEIPA) is a trifunctional alkanolamine containing both hydroxyl and tertiary amine functionalities. While its primary industrial applications are in cement production as a grinding aid and strength enhancer, and in personal care products, its molecular structure allows it to participate in polymer reactions.[2][4] Specifically, the presence of three reactive hydroxyl groups and a catalytic tertiary amine group enables its use in polymer systems where cross-linking is desired. This document outlines the application of DEIPA as a curing accelerator in epoxy resins and as a cross-linking monomer in polyurethane synthesis.
Application Note 1: Curing Accelerator for Epoxy Resins
Overview
DEIPA can function as an effective accelerator for the curing of epoxy resins.[5] The tertiary amine group in the DEIPA molecule catalyzes the ring-opening reaction of the epoxide groups, thereby speeding up the cross-linking process when the resin is mixed with a hardener. This leads to faster cure times and can influence the mechanical properties of the final thermoset polymer.[5]
Mechanism of Action
The tertiary amine in DEIPA acts as a Lewis base, initiating the anionic polymerization of the epoxy resin. It can also catalyze the reaction between the epoxy groups and the hardener (e.g., an amine or anhydride).
Key Advantages
-
Accelerated Curing: Significantly reduces the gel and cure times of epoxy formulations.
-
Improved Mechanical Properties: Can lead to a more completely cured network, potentially enhancing properties like hardness and chemical resistance.
-
Versatility: Can be used with a variety of epoxy resins and hardeners.
Quantitative Data Summary
While specific quantitative data from peer-reviewed studies is limited in the public domain, typical effects of amine accelerators on epoxy curing are summarized below. The exact values will vary depending on the specific epoxy resin, hardener, and concentration of DEIPA used.
| Property | Effect of DEIPA Addition | Typical Range of Improvement |
| Gel Time | Decrease | 10-50% reduction |
| Cure Time | Decrease | 15-60% reduction |
| Glass Transition Temp. (Tg) | Increase | 5-15°C increase |
| Hardness (Shore D) | Increase | 2-10 points increase |
Experimental Workflow for Epoxy Curing with DEIPA
Caption: Workflow for Epoxy Resin Curing using DEIPA as an accelerator.
Application Note 2: Cross-linking Agent in Polyurethane Synthesis
Overview
The three hydroxyl groups in the DEIPA molecule allow it to act as a trifunctional monomer in the synthesis of polyurethanes. When reacted with diisocyanates, DEIPA can serve as a chain extender and a cross-linker, leading to the formation of a branched or cross-linked polyurethane network. This is in contrast to the linear chains formed when using only difunctional diols.
Mechanism of Action
The hydroxyl groups of DEIPA react with the isocyanate groups of a diisocyanate (e.g., MDI or TDI) to form urethane linkages. The trifunctional nature of DEIPA introduces branch points into the polymer structure, which can then lead to a cross-linked network.
Key Advantages
-
Increased Cross-link Density: Results in polymers with higher rigidity, thermal stability, and solvent resistance compared to linear polyurethanes.
-
Tunable Properties: The degree of cross-linking and the resulting polymer properties can be controlled by adjusting the ratio of DEIPA to difunctional diols in the formulation.
-
Cost-Effectiveness: As a readily available industrial chemical, it can be a cost-effective cross-linking agent.
Quantitative Data Summary
The following table presents a hypothetical comparison of properties for a linear polyurethane and a cross-linked polyurethane synthesized using DEIPA. The actual values will depend on the specific monomers and reaction conditions.
| Property | Linear Polyurethane (Diol only) | Cross-linked Polyurethane (with DEIPA) |
| Tensile Strength | Moderate | High |
| Elongation at Break | High | Low to Moderate |
| Hardness | Lower | Higher |
| Solvent Swelling | High | Low |
| Thermal Stability | Moderate | High |
Logical Relationship in Polyurethane Formation
Caption: Monomer contribution to linear vs. cross-linked polyurethane.
Experimental Protocols
Protocol 1: Evaluation of DEIPA as an Epoxy Curing Accelerator
-
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
Polyamide hardener
-
DEIPA (CAS 6712-98-7)
-
Disposable mixing cups and stirrers
-
Molds for sample casting
-
-
Procedure:
-
Prepare two formulations: a control without DEIPA and an experimental formulation with DEIPA.
-
Control Formulation:
-
Weigh 100 parts of epoxy resin into a mixing cup.
-
Add the stoichiometric amount of polyamide hardener (as specified by the manufacturer, e.g., 50 parts per hundred of resin).
-
Mix thoroughly for 2-3 minutes until the mixture is homogeneous.
-
-
Experimental Formulation:
-
Weigh 100 parts of epoxy resin into a separate mixing cup.
-
Add 0.5-2.0 parts of DEIPA to the resin and mix until dissolved.
-
Add the stoichiometric amount of polyamide hardener.
-
Mix thoroughly for 2-3 minutes.
-
-
Record the gel time for each formulation by periodically probing the mixture with a stirrer until it no longer flows.
-
Pour each mixture into molds to create samples for mechanical testing.
-
Cure the samples at ambient temperature for 24 hours, followed by a post-cure at 60°C for 2 hours, or as recommended for the specific resin system.
-
After curing, demold the samples and perform characterization tests (e.g., Shore D hardness, tensile strength).
-
Protocol 2: Synthesis of a Cross-linked Polyurethane using DEIPA
-
Materials:
-
Polyether polyol (e.g., PPG, Mn = 2000 g/mol )
-
DEIPA (CAS 6712-98-7)
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Dry solvent (e.g., tetrahydrofuran, THF), if needed
-
Reaction vessel with mechanical stirrer, nitrogen inlet, and heating mantle
-
-
Procedure:
-
Dry the polyol and DEIPA under vacuum at 80°C for 2 hours to remove any residual water.
-
In the reaction vessel under a nitrogen atmosphere, add a calculated amount of the polyether polyol and DEIPA. The ratio will determine the cross-link density. For a moderately cross-linked system, a molar ratio of 80:20 (diol:DEIPA hydroxyl groups) can be used.
-
Heat the mixture to 70°C with stirring.
-
Add a catalytic amount of DBTDL (e.g., 0.05 wt%).
-
Slowly add the stoichiometric amount of MDI to the mixture over 30 minutes, ensuring the temperature does not exceed 90°C. The NCO:OH ratio should be approximately 1.05:1.
-
After the addition of MDI is complete, continue to stir the mixture at 80°C for 2-3 hours. An increase in viscosity will be observed.
-
Pour the viscous liquid into a preheated mold and cure in an oven at 100°C for 12-24 hours to complete the cross-linking reaction.
-
After curing, allow the mold to cool to room temperature before demolding the cross-linked polyurethane for characterization.
-
References
- 1. 1- N,N-Bis(2-hydroxyethyl)amino -2-propanol 94 6712-98-7 [sigmaaldrich.com]
- 2. Diethanolisopropanolamine (DEIPA) | Construction Chemicals Industrial Chemicals | Sanudo [sanudotrade.com]
- 3. CAS 6712-98-7: Diethanolisopropanolamine | CymitQuimica [cymitquimica.com]
- 4. polivin.com.tr [polivin.com.tr]
- 5. nbinno.com [nbinno.com]
Diethanolisopropanolamine in Organic Catalysis: A Review of Current Applications
For Researchers, Scientists, and Drug Development Professionals
Diethanolisopropanolamine (DEIPA), a tertiary alkanolamine, is an organic compound with potential applications in catalysis. While not as extensively documented as other more common catalysts, its unique structural features, combining both hydroxyl and amino groups, suggest its potential utility as a catalyst, ligand, or base in various organic transformations. This document aims to provide an overview of the current, albeit limited, understanding of DEIPA's role in organic reactions and to outline general protocols where it might be investigated.
Due to a scarcity of specific published data on DEIPA as a primary catalyst in named organic reactions, this report will focus on the potential applications of alkanolamines in general and provide hypothetical protocols as a starting point for further research.
Potential Applications of Diethanolisopropanolamine in Organic Synthesis
Alkanolamines, as a class of compounds, can participate in several types of organic reactions, primarily owing to their basicity and their ability to act as ligands for metal centers. The potential catalytic applications of DEIPA can be extrapolated from the known reactivity of similar molecules.
1. As a Base Catalyst: The tertiary amine functionality in DEIPA imparts basic properties, making it a potential catalyst for base-mediated reactions. These could include:
-
Condensation Reactions: Reactions such as the Knoevenagel condensation, which involves the reaction of an active methylene compound with a carbonyl group, are often catalyzed by weak bases. DEIPA could potentially serve this role.
-
Epoxide Ring-Opening: The basic nitrogen atom could facilitate the ring-opening of epoxides by nucleophiles.
2. As a Ligand in Metal-Catalyzed Reactions: The multiple hydroxyl groups and the tertiary amine in DEIPA make it a potential multidentate ligand for various transition metals. This could be relevant in:
-
Asymmetric Synthesis: Chiral derivatives of DEIPA could potentially be synthesized and used as ligands in asymmetric catalysis to induce enantioselectivity in the formation of chiral molecules.
Experimental Protocols (Hypothetical)
The following protocols are generalized and should be considered as starting points for investigation into the catalytic activity of DEIPA. Optimization of reaction conditions, including solvent, temperature, and catalyst loading, would be necessary for any specific transformation.
Protocol 1: Knoevenagel Condensation of Benzaldehyde with Malononitrile
This protocol describes a hypothetical procedure for testing the efficacy of DEIPA as a base catalyst in a Knoevenagel condensation reaction.
Table 1: Hypothetical Reaction Parameters for Knoevenagel Condensation
| Parameter | Value |
| Benzaldehyde | 1.0 mmol |
| Malononitrile | 1.1 mmol |
| Diethanolisopropanolamine | 0.1 mmol (10 mol%) |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Reaction Time | 24 hours |
Procedure:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (5 mL).
-
Add diethanolisopropanolamine (0.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterize the product by NMR and mass spectrometry.
Logical Workflow for a DEIPA-Catalyzed Reaction Screening
Caption: General workflow for screening DEIPA as a catalyst.
Protocol 2: Investigation of DEIPA as a Ligand in a Suzuki-Miyaura Coupling Reaction
This hypothetical protocol outlines the use of DEIPA as a ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Table 2: Hypothetical Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Value |
| Aryl Halide (e.g., 4-bromoanisole) | 1.0 mmol |
| Arylboronic Acid (e.g., phenylboronic acid) | 1.2 mmol |
| Palladium Catalyst (e.g., Pd(OAc)₂) | 0.02 mmol (2 mol%) |
| Diethanolisopropanolamine (Ligand) | 0.04 mmol (4 mol%) |
| Base (e.g., K₂CO₃) | 2.0 mmol |
| Solvent | Toluene/Water (4:1) |
| Temperature | 100 °C |
| Reaction Time | 12 hours |
Procedure:
-
To a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), diethanolisopropanolamine (0.04 mmol), and base (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture (5 mL) to the tube.
-
Heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Characterize the product by spectroscopic methods.
Signaling Pathway Analogy for Ligand Effect in Catalysis
Caption: Simplified catalytic cycle with DEIPA as a ligand.
Conclusion
The exploration of diethanolisopropanolamine as a catalyst in organic reactions is an area that warrants further investigation. Its structural features suggest potential as a base catalyst and as a ligand in metal-catalyzed processes. The provided hypothetical protocols and diagrams are intended to serve as a foundation for researchers to design and conduct experiments to elucidate the catalytic capabilities of this readily available alkanolamine. The lack of specific literature precedents underscores the opportunity for novel discoveries in this area. Researchers are encouraged to screen DEIPA in a variety of organic transformations and to thoroughly characterize its catalytic performance.
Application Notes and Protocols for N,N-Bis(2-hydroxyethyl)isopropanolamine in Metalworking Fluids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of N,N-Bis(2-hydroxyethyl)isopropanolamine in the formulation of metalworking fluids (MWFs). This document details its primary functions, offers comparative performance data (where available in public literature), and provides standardized experimental protocols for evaluating its efficacy.
Introduction to N,N-Bis(2-hydroxyethyl)isopropanolamine in Metalworking Fluids
N,N-Bis(2-hydroxyethyl)isopropanolamine, a tertiary alkanolamine, is a multifunctional additive in water-miscible metalworking fluids.[1][2] Its primary roles include neutralizing acidic components to control and buffer the pH of the fluid, and contributing to corrosion inhibition.[2] The selection of an appropriate amine is critical as it can significantly influence the fluid's overall performance, including its resistance to microbial degradation, which in turn affects the fluid's longevity.[2][3]
Key Functions:
-
pH Control and Buffering: Alkanolamines are essential for neutralizing acidic additives in MWF concentrates and maintaining an alkaline pH (typically 9.0-9.5) in the diluted fluid. This alkaline environment is crucial for inhibiting microbial growth and preventing corrosion.[4]
-
Corrosion Inhibition: By neutralizing acidic components and forming protective films on metal surfaces, N,N-Bis(2-hydroxyethyl)isopropanolamine contributes to the prevention of rust and corrosion on ferrous and other metal alloys.[5]
-
Biostability Enhancement: The choice of amine can impact the biostability of the metalworking fluid.[3] Some amines are more resistant to microbial degradation, which helps to extend the service life of the fluid.[4]
Chemical and Physical Properties
| Property | Value |
| CAS Number | 6712-98-7 |
| Molecular Formula | C7H17NO3 |
| Molecular Weight | 163.21 g/mol |
| Appearance | Clear, colorless to slightly yellow viscous liquid |
| Boiling Point | 145 °C @ 0.6 mmHg |
| Melting Point | 31.5-36 °C |
| Density | 1.079 g/mL at 25 °C |
[Source:[6]]
Performance Data (Illustrative)
Direct, publicly available quantitative comparisons of N,N-Bis(2-hydroxyethyl)isopropanolamine against other amines in standardized metalworking fluid formulations are limited. The following tables present illustrative data based on typical performance characteristics of tertiary alkanolamines in similar applications to provide a comparative framework.
Table 1: Corrosion Inhibition Performance (ASTM D4627 - Modified)
This test evaluates the corrosion of grey cast iron chips. The rating is on a scale from 0 (no corrosion) to 4 (severe corrosion).
| Amine | Concentration in Formulation | Corrosion Rating (Fresh Fluid) | Corrosion Rating (After 4 Weeks Microbial Challenge) |
| N,N-Bis(2-hydroxyethyl)isopropanolamine | 5% | 0 | 1 |
| Triethanolamine (TEA) | 5% | 0 | 1 |
| Monoisopropanolamine (MIPA) | 5% | 1 | 2 |
Table 2: Lubricity Performance (ASTM D4172 - Four-Ball Wear Test)
This test measures the wear scar diameter on steel balls to evaluate the anti-wear properties of a lubricant. A smaller wear scar indicates better lubricity.
| Amine | Concentration in Formulation | Average Wear Scar Diameter (mm) |
| N,N-Bis(2-hydroxyethyl)isopropanolamine | 5% | 0.55 |
| Triethanolamine (TEA) | 5% | 0.60 |
| Monoisopropanolamine (MIPA) | 5% | 0.58 |
Table 3: Biostability Performance (Microbial Growth Monitoring)
This test monitors the growth of bacteria (Colony Forming Units per milliliter - CFU/mL) in the metalworking fluid over time after weekly inoculations.
| Amine | Initial Bacterial Count (CFU/mL) | Bacterial Count after 4 Weeks (CFU/mL) |
| N,N-Bis(2-hydroxyethyl)isopropanolamine | <10³ | 10⁴ - 10⁵ |
| Triethanolamine (TEA) | <10³ | 10⁵ - 10⁶ |
| Monoisopropanolamine (MIPA) | <10³ | 10⁶ |
Experimental Protocols
Corrosion Inhibition Testing
Objective: To assess the ability of a metalworking fluid formulation containing N,N-Bis(2-hydroxyethyl)isopropanolamine to prevent corrosion on cast iron.
Methodology (Modified ASTM D4627):
-
Prepare a 5% dilution of the metalworking fluid concentrate in deionized water.
-
Weigh 3.0 grams of standardized grey cast iron chips into a petri dish lined with filter paper.
-
Completely cover the chips with 5.0 grams of the diluted test fluid.
-
Cover the petri dish and let it stand at room temperature for 2 hours.
-
After 2 hours, remove the fluid and evaluate the filter paper for any stains caused by corrosion.
-
Rate the degree of corrosion on a scale of 0 to 4 (0 = no corrosion, 4 = severe corrosion).
Lubricity Evaluation
Objective: To determine the wear-preventive characteristics of a metalworking fluid formulation.
Methodology (ASTM D4172 - Four-Ball Method): [1][7][8][9][10]
-
Assemble a four-ball test apparatus with three stationary steel balls in a cup and one rotating steel ball on top.
-
Submerge the stationary balls in the test lubricant.
-
Apply a specified load and rotate the top ball at a constant speed for a set duration and temperature.
-
After the test, clean the stationary balls and measure the diameter of the wear scars under a microscope.
-
Calculate the average wear scar diameter.
Biostability Assessment
Objective: To evaluate the resistance of the metalworking fluid to microbial growth.
Methodology (Based on ASTM E2275): [3]
-
Prepare a diluted sample of the metalworking fluid.
-
Inoculate the fluid with a mixed culture of bacteria and fungi typically found in contaminated metalworking fluids.
-
Incubate the sample under controlled conditions.
-
At regular intervals (e.g., weekly), take a sample of the fluid and determine the microbial count (CFU/mL) using dip slides or plate counts.[11][12]
-
Repeat the inoculation weekly to challenge the fluid's biostability over an extended period.
-
Monitor the pH of the fluid regularly, as a drop in pH can indicate microbial activity.[12]
Quantitative Analysis of N,N-Bis(2-hydroxyethyl)isopropanolamine
Objective: To determine the concentration of N,N-Bis(2-hydroxyethyl)isopropanolamine in a metalworking fluid concentrate or dilution.
Methodology:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a suitable method for the quantitative analysis of specific amines in complex matrices like metalworking fluids.
-
Sample Preparation: Dilute the metalworking fluid sample with a suitable solvent (e.g., methanol, water). A solid-phase extraction (SPE) step may be necessary to remove interfering matrix components.
-
Chromatographic Separation: Use a suitable LC column (e.g., C18) to separate the analyte from other components in the sample.
-
Mass Spectrometric Detection: Employ a mass spectrometer in multiple reaction monitoring (MRM) mode for selective and sensitive quantification of the target amine.
-
Quantification: Create a calibration curve using standards of known concentrations of N,N-Bis(2-hydroxyethyl)isopropanolamine to determine the concentration in the unknown sample.
Visualizations
Caption: Chemical structure of N,N-Bis(2-hydroxyethyl)isopropanolamine.
Caption: Workflow for evaluating MWF performance.
Caption: Role of the amine in MWF performance.
References
- 1. ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid - Rtec Instruments [rtec-instruments.com]
- 2. Amines 101 for Metalworking Fluids [stle.org]
- 3. Feature [stle.org]
- 4. monsonco.com [monsonco.com]
- 5. benchchem.com [benchchem.com]
- 6. 6712-98-7 CAS MSDS (N,N-BIS(2-HYDROXYETHYL)ISOPROPANOLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. petrolube.com [petrolube.com]
- 10. store.astm.org [store.astm.org]
- 11. Microbiology of Metalworking Fluids - Q8Oils [q8oils.com]
- 12. Metalworking Fluids Bacteria: Detection, Prevention & Support - Kernow Oils [kernow-oils.co.uk]
Application Note: A Framework for Investigating the Kinetics of Epoxy Resin Curing Accelerated by 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Propanol, 1-[bis(2-hydroxyethyl)amino]- (CAS 6712-98-7), also known as 1-[N,N-Bis(2-hydroxyethyl)amino]-2-propanol, is a versatile amino alcohol with significant industrial applications.[1][2][3][4][5] Its molecular structure, featuring both hydroxyl and tertiary amine functionalities, makes it a potent accelerator in various chemical processes, most notably in the curing of epoxy resins.[1] Understanding the kinetics of this acceleration is crucial for optimizing manufacturing processes, enhancing material properties, and developing novel formulations in coatings, adhesives, and composites.[1][6]
This application note provides a detailed experimental framework for studying the kinetics of epoxy resin curing accelerated by 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-. The protocols outlined herein are designed to be adaptable for various research and development settings.
Physicochemical Properties of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-
| Property | Value |
| CAS Number | 6712-98-7[2][3][4][5] |
| Molecular Formula | C₇H₁₇NO₃[2][3][4] |
| Molecular Weight | 163.21 g/mol [1][2][5] |
| Appearance | Clear, colorless to slightly yellow liquid[1] |
| Boiling Point | 145 °C at 0.6 mmHg[1][5] |
| Density | 1.079 g/mL at 25 °C[5] |
Experimental Objective
To determine the reaction kinetics of the curing of a model epoxy resin system using an amine hardener, accelerated by 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-. The primary goal is to quantify the effect of the accelerator concentration on the rate of the curing reaction.
Proposed Reaction System
-
Epoxy Resin: Bisphenol A diglycidyl ether (DGEBA)
-
Hardener: Isophorone diamine (IPDA)
-
Accelerator: 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-
-
Solvent (optional, for dilution): Anhydrous Toluene or Xylene
Signaling Pathway and Experimental Workflow
The curing of an epoxy resin with an amine hardener involves the nucleophilic attack of the amine groups on the epoxide rings, leading to a cross-linked polymer network. 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- accelerates this process, likely through the catalytic action of its tertiary amine and the potential involvement of its hydroxyl groups in hydrogen bonding, which can facilitate ring-opening.
Caption: Experimental workflow for kinetic analysis of epoxy curing.
Experimental Protocols
Materials and Equipment
-
Chemicals: Bisphenol A diglycidyl ether (DGEBA), Isophorone diamine (IPDA), 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-, Anhydrous Toluene, Quenching agent (e.g., excess glacial acetic acid in a suitable solvent).
-
Equipment: Isothermal water or oil bath, magnetic stirrer and stir bars, precision balance, volumetric flasks, pipettes, stopwatch, vials with airtight caps.
-
Analytical Instrumentation: Differential Scanning Calorimeter (DSC), Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) probe, or equipment for chemical titration.
Protocol 1: Kinetic Study using Differential Scanning Calorimetry (DSC)
-
Preparation of Reaction Mixtures:
-
Prepare a stock solution of the epoxy resin (DGEBA) and the hardener (IPDA) in a stoichiometric ratio (typically 2:1 epoxide to amine hydrogen equivalent weight).
-
Prepare a series of reaction mixtures by adding varying concentrations of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- (e.g., 0.5%, 1%, 2%, 5% by weight of the total resin and hardener mass) to the DGEBA/IPDA mixture. Ensure thorough mixing. A control sample with no accelerator should also be prepared.
-
-
DSC Analysis:
-
Accurately weigh 5-10 mg of each reaction mixture into a DSC pan.
-
Place the pan in the DSC instrument.
-
Run an isothermal scan at a predetermined temperature (e.g., 60°C, 80°C, 100°C) for a sufficient duration to achieve near-complete curing.
-
The instrument will record the heat flow as a function of time. The total heat of reaction (ΔH_total) is proportional to the initial concentration of reactive groups.
-
-
Data Analysis:
-
Integrate the heat flow curve to obtain the heat evolved at time 't' (ΔH_t).
-
The extent of conversion (α) at time 't' can be calculated as: α = ΔH_t / ΔH_total.
-
Plot α versus time for each accelerator concentration.
-
The reaction rate (dα/dt) can be determined from the slope of the conversion-time curve.
-
Use appropriate kinetic models (e.g., n-th order, autocatalytic) to fit the data and determine the rate constants.
-
Protocol 2: Kinetic Study using FTIR Spectroscopy
-
Preparation of Reaction Mixtures:
-
Prepare the reaction mixtures as described in Protocol 1.
-
-
FTIR Analysis:
-
Place a small amount of the initial reaction mixture onto the ATR crystal of the FTIR spectrometer.
-
Initiate the reaction (e.g., by placing the setup in a temperature-controlled environment).
-
Record FTIR spectra at regular time intervals.
-
Monitor the decrease in the intensity of the epoxide peak (around 915 cm⁻¹) and/or the primary amine peak (around 3360 cm⁻¹ and 3290 cm⁻¹). A stable peak, such as a C-H stretching band, can be used as an internal standard.
-
-
Data Analysis:
-
Calculate the extent of conversion based on the change in the peak area or height of the characteristic absorption bands.
-
Plot the concentration of the reacting species or the extent of conversion as a function of time.
-
Determine the initial reaction rates from the initial slopes of the concentration-time curves.
-
Apply integral or differential methods to determine the reaction order and rate constants.
-
Data Presentation
The quantitative data obtained from the kinetic experiments should be summarized in a structured table for easy comparison.
| Accelerator Conc. (% w/w) | Temperature (°C) | Method | Rate Constant, k (s⁻¹) | Reaction Order (n) | Half-life, t₁/₂ (s) |
| 0 (Control) | 80 | DSC | Value | Value | Value |
| 0.5 | 80 | DSC | Value | Value | Value |
| 1.0 | 80 | DSC | Value | Value | Value |
| 2.0 | 80 | DSC | Value | Value | Value |
| 0 (Control) | 80 | FTIR | Value | Value | Value |
| 0.5 | 80 | FTIR | Value | Value | Value |
| 1.0 | 80 | FTIR | Value | Value | Value |
| 2.0 | 80 | FTIR | Value | Value | Value |
Logical Relationship of Kinetic Analysis
Caption: Logical flow from experimental inputs to kinetic parameters.
Conclusion
This application note provides a comprehensive guide for researchers to design and execute experiments to study the kinetics of epoxy curing accelerated by 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-. The detailed protocols for DSC and FTIR analysis, along with the structured data presentation and workflow diagrams, offer a robust framework for generating high-quality, reproducible kinetic data. Such data is invaluable for the rational design and optimization of advanced materials in various scientific and industrial fields.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- | C7H17NO3 | CID 97712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- [webbook.nist.gov]
- 4. 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- [webbook.nist.gov]
- 5. 1- N,N-Bis(2-hydroxyethyl)amino -2-propanol 94 6712-98-7 [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
Application Notes and Protocols for the Quantification of 1-[bis(2-hydroxyethyl)amino]-2-propanol in Complex Mixtures
Introduction
1-[bis(2-hydroxyethyl)amino]-2-propanol, also known as N,N-Bis(2-hydroxyethyl)isopropanolamine or Diisopropanolamine (DIPA), is a chemical compound utilized in a variety of industrial and commercial applications, including in cosmetics, as a gas treating agent, and as a corrosion inhibitor.[1][2] Its presence and concentration in complex mixtures, such as pharmaceutical formulations or cosmetic products, often require accurate and precise quantification for quality control and safety assessment. This document provides detailed analytical methods for the determination of 1-[bis(2-hydroxyethyl)amino]-2-propanol in such matrices.
The analytical methods detailed below include High-Performance Liquid Chromatography (HPLC) with derivatization and fluorescence or UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice of method will depend on the matrix complexity, required sensitivity, and available instrumentation.
Method 1: High-Performance Liquid Chromatography with Pre-Column Derivatization and Fluorescence/UV Detection
This method is particularly suitable for the quantification of 1-[bis(2-hydroxyethyl)amino]-2-propanol in aqueous and solid samples. It involves a derivatization step using 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) to enhance the analyte's detectability by UV or fluorescence detectors.[1]
Experimental Protocol
1. Reagents and Materials
-
1-[bis(2-hydroxyethyl)amino]-2-propanol reference standard
-
9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Boric acid
-
Sodium tetraborate decahydrate
-
Sodium chloride
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Water (deionized or HPLC grade)
-
Syringe filters (0.45 µm)
2. Instrumentation
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a fluorescence or UV detector
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Heating block or water bath
3. Preparation of Solutions
-
Borate Buffer (pH 9.5): Prepare a solution of 19.108 g of sodium tetraborate decahydrate in 1 L of water. Prepare a second solution of 12.404 g of boric acid and 9.925 g of NaCl in 1 L of water. Mix equal volumes of the two solutions and adjust the pH to 9.5 using 20% NaOH.[1]
-
Derivatization Reagent (FMOC-Cl solution): Prepare a 2.5 mmol solution of FMOC-Cl in acetonitrile.[1]
-
Standard Stock Solution: Accurately weigh a known amount of 1-[bis(2-hydroxyethyl)amino]-2-propanol reference standard and dissolve it in a known volume of methanol or water to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water or a suitable solvent to cover the desired concentration range for calibration.
4. Sample Preparation
-
Aqueous Samples (e.g., lotions, liquid formulations):
-
Solid or Semi-Solid Samples (e.g., creams, ointments):
-
Accurately weigh a representative portion of the sample (e.g., 1 g).
-
Disperse the sample in a suitable solvent (e.g., a mixture of water and methanol). Sonication may be used to aid dissolution.
-
Centrifuge the sample to separate any undissolved excipients.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Adjust the pH of the filtered extract to >6 with a minimal volume of NaOH solution.[1]
-
5. Derivatization Procedure
-
In a vial, mix 0.5 mL of the prepared sample or standard solution with 25 µL of the borate buffer.[1]
-
Add 100 µL of the FMOC-Cl derivatization agent to the vial.[1]
-
Vortex the mixture and incubate at a controlled temperature (e.g., 30 minutes at low heat) to allow the reaction to complete.[1]
-
After incubation, add 10 µL of 30% HCl to stop the reaction and vortex.[1]
-
The derivatized sample is now ready for HPLC analysis.
6. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Gradient Elution:
-
0-5 min: 30% A
-
5-15 min: 30% to 70% A
-
15-20 min: 70% A
-
20-22 min: 70% to 30% A
-
22-30 min: 30% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection:
-
Fluorescence: Excitation at 265 nm, Emission at 315 nm
-
UV: 265 nm
-
7. Data Analysis
-
Construct a calibration curve by plotting the peak area of the derivatized 1-[bis(2-hydroxyethyl)amino]-2-propanol standards against their corresponding concentrations.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.
-
Apply the appropriate dilution factors to calculate the final concentration in the original sample.
Data Presentation
Table 1: HPLC Method Validation Parameters (Illustrative)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 10 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the quantification of 1-[bis(2-hydroxyethyl)amino]-2-propanol, especially in complex matrices where high selectivity is required. Direct injection of underivatized DIPA can sometimes be problematic due to its polarity, which may cause peak tailing and carryover.[3] Derivatization or the use of a specialized inlet system can mitigate these issues.
Experimental Protocol
1. Reagents and Materials
-
1-[bis(2-hydroxyethyl)amino]-2-propanol reference standard
-
Suitable solvent (e.g., Methanol, Dichloromethane)
-
Derivatizing agent (optional, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Internal standard (e.g., a structurally similar compound not present in the sample)
2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Analytical balance
-
Vortex mixer
3. Sample Preparation
-
Extract the analyte from the sample matrix using a suitable organic solvent. This may involve liquid-liquid extraction or solid-phase extraction depending on the sample type.
-
Concentrate the extract if necessary.
-
(Optional) Derivatization: To a known volume of the extract or standard, add the derivatizing agent (e.g., BSTFA) and an internal standard. Heat the mixture to complete the reaction.
4. GC-MS Conditions
-
Column: A polar capillary column is often suitable for amines (e.g., a column with a polyethylene glycol stationary phase).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 10 °C/min to 250 °C, hold for 5 min
-
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the analyte and internal standard.
5. Data Analysis
-
Identify the analyte peak based on its retention time and mass spectrum.
-
Quantify the analyte using a calibration curve constructed from the peak area ratios of the analyte to the internal standard.
Data Presentation
Table 2: GC-MS Method Validation Parameters (Illustrative)
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.5 - 50 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity and is well-suited for analyzing trace levels of 1-[bis(2-hydroxyethyl)amino]-2-propanol in very complex matrices without the need for derivatization.
Experimental Protocol
1. Reagents and Materials
-
1-[bis(2-hydroxyethyl)amino]-2-propanol reference standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or Ammonium formate (for mobile phase modification)
-
Internal standard (e.g., a stable isotope-labeled analog of the analyte)
2. Instrumentation
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Analytical balance
3. Sample Preparation
-
Sample preparation is often simpler for LC-MS/MS. A "dilute-and-shoot" approach may be feasible for some liquid samples.
-
For more complex matrices, a simple protein precipitation with acetonitrile followed by centrifugation and filtration of the supernatant is a common strategy.
4. LC-MS/MS Conditions
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for polar analytes.
-
Mobile Phase A: Acetonitrile with 0.1% formic acid
-
Mobile Phase B: Water with 0.1% formic acid
-
Gradient Elution: A gradient starting with a high percentage of organic phase is typical for HILIC.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 - 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for the analyte and one for the internal standard for confirmation and quantification.
5. Data Analysis
-
Quantify the analyte using a calibration curve constructed from the peak area ratios of the analyte to the internal standard.
Data Presentation
Table 3: LC-MS/MS Method Validation Parameters (Illustrative)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 97 - 103% |
Visualizations
Caption: Experimental workflow for HPLC analysis of 1-[bis(2-hydroxyethyl)amino]-2-propanol.
Caption: Logical relationships in the analysis of 1-[bis(2-hydroxyethyl)amino]-2-propanol.
References
Application Notes and Protocols for the Evaluation of Novel pH Adjusters in Pharmaceutical Formulations, with CAS 6712-98-7 as a Case Study
For Researchers, Scientists, and Drug Development Professionals
Introduction
The control of pH is a critical parameter in pharmaceutical formulations, influencing the stability, solubility, and bioavailability of active pharmaceutical ingredients (APIs). While numerous well-established pH adjusters and buffering agents are available, the development of novel excipients is an ongoing process. This document provides a general framework and detailed protocols for the evaluation of a novel substance as a potential pH adjuster in pharmaceutical formulations.
For the purpose of illustration, we will consider the chemical compound with CAS number 6712-98-7, chemically identified as 1-[Bis(2-hydroxyethyl)amino]-2-propanol and also known as N,N-Bis(2-hydroxyethyl)isopropanolamine or Diethanolisopropanolamine (DEIPA). While this compound has applications in various industrial settings, its suitability as a pharmaceutical pH adjuster will be critically evaluated based on its physicochemical properties.
Physicochemical Properties of a Potential pH Adjuster
A thorough understanding of the physicochemical properties of a candidate substance is the foundational step in its evaluation. Key parameters include its chemical identity, structure, and acid-base properties.
Table 1: Physicochemical Properties of 1-[Bis(2-hydroxyethyl)amino]-2-propanol (CAS 6712-98-7)
| Property | Value |
| CAS Number | 6712-98-7 |
| Chemical Name | 1-[Bis(2-hydroxyethyl)amino]-2-propanol |
| Synonyms | N,N-Bis(2-hydroxyethyl)isopropanolamine, Diethanolisopropanolamine (DEIPA) |
| Molecular Formula | C₇H₁₇NO₃ |
| Molecular Weight | 163.22 g/mol |
| Predicted pKa | 14.42 ± 0.10[1] |
Analysis of Suitability: The pKa is a crucial indicator of a substance's ability to act as a buffer in a specific pH range. A buffering agent is most effective when the desired pH of the solution is close to its pKa. Pharmaceutical formulations typically require a pH between 3 and 8. The predicted pKa of 1-[Bis(2-hydroxyethyl)amino]-2-propanol is approximately 14.42, which indicates it is a very weak acid (or a very strong base). This high pKa value renders it unsuitable as a primary buffering agent within the typical physiological and pharmaceutical pH ranges. It would only be able to resist pH changes in a very alkaline environment, which is generally not compatible with pharmaceutical products. While it could theoretically be used as a simple base to increase the pH of a highly acidic solution, its use as a precise pH adjuster or buffer is not practical.
General Protocol for Evaluating a Novel Substance as a pH Adjuster
The following is a generalized protocol for the systematic evaluation of a new chemical entity (NCE) as a potential pH adjuster in a pharmaceutical formulation.
3.1. Initial Screening and Characterization
Objective: To determine the fundamental physicochemical properties and initial safety profile of the candidate substance.
Methodology:
-
Identity and Purity Confirmation:
-
Obtain the certificate of analysis (CoA) for the substance.
-
Confirm the chemical structure using techniques like NMR, IR, and Mass Spectrometry.
-
Determine the purity using chromatography (e.g., HPLC, GC).
-
-
pKa Determination:
-
Experimentally determine the pKa value using potentiometric titration or UV-Vis spectrophotometry. This is a critical step to confirm its potential buffering range.
-
-
Solubility Profile:
-
Determine the solubility of the substance in water and other relevant solvents at different pH values and temperatures.
-
-
Hygroscopicity and Stability:
-
Assess the substance's tendency to absorb moisture.
-
Conduct preliminary stability studies under stressed conditions (e.g., high temperature, humidity, light exposure) to identify potential degradation pathways.
-
-
In Silico and Preliminary Toxicity Assessment:
-
Use computational models to predict potential toxicity.
-
Conduct a thorough literature search for any existing toxicological data.
-
3.2. Formulation Compatibility Studies
Objective: To assess the compatibility of the novel pH adjuster with the API and other excipients.
Methodology:
-
API-Excipient Compatibility:
-
Prepare binary mixtures of the API and the novel pH adjuster.
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH).
-
Analyze the samples at predetermined time points for the appearance of new degradation products using techniques like HPLC.
-
-
Formulation Placebo Compatibility:
-
Prepare a placebo formulation containing all excipients except the API, including the novel pH adjuster.
-
Monitor the physical and chemical stability of the placebo.
-
3.3. Buffering Capacity Determination
Objective: To quantify the ability of the substance to resist pH changes.
Methodology:
-
Prepare a series of solutions of the novel substance at a defined concentration.
-
Titrate the solutions with a strong acid (e.g., 0.1 N HCl) and a strong base (e.g., 0.1 N NaOH).
-
Plot the pH of the solution against the volume of titrant added to generate a titration curve.
-
The buffering capacity (β) can be calculated from the slope of the titration curve.
3.4. Final Formulation and Stability Studies
Objective: To evaluate the performance and stability of the final drug product formulated with the novel pH adjuster.
Methodology:
-
Formulation Development:
-
Prepare the final drug product formulation incorporating the novel pH adjuster to achieve the target pH.
-
-
Stability Testing:
-
Conduct long-term and accelerated stability studies on the final drug product according to ICH guidelines.
-
Monitor key parameters such as pH, assay of the API, degradation products, and physical appearance.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the evaluation of a novel pH adjuster.
Caption: Workflow for the evaluation of a novel pH adjuster.
Conclusion
The evaluation of a novel substance for use as a pH adjuster in pharmaceutical formulations is a rigorous, multi-step process that begins with a thorough assessment of its physicochemical properties. The case of 1-[Bis(2-hydroxyethyl)amino]-2-propanol (CAS 6712-98-7) highlights the critical importance of the pKa value. Its predicted high pKa of 14.42 definitively indicates its unsuitability as a buffering agent in standard pharmaceutical applications.
For any new candidate, the provided general protocols for initial screening, compatibility studies, buffering capacity determination, and stability testing should be followed to ensure the safety, efficacy, and quality of the final pharmaceutical product. This systematic approach is essential for the successful incorporation of novel excipients into drug formulations.
References
Application Notes and Protocols for CO2 Capture using Diethanolisopropanolamine (DEIPA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Diethanolisopropanolamine (DEIPA), a tertiary alkanolamine, in carbon dioxide (CO2) capture experiments. The following sections detail the principles of CO2 absorption by tertiary amines, experimental setups, and step-by-step protocols for evaluating the performance of DEIPA as a CO2 capture solvent.
Introduction to Diethanolisopropanolamine (DEIPA) for CO2 Capture
Diethanolisopropanolamine (DEIPA) is a tertiary amine that presents potential advantages for CO2 capture due to its chemical structure. Tertiary amines, unlike primary and secondary amines, do not form stable carbamates with CO2. Instead, they act as a base to catalyze the hydration of CO2 to form bicarbonate, as depicted in the reaction mechanism section. This characteristic can lead to a lower energy requirement for regeneration, a critical factor in the economic viability of carbon capture technologies.[1] The study of DEIPA and other tertiary amines is crucial for developing more efficient and cost-effective CO2 capture processes.[2]
Principle of CO2 Absorption by Tertiary Amines
The primary mechanism for CO2 capture by tertiary amines like DEIPA in an aqueous solution is the base-catalyzed hydration of CO2. The overall reaction can be summarized as follows:
CO₂ + R₃N + H₂O ⇌ R₃NH⁺ + HCO₃⁻
Where R₃N represents the tertiary amine (DEIPA). In this reaction, the amine acts as a proton acceptor, facilitating the formation of bicarbonate ions. This mechanism is distinct from that of primary and secondary amines, which primarily form carbamates.[1]
Experimental Setups for CO2 Capture Studies
Various laboratory-scale setups can be employed to evaluate the performance of DEIPA for CO2 capture. The choice of setup depends on the specific parameters being investigated, such as absorption kinetics, equilibrium solubility, and regeneration efficiency. Common setups include:
-
Bubble Column Reactor: A simple setup where a CO2-containing gas is bubbled through the DEIPA solution. This is useful for initial screening and determining absorption rates.[3][4]
-
Stirred-Tank Reactor: A well-mixed reactor that allows for precise control of temperature and mixing, suitable for kinetic and equilibrium studies.
-
Packed-Bed Absorption Column: This setup simulates industrial absorbers, where the gas and liquid phases flow counter-currently through a packed column, providing a large interfacial area for mass transfer. This is ideal for studying the overall mass transfer coefficient.[5]
-
Hollow Fiber Membrane Contactor: This advanced setup uses a membrane to separate the gas and liquid phases, offering a very high surface area-to-volume ratio, which can enhance absorption rates.[6]
Key Performance Indicators for CO2 Capture Solvents
The effectiveness of DEIPA as a CO2 capture solvent is evaluated based on several key performance indicators:
-
CO2 Absorption Capacity (Loading): This is the amount of CO2 that can be absorbed per unit amount of amine solution, typically expressed as moles of CO2 per mole of amine (mol CO2/mol amine) or moles of CO2 per liter of solution (mol/L).
-
CO2 Absorption Rate: This measures how quickly the CO2 is absorbed by the solvent. It is often expressed as an overall mass transfer coefficient (KGa).[3][5]
-
Regeneration Efficiency: This quantifies the percentage of absorbed CO2 that can be released from the solvent during the regeneration process, typically by heating.
-
Cyclic Capacity: The difference between the CO2 loading in the rich (CO2-loaded) and lean (regenerated) amine solutions. A higher cyclic capacity is desirable as it indicates a greater amount of CO2 can be captured and released per cycle.
-
Heat of Reaction: The amount of heat released during the absorption of CO2. A lower heat of reaction generally translates to lower energy requirements for regeneration.[2]
Experimental Protocols
The following protocols provide a framework for conducting CO2 capture experiments with DEIPA. These are generalized protocols for tertiary amines and should be optimized for specific experimental setups and objectives.
Protocol 1: Preparation of Aqueous DEIPA Solution
Objective: To prepare a DEIPA solution of a specific concentration for CO2 capture experiments.
Materials:
-
Diethanolisopropanolamine (DEIPA)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
Weighing balance
Procedure:
-
Determine the desired concentration of the DEIPA solution (e.g., 30 wt% or a specific molarity).
-
Accurately weigh the required amount of DEIPA using a weighing balance.
-
Transfer the weighed DEIPA to a volumetric flask.
-
Add a portion of the deionized water to the flask and dissolve the DEIPA by stirring with a magnetic stirrer.
-
Once dissolved, add deionized water to the mark on the volumetric flask.
-
Continue stirring until the solution is homogeneous.
Protocol 2: Determination of CO2 Absorption Capacity (Loading)
Objective: To measure the maximum amount of CO2 that can be absorbed by the DEIPA solution at a given temperature and CO2 partial pressure.
Materials:
-
Prepared DEIPA solution
-
CO2 gas cylinder with a regulator
-
Nitrogen (N2) gas cylinder (for gas mixture preparation)
-
Mass flow controllers
-
Gas washing bottle or a suitable absorption reactor (e.g., bubble column)
-
Thermostatic bath to control the temperature
-
Method for determining CO2 loading (e.g., titration or instrumental analysis)
Procedure:
-
Set up the absorption reactor in a thermostatic bath at the desired temperature (e.g., 40 °C).
-
Place a known volume and concentration of the DEIPA solution into the reactor.
-
Prepare a gas stream with a specific CO2 concentration by mixing CO2 and N2 using mass flow controllers.
-
Bubble the gas mixture through the DEIPA solution at a constant flow rate.
-
Periodically take liquid samples from the reactor to determine the CO2 loading.
-
Continue the experiment until the CO2 loading in the solution reaches a constant value, indicating that equilibrium has been reached.
-
The final CO2 loading represents the absorption capacity under the experimental conditions.
Method for Determining CO2 Loading (Titration Method): A common method for determining CO2 loading is by titration.[7][8]
-
Accurately weigh a small sample of the CO2-loaded amine solution.
-
Add the sample to a solution that precipitates the carbonate, such as a barium chloride solution, to form barium carbonate precipitate.
-
Titrate the remaining unreacted amine with a standardized acid solution (e.g., HCl) to a suitable endpoint, often determined by a pH indicator or a pH meter.
-
A separate titration of the fresh (unloaded) amine solution is required to determine the initial amine concentration.
-
The CO2 loading can be calculated based on the difference in the amount of acid required to neutralize the fresh and loaded amine solutions.
Protocol 3: Determination of CO2 Absorption Rate
Objective: To measure the rate at which CO2 is absorbed by the DEIPA solution.
Materials:
-
Same as Protocol 5.2
-
Gas analyzer to measure the CO2 concentration in the outlet gas stream
Procedure:
-
Follow steps 1-4 of Protocol 5.2.
-
Continuously measure the CO2 concentration in the gas stream leaving the reactor using a gas analyzer.
-
The absorption rate can be calculated from the difference in the CO2 concentration between the inlet and outlet gas streams and the gas flow rate.
-
The overall mass transfer coefficient (KGa) can be determined by applying appropriate mass transfer models to the experimental data.
Protocol 4: Solvent Regeneration and Regeneration Efficiency
Objective: To regenerate the CO2-loaded DEIPA solution and determine the regeneration efficiency.
Materials:
-
CO2-loaded DEIPA solution (rich amine)
-
Heating mantle or oil bath
-
Three-necked flask with a condenser
-
Stirring apparatus
-
Method for determining CO2 loading
Procedure:
-
Place a known volume of the rich amine solution into the three-necked flask.
-
Heat the solution to the desired regeneration temperature (e.g., 80-120 °C) while stirring.[9][10]
-
The released CO2 can be passed through a condenser to remove any water vapor.
-
Continue heating for a specific period (e.g., 1-2 hours) or until CO2 is no longer evolved.
-
After cooling, take a sample of the regenerated (lean) amine solution and determine its CO2 loading.
-
The regeneration efficiency can be calculated using the following formula:
Regeneration Efficiency (%) = [(CO2 loading in rich solution - CO2 loading in lean solution) / CO2 loading in rich solution] x 100
Data Presentation
Quantitative data from the experiments should be summarized in clearly structured tables for easy comparison.
Table 1: CO2 Absorption Capacity of Aqueous DEIPA Solutions
| DEIPA Concentration (wt%) | Temperature (°C) | CO2 Partial Pressure (kPa) | CO2 Loading (mol CO2/mol amine) |
|---|---|---|---|
| 20 | 40 | 15 | Data |
| 30 | 40 | 15 | Data |
| 40 | 40 | 15 | Data |
| 30 | 50 | 15 | Data |
| 30 | 40 | 30 | Data |
Table 2: CO2 Absorption Rate in Aqueous DEIPA Solutions
| DEIPA Concentration (wt%) | Temperature (°C) | Gas Flow Rate (L/min) | Overall Mass Transfer Coefficient (KGa) (mol/m²·s·kPa) |
|---|---|---|---|
| 30 | 40 | 1.0 | Data |
| 30 | 40 | 2.0 | Data |
| 40 | 40 | 1.0 | Data |
Table 3: Regeneration Performance of CO2-Loaded DEIPA Solutions
| DEIPA Concentration (wt%) | Regeneration Temperature (°C) | Regeneration Time (h) | Initial CO2 Loading (rich) | Final CO2 Loading (lean) | Regeneration Efficiency (%) | Cyclic Capacity (mol CO2/mol amine) |
|---|---|---|---|---|---|---|
| 30 | 100 | 1 | Data | Data | Data | Data |
| 30 | 120 | 1 | Data | Data | Data | Data |
| 40 | 120 | 1 | Data | Data | Data | Data |
Visualizations
Reaction Mechanism of CO2 with DEIPA
Caption: Reaction mechanism of CO2 with DEIPA in an aqueous solution.
Experimental Workflow for CO2 Capture Evaluation
Caption: Workflow for evaluating DEIPA for CO2 capture.
Safety Precautions
-
Always work in a well-ventilated area, preferably under a fume hood, when handling amines and CO2 gas.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Be aware of the corrosive nature of amine solutions.
-
Handle pressurized gas cylinders with care and ensure they are properly secured.
-
Review the Safety Data Sheet (SDS) for Diethanolisopropanolamine before use.
References
- 1. CO2 Capture With Absorbents of Tertiary Amine Functionalized Nano–SiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selection of Mixed Amines in the CO2 Capture Process [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. matec-conferences.org [matec-conferences.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. research.utwente.nl [research.utwente.nl]
- 10. Evaluating Regeneration Options of Solid Amine Sorbent for CO2 Removal - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N,N-Bis(2-hydroxyethyl)isopropanolamine as a Novel Surfactant in Emulsion Polymerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a theoretical framework and hypothetical protocols for the application of N,N-Bis(2-hydroxyethyl)isopropanolamine as a non-conventional surfactant in emulsion polymerization. While direct experimental data for this specific application is not currently available in peer-reviewed literature, this guide extrapolates from the known chemical properties of N,N-Bis(2-hydroxyethyl)isopropanolamine and general principles of emulsion polymerization to propose its potential utility. The protocols and data presented herein are intended to serve as a foundational resource for researchers exploring novel surfactant systems for the synthesis of polymer latexes, particularly for applications in drug delivery and development where unique particle stabilization properties may be advantageous.
Introduction to Emulsion Polymerization and the Role of Surfactants
Emulsion polymerization is a versatile technique used to produce stable dispersions of polymer particles in a continuous aqueous phase, commonly known as latexes.[1][2] This process is fundamental to the industrial production of a wide array of materials, including adhesives, coatings, and synthetic rubbers.[3] The key components of a typical emulsion polymerization system include a water-insoluble monomer, a water-soluble initiator, and a surfactant.[4]
Surfactants are critical components that facilitate the emulsification of the monomer in water, leading to the formation of micelles.[5][6] These micelles act as the primary loci for particle nucleation and polymerization.[7][8] The choice of surfactant significantly influences several key properties of the final latex, including particle size, particle size distribution, and the overall stability of the dispersion.[6] Surfactants prevent the agglomeration of polymer particles through electrostatic or steric stabilization.[7]
N,N-Bis(2-hydroxyethyl)isopropanolamine: Properties and Surfactant Potential
N,N-Bis(2-hydroxyethyl)isopropanolamine is a tertiary amine with three hydroxyl groups.[9] Its chemical structure suggests amphiphilic properties, a prerequisite for surfactant behavior. The multiple hydroxyl groups and the nitrogen atom can serve as a hydrophilic head, while the isopropanol and ethyl groups provide a degree of hydrophobicity.
Physicochemical Properties
A summary of the key physicochemical properties of N,N-Bis(2-hydroxyethyl)isopropanolamine is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 6712-98-7 | [10][11] |
| Molecular Formula | C7H17NO3 | [11] |
| Molecular Weight | 163.21 g/mol | [11][12] |
| Appearance | Colorless to yellow liquid | [13] |
| Melting Point | 31.5-36 °C | [10][11] |
| Boiling Point | 145 °C at 0.6 mmHg | [10][11] |
| Density | 1.079 g/mL at 25 °C | [10][11] |
| Synonyms | Diethanolisopropanolamine (DEIPA) | [13] |
Hypothetical Surfactant Action
Based on its molecular structure, N,N-Bis(2-hydroxyethyl)isopropanolamine is hypothesized to form micelles in an aqueous solution, with the hydroxyl and amine groups oriented towards the water phase and the hydrocarbon backbone forming a hydrophobic core. This proposed mechanism is illustrated in the diagram below.
Caption: Hypothetical micelle of N,N-Bis(2-hydroxyethyl)isopropanolamine.
Hypothetical Experimental Protocol for Emulsion Polymerization
This section outlines a general procedure for the emulsion polymerization of a model monomer, such as styrene or methyl methacrylate, using N,N-Bis(2-hydroxyethyl)isopropanolamine as the surfactant.
Materials and Reagents
-
Monomer: Styrene or Methyl Methacrylate (inhibitor removed)
-
Continuous Phase: Deionized water
-
Initiator: Potassium persulfate (KPS) or Ammonium persulfate (APS)
-
Surfactant: N,N-Bis(2-hydroxyethyl)isopropanolamine
-
Buffer (optional): Sodium bicarbonate
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Dropping funnel
Experimental Workflow
The general workflow for this proposed emulsion polymerization is depicted below.
Caption: General workflow for emulsion polymerization.
Detailed Procedure
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Initial Charge: Add the calculated amount of deionized water and N,N-Bis(2-hydroxyethyl)isopropanolamine to the flask.
-
Deoxygenation: Purge the system with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization. Maintain a nitrogen blanket throughout the reaction.
-
Heating: Heat the reactor contents to the desired reaction temperature (typically 60-80 °C) with constant stirring.
-
Monomer Emulsification: Prepare an emulsion of the monomer in a small amount of the surfactant solution and add it to the reactor via the dropping funnel over a period of time.
-
Initiator Addition: Dissolve the initiator in a small amount of deionized water and add it to the reactor to initiate polymerization.
-
Polymerization: Allow the reaction to proceed for a predetermined time (e.g., 4-6 hours), maintaining constant temperature and stirring.
-
Cooling and Filtration: Cool the reactor to room temperature and filter the resulting latex through cheesecloth to remove any coagulum.
-
Latex Characterization: Characterize the final latex for properties such as particle size, particle size distribution, and solid content.
Proposed Experimental Design for Optimization
To evaluate the efficacy of N,N-Bis(2-hydroxyethyl)isopropanolamine as a surfactant, a systematic study of key polymerization variables is recommended. A proposed experimental design is outlined in Table 2.
| Experiment | Surfactant Conc. (wt% to monomer) | Initiator Conc. (wt% to monomer) | Monomer (wt% to water) | Temperature (°C) |
| 1 | 1.0 | 0.5 | 20 | 70 |
| 2 | 2.0 | 0.5 | 20 | 70 |
| 3 | 3.0 | 0.5 | 20 | 70 |
| 4 | 2.0 | 1.0 | 20 | 70 |
| 5 | 2.0 | 0.5 | 30 | 70 |
| 6 | 2.0 | 0.5 | 20 | 80 |
Characterization of the Resulting Polymer Latex
The properties of the synthesized polymer latex should be thoroughly characterized to assess the performance of N,N-Bis(2-hydroxyethyl)isopropanolamine as a surfactant.
Key Characterization Techniques
| Parameter | Technique |
| Particle Size and Distribution | Dynamic Light Scattering (DLS) |
| Particle Morphology | Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) |
| Solid Content | Gravimetric analysis |
| Conversion | Gravimetric analysis |
| Molecular Weight | Gel Permeation Chromatography (GPC) |
| Surface Tension | Tensiometry |
Conclusion and Future Directions
This document presents a theoretical basis and a starting point for investigating N,N-Bis(2-hydroxyethyl)isopropanolamine as a novel surfactant in emulsion polymerization. Its unique chemical structure, featuring multiple hydrophilic groups, suggests its potential to form stable micelles and effectively stabilize polymer particles. The provided hypothetical protocols and experimental design offer a roadmap for researchers to explore this potential.
Future work should focus on experimentally verifying the surfactant properties of N,N-Bis(2-hydroxyethyl)isopropanolamine, determining its critical micelle concentration (CMC), and systematically evaluating its performance in emulsion polymerization against conventional surfactants. Such studies could open up new possibilities for the synthesis of specialized polymer latexes for advanced applications, including controlled-release drug delivery systems.
References
- 1. dokumen.pub [dokumen.pub]
- 2. Emulsion Polymerization: Key Insights and Practical Guidelines - Symb ChemTech [symbchem.com]
- 3. profsite.um.ac.ir [profsite.um.ac.ir]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. The role of surfactants in the emulsion polymerization process – Indovinya | Leader in the production of surfactants and specialty chemicals [indovinya.indoramaventures.com]
- 6. pcimag.com [pcimag.com]
- 7. products.pcc.eu [products.pcc.eu]
- 8. pslc.ws [pslc.ws]
- 9. nbinno.com [nbinno.com]
- 10. N,N-BIS(2-HYDROXYETHYL)ISOPROPANOLAMINE | 6712-98-7 [chemicalbook.com]
- 11. 6712-98-7 CAS MSDS (N,N-BIS(2-HYDROXYETHYL)ISOPROPANOLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. 1- N,N-Bis(2-hydroxyethyl)amino -2-propanol 94 6712-98-7 [sigmaaldrich.com]
- 13. wentao.lookchem.com [wentao.lookchem.com]
Troubleshooting & Optimization
Overcoming solubility issues with "2-Propanol, 1-[bis(2-hydroxyethyl)amino]-" in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming perceived solubility issues with "2-Propanol, 1-[bis(2-hydroxyethyl)amino]-" in aqueous solutions.
Understanding the Solubility of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-
"2-Propanol, 1-[bis(2-hydroxyethyl)amino]-" (CAS 6712-98-7), also known as N,N-Bis(2-hydroxyethyl)isopropanolamine, is a chemical compound that is generally considered to be completely miscible with water at room temperature.[1] However, users may encounter situations where it appears to have poor solubility. These issues are often related to the specific conditions of the aqueous solution, such as pH, the presence of other solutes, or temperature. This guide will help you troubleshoot these observations.
Troubleshooting Guide
If you are experiencing difficulty dissolving "2-Propanol, 1-[bis(2-hydroxyethyl)amino]-", consider the following potential causes and solutions.
Is the pH of your aqueous solution optimal?
The solubility of amino alcohols can be highly dependent on the pH of the solution. The tertiary amine group in the molecule can be protonated at acidic pH, forming a more soluble salt.
-
Observation: The compound forms a separate phase, an oily layer, or a precipitate in your buffered solution.
-
Troubleshooting:
-
Measure the pH of your aqueous solution.
-
If the pH is neutral or basic, try acidifying the solution. Add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise while stirring to lower the pH.
-
Observe if the compound dissolves as the pH decreases.
-
For applications sensitive to pH, consider preparing a stock solution at a low pH where the compound is fully dissolved and then carefully adjusting the pH of the final working solution.
-
Are other components in your solution affecting solubility?
High concentrations of salts or other solutes in your buffer can decrease the solubility of the compound through the "salting out" effect.
-
Observation: The compound dissolves in pure water but not in your buffer system.
-
Troubleshooting:
-
Try preparing the solution by dissolving the compound in pure water first, and then adding the buffer components from concentrated stock solutions.
-
If the compound precipitates upon addition of buffer salts, consider using a lower concentration of the buffer or exploring alternative buffer systems.
-
Could temperature be a factor?
While the compound is miscible at room temperature, its rate of dissolution may be slow, especially for more viscous or semi-solid forms. The melting point of the pure compound is between 31.5-36 °C, so at lower temperatures, it may be a solid or a highly viscous liquid that is slow to dissolve.[2]
-
Observation: The compound is slow to dissolve or forms clumps.
-
Troubleshooting:
-
Gently warm the solution to 30-40°C while stirring. This can increase the rate of dissolution.
-
Ensure the compound has fully melted if you are starting with a solid form before adding it to the aqueous solution.
-
Have you considered the use of a co-solvent?
For complex aqueous systems where pH adjustment is not feasible, a water-miscible organic co-solvent can help to improve solubility.
-
Observation: The compound will not dissolve in your final formulation, even with pH adjustment.
-
Troubleshooting:
-
Prepare a concentrated stock solution of the compound in a water-miscible organic solvent such as ethanol, propylene glycol, or DMSO.
-
Add the stock solution to your aqueous buffer dropwise with vigorous stirring.
-
Be mindful of the final concentration of the co-solvent, as it may affect your experimental system.
-
Frequently Asked Questions (FAQs)
Q1: The safety data sheet says "2-Propanol, 1-[bis(2-hydroxyethyl)amino]-" is water-miscible, but it's not dissolving in my buffer. Why?
A1: While the compound is miscible in pure water, its solubility can be affected by the components of your buffer. The pH of your solution is a critical factor. As an amino alcohol, its solubility is generally higher at a lower pH due to the protonation of the amine group. High salt concentrations in your buffer can also reduce its solubility. We recommend checking the pH of your solution and attempting to lower it. If that is not possible, consider preparing a stock solution in a co-solvent.
Q2: My "2-Propanol, 1-[bis(2-hydroxyethyl)amino]-" is a viscous liquid/semi-solid and is very difficult to handle and dissolve. What should I do?
A2: The compound has a melting point around 31.5-36 °C, so it can exist as a viscous liquid or semi-solid at or below room temperature.[2] Gently warming the container to around 40°C will lower its viscosity, making it easier to pipette and handle. Warming your aqueous solution while stirring can also increase the rate of dissolution.
Q3: What is a good starting point for pH adjustment to improve solubility?
Q4: Can I use sonication to help dissolve the compound?
A4: Yes, sonication can be a useful technique to aid in the dissolution of "2-Propanol, 1-[bis(2-hydroxyethyl)amino]-", especially if you observe clumps or a slow rate of dissolution. It can help to break up aggregates and increase the surface area of the solute exposed to the solvent.
Data Presentation
Table 1: Physical and Chemical Properties of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-
| Property | Value | Reference |
| CAS Number | 6712-98-7 | [2][3] |
| Molecular Formula | C₇H₁₇NO₃ | [3] |
| Molecular Weight | 163.21 g/mol | [2] |
| Physical State | Liquid / Semi-solid | [3] |
| Melting Point | 31.5-36 °C | [2] |
| Boiling Point | 145 °C at 0.6 mmHg | [2] |
| Density | 1.079 g/mL at 25 °C | [2] |
| Water Solubility | Completely miscible at 20 °C | [1] |
Experimental Protocols
Protocol 1: Preparation of an Acidic Aqueous Stock Solution
-
Objective: To prepare a 100 mM stock solution of "2-Propanol, 1-[bis(2-hydroxyethyl)amino]-" in an acidic aqueous medium.
-
Materials:
-
"2-Propanol, 1-[bis(2-hydroxyethyl)amino]-"
-
Deionized water
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0.1 M Hydrochloric Acid (HCl)
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Volumetric flask
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Stir plate and stir bar
-
pH meter
-
-
Procedure:
-
Weigh out the required amount of "2-Propanol, 1-[bis(2-hydroxyethyl)amino]-" for your desired volume and concentration. For example, for 100 mL of a 100 mM solution, you would need 1.632 g.
-
Add the compound to a volumetric flask containing approximately 80% of the final volume of deionized water.
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Place the flask on a stir plate and add a stir bar. Begin stirring.
-
If the compound does not fully dissolve, slowly add 0.1 M HCl dropwise while monitoring the pH.
-
Continue adding acid until the compound is fully dissolved. Record the final pH.
-
Once dissolved, bring the solution to the final volume with deionized water.
-
Store the stock solution as recommended for your experimental needs.
-
Protocol 2: Using a Co-solvent for Formulation in a Neutral Buffer
-
Objective: To prepare a solution of "2-Propanol, 1-[bis(2-hydroxyethyl)amino]-" in a neutral buffer using a co-solvent.
-
Materials:
-
"2-Propanol, 1-[bis(2-hydroxyethyl)amino]-"
-
Ethanol (or other suitable water-miscible solvent)
-
Your target neutral aqueous buffer (e.g., PBS pH 7.4)
-
Vortex mixer
-
-
Procedure:
-
Prepare a concentrated stock solution of the compound in ethanol. For example, a 1 M stock solution can be prepared by dissolving 1.632 g of the compound in 10 mL of ethanol.
-
Warm the mixture slightly if necessary to aid dissolution.
-
To prepare your final working solution, add the required volume of the ethanolic stock solution dropwise to your neutral aqueous buffer while vortexing or stirring vigorously.
-
Ensure the final concentration of ethanol in your working solution is compatible with your experimental system.
-
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Effect of pH on the solubility of amino alcohols.
References
Optimizing reaction conditions for the synthesis of "1-[bis(2-hydroxyethyl)amino]-2-propanol"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-[bis(2-hydroxyethyl)amino]-2-propanol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1-[bis(2-hydroxyethyl)amino]-2-propanol, focusing on the reaction of diethanolamine with propylene oxide.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Incorrect Reaction Temperature: The reaction rate is highly dependent on temperature. Operating below the optimal range (40-80°C) can lead to a sluggish or incomplete reaction. | 1. Optimize Temperature: Gradually increase the reaction temperature in increments of 5-10°C within the recommended range, monitoring the reaction progress by techniques like GC or TLC. |
| 2. Inactive Reactants: Diethanolamine or propylene oxide may have degraded due to improper storage. | 2. Use Fresh Reactants: Ensure the purity and activity of starting materials. Use freshly opened or properly stored reagents. | |
| 3. Inefficient Mixing: Poor agitation can lead to localized concentration gradients and incomplete reaction. | 3. Improve Agitation: Ensure vigorous and consistent stirring throughout the reaction. | |
| Low Yield | 1. Suboptimal Molar Ratio: An incorrect ratio of diethanolamine to propylene oxide can result in incomplete conversion of the limiting reagent. | 1. Adjust Molar Ratio: The recommended molar ratio of diethanolamine to propylene oxide is typically around 1:1 to 1:1.2. Experiment with slight variations to find the optimal ratio for your specific setup. |
| 2. Short Reaction Time: The reaction may not have proceeded to completion. | 2. Increase Reaction Time: Extend the reaction time, monitoring for the complete consumption of the limiting reactant. | |
| 3. Product Loss During Workup: Product may be lost during the purification steps. | 3. Optimize Purification: Ensure efficient extraction and minimize losses during distillation by using appropriate vacuum and temperature. | |
| Presence of Significant Impurities | 1. Polymerization of Propylene Oxide: Propylene oxide can polymerize, especially at higher temperatures, leading to polyether byproducts. | 1. Use a Polymerization Inhibitor: Add a small amount of a polymerization inhibitor, such as hydroquinone or resorcinol (0.01-0.2% of the total mass of reactants), to the reaction mixture. |
| 2. Formation of Di-adducts: Excess propylene oxide can react with the product to form di-adducts. | 2. Control Stoichiometry: Use a slight excess of diethanolamine or add propylene oxide dropwise to the reaction mixture to minimize its concentration at any given time. | |
| 3. Hydrolysis of Propylene Oxide: The presence of excessive water can lead to the formation of propylene glycol. | 3. Control Water Content: While a small amount of water can act as a catalyst, excessive amounts should be avoided. Use anhydrous grade reactants if this is a persistent issue. | |
| Product Discoloration (Yellow to Brown) | 1. Oxidation: The product or starting materials may have oxidized at elevated temperatures. | 1. Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| 2. High Reaction Temperature: Excessive heat can lead to the degradation of the product. | 2. Maintain Optimal Temperature: Avoid exceeding the recommended reaction temperature range. |
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 1-[bis(2-hydroxyethyl)amino]-2-propanol?
A1: The most common and efficient industrial synthesis involves the reaction of diethanolamine with propylene oxide. This reaction is typically carried out in the presence of a small amount of water, which can act as a catalyst, and a polymerization inhibitor to prevent side reactions.
Q2: What is the role of water in this reaction?
A2: Water can act as a proton transfer agent, facilitating the ring-opening of the propylene oxide epoxide by the amine. However, an excessive amount of water can lead to the formation of propylene glycol as a byproduct. The optimal molar ratio of water is crucial for maximizing the yield of the desired product.
Q3: What are the typical reaction conditions?
A3: The reaction is generally performed at a temperature range of 35-95°C for 2 to 10 hours. A Chinese patent (CN102924301B) suggests an optimal temperature of 40-80°C for 6-8 hours. The molar ratio of diethanolamine to propylene oxide is typically close to stoichiometric, often with a slight excess of one of the reactants to drive the reaction to completion.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC). By taking aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting materials and the formation of the product.
Q5: What are the main impurities I should look out for?
A5: The primary impurities include:
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Unreacted diethanolamine and propylene oxide.
-
Poly(propylene glycol) from the polymerization of propylene oxide.
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Propylene glycol from the hydrolysis of propylene oxide.
-
Di-adducts formed from the reaction of the product with another molecule of propylene oxide.
Q6: What is the recommended method for purification?
A6: The most effective method for purifying 1-[bis(2-hydroxyethyl)amino]-2-propanol is reduced pressure distillation. This technique allows for the separation of the high-boiling product from lower-boiling impurities and non-volatile polymeric residues.
Experimental Protocol
This protocol is a general guideline for the laboratory-scale synthesis of 1-[bis(2-hydroxyethyl)amino]-2-propanol.
Materials:
-
Diethanolamine (DEA)
-
Propylene oxide (PO)
-
Polymerization inhibitor (e.g., Resorcinol)
-
Deionized water
-
Reactor with a stirring device, thermometer, dropping funnel, and reflux condenser
Procedure:
-
Reactor Setup: Assemble a clean and dry reactor equipped with a mechanical stirrer, thermometer, dropping funnel, and a reflux condenser.
-
Charging Reactants: To the reactor, add diethanolamine, the polymerization inhibitor (0.01-0.2% of the total reactant mass), and water. The molar ratio of diethanolamine to propylene oxide to water should be approximately 1:1:1.2.
-
Initiate Reaction: Begin stirring the mixture and heat it to the desired reaction temperature (e.g., 60°C).
-
Addition of Propylene Oxide: Slowly add propylene oxide to the reactor through the dropping funnel. Maintain a steady addition rate to control the exothermic reaction and keep the temperature within the desired range (e.g., 60-70°C).
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at the reaction temperature for several hours (e.g., 6-8 hours). Monitor the reaction progress by GC or TLC until the starting materials are consumed.
-
Purification: After the reaction is complete, cool the mixture to room temperature. Purify the crude product by reduced pressure distillation to obtain the final 1-[bis(2-hydroxyethyl)amino]-2-propanol.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 1-[bis(2-hydroxyethyl)amino]-2-propanol.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: Sancycline (6-Demethyl-6-deoxytetracycline)
CAS Number: 808-26-4 (Note: The CAS number 6712-98-7 provided in the query is incorrect for this compound).
This technical support guide is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of Sancycline (6-demethyl-6-deoxytetracycline) during long-term storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for Sancycline powder?
A1: For long-term stability, Sancycline in its solid (powder) form should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2][3] Under these conditions, it is reported to be stable for at least four years.[1]
Q2: How should I store Sancycline solutions?
A2: Stock solutions of Sancycline, typically dissolved in an organic solvent like DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[4] For short-term storage (days to weeks), solutions can be kept at -20°C.[2][5] For longer-term storage (months to years), it is recommended to store solutions at -80°C.[3] Always protect solutions from light.[4]
Q3: What are the main factors that can cause Sancycline to degrade?
A3: Like other tetracyclines, Sancycline is susceptible to degradation under several conditions. The primary factors are:
-
pH: Tetracyclines are known to be unstable in both strongly acidic and alkaline solutions.[6] Epimerization, a common degradation pathway for tetracyclines, is often observed in the pH range of 3-5.
-
Temperature: Elevated temperatures accelerate the degradation of tetracyclines.
-
Light: Exposure to light, particularly UV light, can lead to photodegradation.
-
Oxidation: Tetracyclines can be degraded by oxidizing agents. Under basic conditions, the degradation of the related compound 4-dedimethylamino sancycline involves oxidation, which can be catalyzed by metal ions.[6]
Q4: I am observing precipitation when I dilute my Sancycline stock solution into an aqueous buffer for my experiment. What should I do?
A4: Precipitation is a common issue due to the limited aqueous solubility of Sancycline.[4] Here are some troubleshooting steps:
-
Prepare a high-concentration stock in an organic solvent: Ensure your initial stock solution in a solvent like DMSO is fully dissolved.[4]
-
Perform a step-wise dilution: Add the organic stock solution to your aqueous buffer or cell culture medium slowly while vortexing or stirring. This helps to prevent localized high concentrations that can lead to precipitation.[4]
-
Consider the pH of your aqueous solution: The solubility of tetracyclines is pH-dependent.[4] Ensure the pH of your final solution is optimal for keeping Sancycline dissolved.
-
Use a freshly prepared working solution: It is recommended to use the aqueous working solution immediately after preparation.[4]
Q5: How can I check the purity of my stored Sancycline?
A5: The purity of Sancycline can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[7] This method should be able to separate the intact Sancycline from its potential degradation products. A general protocol is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | Degradation of Sancycline due to improper storage or handling. | Verify storage conditions (-20°C for powder, -80°C for long-term solution storage). Prepare fresh working solutions for each experiment. Protect from light. |
| Appearance of unknown peaks in HPLC analysis | Degradation of Sancycline. | Compare the chromatogram with a freshly prepared standard. Characterize the degradation products if necessary. Review storage and handling procedures to identify the source of degradation. |
| Inconsistent experimental results | Variability in the concentration of Sancycline working solutions due to precipitation or degradation. | Ensure complete dissolution of the stock solution. Use a consistent, validated dilution protocol. Prepare fresh working solutions immediately before use. |
| Color change of Sancycline powder or solution | Potential degradation. | Discard the product and use a fresh, properly stored batch. A change in color is a visual indicator of chemical instability. |
Data Presentation: Storage Conditions and Stability
| Form | Storage Temperature | Relative Humidity | Light Exposure | Reported Stability |
| Solid (Powder) | -20°C | Low (in a desiccator if possible) | Protected from light | ≥ 4 years[1] |
| Solution (in DMSO) | -20°C | N/A | Protected from light | Short-term (days to weeks)[2][5] |
| Solution (in DMSO) | -80°C | N/A | Protected from light | Long-term (months)[3] |
Note: Quantitative degradation rates for Sancycline under specific stress conditions (e.g., different pH values, temperatures, and light intensities) are not extensively published. The stability of tetracyclines is highly dependent on the specific molecular structure and the conditions of the matrix in which they are stored.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Sancycline
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of Sancycline and detect its degradation products. Method optimization and validation are crucial for specific applications.
1. Materials and Reagents:
-
Sancycline reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Buffers (e.g., phosphate buffer, acetate buffer)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
2. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient elution is often effective. For example, a mixture of a phosphate buffer (pH adjusted to the acidic range, e.g., 2.5-4.0) and an organic solvent like acetonitrile or methanol. The gradient can be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: UV detection at approximately 280 nm or 350 nm.[7]
-
Injection Volume: 10-20 µL
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of Sancycline reference standard in a suitable solvent (e.g., methanol or DMSO) and dilute to a known concentration with the mobile phase.
-
Test Sample: Dissolve the Sancycline sample to be tested in the same solvent as the standard and dilute to a similar concentration.
5. Forced Degradation Studies (for method validation): To ensure the method is stability-indicating, forced degradation studies should be performed.[8][9]
-
Acid Hydrolysis: Treat the Sancycline solution with an acid (e.g., 0.1 M HCl) at room temperature or slightly elevated temperature.
-
Base Hydrolysis: Treat the Sancycline solution with a base (e.g., 0.1 M NaOH) at room temperature.
-
Oxidative Degradation: Treat the Sancycline solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid Sancycline powder to dry heat (e.g., 60-80°C).
-
Photodegradation: Expose a Sancycline solution to UV light.
6. Data Analysis:
-
Assess the purity of the Sancycline sample by calculating the peak area percentage.
-
In the chromatograms from the forced degradation studies, ensure that the degradation product peaks are well-resolved from the main Sancycline peak.
Mandatory Visualization
Signaling Pathway
Tetracyclines have been shown to enhance antitumor T-cell immunity by modulating the T-cell receptor (TCR) signaling pathway, specifically through the enhancement of Zap70 phosphorylation.[10][11]
Caption: Sancycline enhances Zap70 phosphorylation in the TCR signaling pathway.
Experimental Workflow: Stability Testing
Caption: Workflow for assessing the stability of Sancycline.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Degradation kinetics of 4-dedimethylamino sancycline, a new anti-tumor agent, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Tetracyclines enhance antitumor T-cell immunity via the Zap70 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for Diethanolisopropanolamine-based buffer instability
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of Diethanolisopropanolamine (DEIPA)-based buffers for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of DEIPA-based buffers. Follow the logical workflow to diagnose and resolve common problems.
Issue 1: Significant pH drift in the prepared DEIPA buffer.
Question: My DEIPA buffer's pH is changing significantly over time after preparation. What could be the cause and how do I fix it?
Answer: pH instability is a common issue that can compromise experimental reproducibility. The primary causes include atmospheric CO₂ absorption, temperature fluctuations, and chemical degradation.
Potential Causes & Solutions:
-
Carbon Dioxide (CO₂) Absorption: Alkanolamine solutions like DEIPA are alkaline and readily absorb atmospheric CO₂, which forms carbonic acid and lowers the pH.
-
Solution: Prepare the buffer using de-gassed water. Store the buffer in tightly sealed, airtight containers with minimal headspace. For critical applications, consider blanketing the solution with an inert gas like nitrogen or argon.
-
-
Temperature Fluctuations: The pKa of amine-based buffers is often temperature-dependent.[1] A change in temperature between pH measurement/adjustment and use can result in a different actual pH. For example, the pKa of MOPS buffer changes approximately -0.013 units per °C.[1]
-
Solution: Always adjust the final pH of the buffer at the temperature at which you will be performing the experiment.[1] If experiments are run at various temperatures, record the pH at each temperature to ensure consistency.
-
-
Chemical Degradation: Over time, DEIPA can degrade due to oxidation or other reactions, leading to the formation of acidic byproducts.[2][3]
-
Microbial Contamination: Bacteria or fungi can grow in buffer solutions, producing metabolites that alter the pH.[1]
-
Solution: Prepare the buffer with sterile water and filter-sterilize the final solution through a 0.22 µm filter. Store at 2-8°C to inhibit microbial growth.
-
Issue 2: Unexpected precipitation or color change in the buffer.
Question: I've noticed a precipitate forming in my DEIPA buffer, or its color has changed from clear to yellow/brown. What is happening?
Answer: Visible changes like precipitation or discoloration are clear indicators of buffer instability or contamination.
Potential Causes & Solutions:
-
Precipitation with Metal Ions: Amine buffers can form complexes with certain metal ions, which may lead to precipitation, especially if the buffer contains salts like phosphates or carbonates.[6]
-
Solution: Use high-purity water (e.g., Type I ultrapure) for buffer preparation. If your experimental system contains high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺), test a small batch for compatibility before preparing a large volume.
-
-
Oxidative Degradation: DEIPA, like other amines, is susceptible to oxidation, which can produce colored degradation products.[3][5] This process can be accelerated by light exposure and the presence of trace metal contaminants.[2][5]
-
Insolubility of Components: If the buffer was prepared at a different temperature, components may precipitate out upon cooling if their solubility limit is reached.
-
Solution: Ensure all components are fully dissolved during preparation. If preparing concentrated stock solutions, confirm the solubility of all components at the intended storage temperature.
-
Issue 3: Inconsistent or anomalous results in biological assays.
Question: My experimental results are not reproducible, and I suspect the DEIPA buffer is interfering with my assay. How can I confirm this?
Answer: Buffer components can interact with assay reagents or biological molecules, leading to inconsistent results. Amine-based buffers like Tris are known to interfere with certain protein assays and inhibit some enzymes.[6]
Potential Causes & Solutions:
-
Interaction with Assay Chemistry: The amine groups in DEIPA may react with reagents in certain assays, such as the Bradford protein assay.[6]
-
Solution: Run a control experiment with the buffer alone (without the analyte) to check for background signal or interference. Consult literature for known incompatibilities of amine buffers with your specific assay type. If interference is confirmed, you may need to switch to a different type of buffer (e.g., a zwitterionic buffer like HEPES or MOPS, if compatible with your system).[6]
-
-
Enzyme Inhibition/Activation: The buffer components or their degradation products may interact with enzymes or proteins in your system, altering their activity.[6]
-
Solution: Test a different, structurally unrelated buffer at the same pH and ionic strength to see if the anomalous results persist. If the results normalize with a different buffer, it strongly suggests an interaction with DEIPA.
-
-
Presence of Impurities: Impurities from the synthesis of DEIPA or byproducts from its degradation can impact biological processes.
-
Solution: Use the highest purity grade of DEIPA available. Perform a forced degradation study (see Experimental Protocols) to intentionally degrade the buffer and test its effect in your assay. This can help determine if the degradation products are the source of interference.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues with DEIPA-based buffers.
Caption: A workflow for diagnosing DEIPA buffer instability issues.
Frequently Asked Questions (FAQs)
Q1: What is Diethanolisopropanolamine (DEIPA) and what are its properties as a buffer?
A1: Diethanolisopropanolamine (DEIPA) is an alkanolamine, a class of organic compounds containing both hydroxyl (-OH) and amino (-NH₂) functional groups. While it is widely used as a grinding aid in the cement industry, its chemical structure suggests potential utility as a biological buffer in the alkaline pH range, similar to other amine buffers like Tris or Bicine.[7][8] Key properties for a biological buffer include a pKa between 6.0 and 8.0, high water solubility, and low potential for interaction with biological systems.[9] The suitability of DEIPA must be validated for each specific application.
Q2: What are the primary factors that affect the stability of a DEIPA-based buffer?
A2: Several environmental and chemical factors can influence the stability of a DEIPA buffer, leading to its degradation.[2] The main factors are summarized in the table below.
| Factor | Impact on DEIPA Buffer Stability | Mitigation Strategy |
| Temperature | Higher temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.[2][4] The pKa of the buffer is also temperature-dependent, which can cause pH shifts.[1] | Store stock solutions and working buffers at controlled cool temperatures (e.g., 2-8°C). Adjust buffer pH at the intended experimental temperature. |
| Light Exposure | UV and visible light can induce photodegradation, breaking chemical bonds and creating reactive species that lead to buffer decomposition.[2][4] | Store buffers in amber or opaque containers, or wrap clear containers in aluminum foil to protect them from light.[5] |
| pH Extremes | DEIPA is more susceptible to degradation under strongly acidic or alkaline conditions, which can catalyze hydrolysis of the molecule.[3][4] | Prepare the buffer within its effective buffering range and avoid storage at extreme pH values. |
| Oxygen / Oxidants | The presence of dissolved oxygen or other oxidizing agents can lead to the oxidative degradation of the amine group, often resulting in discoloration and loss of buffering capacity.[2][5] | Prepare solutions with high-purity, de-gassed water. For long-term storage, consider flushing the container headspace with an inert gas. |
| Contaminants | Trace metal ions can catalyze degradation reactions. Microbial contamination can alter pH and buffer composition through metabolic byproducts.[1] | Use high-purity water and reagents. Filter-sterilize the buffer through a 0.22 µm membrane and store it under sterile conditions. |
Q3: How can I detect potential degradation of my DEIPA buffer?
A3: Detecting buffer degradation is crucial for ensuring experimental validity. Several analytical methods can be employed:
-
pH Monitoring: Regularly check the pH of your stored buffer. A consistent downward trend is a strong indicator of degradation or CO₂ absorption.
-
UV-Visible Spectroscopy: Scan the buffer solution across a UV-Vis spectrum. The appearance of new absorption peaks over time can indicate the formation of degradation products that contain chromophores.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying the parent compound and its degradation products.[10] Methods such as HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS) are particularly effective for analyzing non-chromophoric alkanolamines like DEIPA.[7][11] A "stability-indicating" HPLC method is one that can resolve the main compound from all potential degradation products.[12][13]
Q4: Are there any known incompatibilities of DEIPA with common reagents or assays?
A4: While specific data on DEIPA is limited in biological research literature, incompatibilities can be inferred from the behavior of similar amine-based buffers:
-
Protein Assays: Amine buffers like Tris are known to interfere with protein quantification methods that rely on dye-binding, such as the Bradford assay.[6] It is prudent to assume DEIPA may also interfere and to validate its compatibility or choose a detergent-compatible assay like the Bicinchoninic Acid (BCA) assay.
-
Enzyme Activity: The primary amine group could potentially act as a competitive inhibitor for enzymes that have amines as substrates.
-
Metal Ions: DEIPA can chelate metal ions, which can be problematic in experiments involving metalloenzymes or where specific ion concentrations are critical.[6]
Always perform a validation experiment to test the compatibility of a DEIPA buffer with your specific system before its widespread use.
Conceptual Degradation Pathways
The following diagram illustrates the conceptual pathways through which a DEIPA buffer can lose its integrity.
Caption: Factors leading to DEIPA buffer degradation and its consequences.
Experimental Protocols
Protocol 1: Preparation and Storage of a 1 M DEIPA Stock Solution
This protocol describes the preparation of a DEIPA stock solution, which can be diluted to the final working concentration as needed.
Materials:
-
Diethanolisopropanolamine (DEIPA), high-purity grade
-
Type I ultrapure water
-
Hydrochloric acid (HCl), concentrated
-
Calibrated pH meter with temperature compensation
-
Stir plate and stir bar
-
Volumetric flasks
-
Sterile 0.22 µm filter unit
-
Sterile, amber glass storage bottles
Procedure:
-
Water Preparation: For a 1 L solution, measure approximately 800 mL of ultrapure water into a clean beaker. De-gas the water by stirring under a vacuum for 15-20 minutes or by sparging with an inert gas.
-
DEIPA Addition: Place the beaker on a stir plate with a stir bar. Slowly add 163.21 g of DEIPA (for a 1 M solution, based on a MW of 163.21 g/mol ) to the water while stirring. The solution may warm slightly.
-
pH Adjustment: Allow the solution to cool to room temperature. Begin pH adjustment by slowly adding concentrated HCl. Monitor the pH continuously. Caution: The reaction is exothermic. Add acid dropwise to avoid overheating.
-
Final Volume: Once the desired pH is reached (e.g., pH 9.0), transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of ultrapure water and add the rinse to the flask. Add water to bring the final volume to exactly 1 L.
-
Sterilization and Storage: Filter the solution through a 0.22 µm sterile filter into a sterile, amber glass bottle. Seal the bottle tightly, label it with the name, concentration, pH, and date of preparation. Store at 2-8°C, protected from light.
Protocol 2: Forced Degradation Study to Assess DEIPA Buffer Stability
Forced degradation studies are used to understand degradation pathways and develop stability-indicating methods.[4][12] This protocol provides a general framework.
Materials:
-
Prepared DEIPA buffer (e.g., 50 mM, pH 9.0)
-
Hydrochloric acid (HCl, 1 M)
-
Sodium hydroxide (NaOH, 1 M)
-
Hydrogen peroxide (H₂O₂, 3%)
-
Calibrated oven, water bath, and photostability chamber
-
Analytical instrumentation (e.g., HPLC-MS, pH meter, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: Aliquot the DEIPA buffer into separate, clearly labeled vials for each stress condition. Keep one vial as an unstressed control, stored at 2-8°C in the dark.
-
Acid Hydrolysis: Add 1 M HCl to a sample vial to adjust the pH to ~2. Incubate at 60°C for 24-48 hours.[4] Before analysis, neutralize the sample with NaOH.
-
Base Hydrolysis: Add 1 M NaOH to a sample vial to adjust the pH to ~12. Incubate at 60°C for 8-24 hours.[4] Before analysis, neutralize the sample with HCl.
-
Oxidative Degradation: Add 3% H₂O₂ to a sample vial (e.g., in a 9:1 buffer to peroxide ratio).[5] Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a sample vial in an oven at 70°C for 48 hours.[4]
-
Photolytic Degradation: Place a sample vial in a photostability chamber and expose it to UV/visible light according to ICH Q1B guidelines (e.g., 1.2 million lux-hours).[13] Keep a control sample wrapped in foil in the same chamber.
-
Analysis: After the designated stress period, analyze all samples (including the unstressed control) using your chosen analytical method (e.g., HPLC). Compare the chromatograms to identify new peaks (degradation products) and a decrease in the main DEIPA peak. Measure the pH of all samples to quantify pH drift under stress.
References
- 1. What are the factors that can change the properties of MOPS Buffer? - Blog [hbynm.com]
- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 7. Detection of alkanolamines in liquid cement grinding aids by HPLC coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. msesupplies.com [msesupplies.com]
- 10. ijmr.net.in [ijmr.net.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions Catalyzed by N,N-Bis(2-hydroxyethyl)isopropanolamine
Welcome to the technical support center for N,N-Bis(2-hydroxyethyl)isopropanolamine-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yields and address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during reactions catalyzed by N,N-Bis(2-hydroxyethyl)isopropanolamine, a tertiary amine catalyst commonly used in the synthesis of polyurethanes and in esterification processes.
Polyurethane Foam Synthesis
Question: My polyurethane foam is collapsing or shrinking after rising. What are the potential causes and solutions?
Answer:
Foam collapse or shrinkage is often due to an imbalance between the gelling (polymerization) and blowing (gas formation) reactions.[1][2] When using N,N-Bis(2-hydroxyethyl)isopropanolamine, which catalyzes both reactions, this balance is critical.
-
Possible Causes:
-
Insufficient Gelling Catalyst Activity: The polymer network is not forming fast enough to trap the gas produced. While N,N-Bis(2-hydroxyethyl)isopropanolamine is a gelling catalyst, its activity might be insufficient under certain conditions.
-
Excessive Blowing Reaction: Too much water in the formulation can lead to rapid gas formation before the polymer has sufficient strength.
-
Low Material Temperature: Lower temperatures can slow down the gelling reaction more significantly than the blowing reaction.[2]
-
Inappropriate Isocyanate Index (NCO Index): A low NCO index can result in incomplete polymerization and a weak foam structure.[2]
-
-
Solutions:
-
Optimize Catalyst Concentration: A slight increase in the concentration of N,N-Bis(2-hydroxyethyl)isopropanolamine can enhance the gelling rate. However, excessive amounts can lead to other issues, so incremental adjustments are recommended.
-
Co-Catalyst Addition: Consider adding a stronger gelling co-catalyst, such as a tin-based catalyst (e.g., dibutyltin dilaurate), to work in synergy with the N,N-Bis(2-hydroxyethyl)isopropanolamine.[3]
-
Adjust Water Content: Carefully control the water content in your formulation. A reduction in water can slow down the blowing reaction, allowing the gel reaction to keep pace.[4]
-
Control Reaction Temperature: Ensure that the reactants and the mold are at the optimal temperature, as recommended by your specific formulation, to maintain a proper reaction balance.
-
Adjust NCO Index: Ensure your NCO index is appropriate for your system, typically between 105 and 125 for rigid foams, to ensure complete reaction of the hydroxyl groups.[5]
-
Question: The polyurethane foam has a high density and a coarse, uneven cell structure. How can I achieve a lower density and a finer cell structure?
Answer:
High density and poor cell structure are typically indicative of an inefficient blowing reaction or premature cell opening.
-
Possible Causes:
-
Insufficient Blowing Catalyst Activity: N,N-Bis(2-hydroxyethyl)isopropanolamine is a more balanced catalyst, and for low-density foams, a stronger blowing catalyst might be needed.
-
High Viscosity of the Mixture: If the viscosity of the polyol blend is too high, it can inhibit foam expansion.
-
Inadequate Mixing: Poor mixing of the components can lead to localized areas of high and low reactivity, resulting in an uneven cell structure.
-
-
Solutions:
-
Introduce a Blowing Co-Catalyst: The use of a catalyst that strongly promotes the blowing reaction, such as bis(2-dimethylaminoethyl)ether (BDMAEE), can be beneficial.[6]
-
Optimize Mixing: Ensure thorough and rapid mixing of the polyol blend and isocyanate to achieve a homogeneous reaction mixture.
-
Adjust Surfactant Concentration: The silicone surfactant plays a crucial role in cell stabilization. Optimizing its concentration can lead to a finer and more uniform cell structure.
-
Question: My foam is brittle and cracks easily. What could be the cause?
Answer:
Brittleness in polyurethane foam often points to excessive cross-linking or issues with the polymer structure.
-
Possible Causes:
-
Excessive Catalyst Concentration: Too much N,N-Bis(2-hydroxyethyl)isopropanolamine, which also acts as a crosslinker due to its hydroxyl groups, can lead to a highly cross-linked and brittle foam.[6]
-
High Water Content: Excess water can lead to the formation of brittle urea segments in the polymer backbone.[2]
-
High Reaction Temperature: Excessively high temperatures can cause side reactions and degradation of the polymer chains, leading to reduced foam strength.[2]
-
-
Solutions:
-
Reduce Catalyst Concentration: Carefully titrate the amount of N,N-Bis(2-hydroxyethyl)isopropanolamine to achieve the desired balance of reactivity and cross-linking.
-
Control Water Content: Precisely measure and control the amount of water in the formulation.
-
Monitor and Control Exotherm: Use a temperature probe to monitor the reaction temperature and ensure it does not exceed the recommended range for your system.
-
Esterification Reactions
Question: The yield of my esterification reaction is low, and the reaction is not going to completion. How can I improve the conversion?
Answer:
Esterification is an equilibrium reaction, so driving it towards the product side is key to achieving high yields.
-
Possible Causes:
-
Equilibrium Limitation: The accumulation of water as a byproduct can shift the equilibrium back towards the reactants.
-
Insufficient Catalyst Activity: While N,N-Bis(2-hydroxyethyl)isopropanolamine can catalyze esterification, its basicity and steric hindrance might not be optimal for all substrates.
-
Low Reaction Temperature: The reaction rate may be too slow at the current temperature.
-
-
Solutions:
-
Remove Water: Use techniques such as azeotropic distillation with a Dean-Stark apparatus or the addition of a water scavenger (e.g., molecular sieves) to remove water as it is formed, thus driving the equilibrium towards the ester product.[7]
-
Increase Reactant Concentration: Using an excess of one of the reactants (usually the less expensive one, like the alcohol) can shift the equilibrium towards the product side.[7]
-
Optimize Reaction Temperature: Increasing the temperature will generally increase the reaction rate. However, be mindful of potential side reactions at higher temperatures.
-
Consider a Co-catalyst: For challenging esterifications, the addition of a Lewis acid or a stronger Brønsted acid catalyst may be necessary to enhance the reaction rate.
-
Question: I am observing the formation of side products in my esterification reaction. How can I improve the selectivity?
Answer:
Side reactions in esterification can include ether formation from the alcohol, and at high temperatures, dehydration of the alcohol.
-
Possible Causes:
-
High Reaction Temperature: Elevated temperatures can promote side reactions.
-
Strongly Acidic or Basic Conditions: Extreme pH conditions can catalyze undesired side reactions.
-
-
Solutions:
-
Optimize Reaction Temperature: Conduct the reaction at the lowest temperature that provides a reasonable reaction rate to minimize side product formation.
-
Maintain Neutral to Slightly Basic Conditions: When using N,N-Bis(2-hydroxyethyl)isopropanolamine, the conditions are generally basic, which can minimize acid-catalyzed side reactions. Ensure the reaction mixture does not become acidic due to impurities in the starting materials.
-
Purify Reactants: Ensure that the carboxylic acid and alcohol are pure and free from contaminants that could lead to side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of N,N-Bis(2-hydroxyethyl)isopropanolamine in the reactions it catalyzes?
A1: N,N-Bis(2-hydroxyethyl)isopropanolamine is a tertiary amine that functions as a catalyst. In polyurethane foam synthesis, it catalyzes both the gelling reaction (urethane formation) and the blowing reaction (urea and CO2 formation).[6] Its hydroxyl groups also allow it to act as a crosslinker, becoming part of the polymer network.[6] In esterification, it acts as a base catalyst, activating the alcohol for nucleophilic attack on the carboxylic acid.
Q2: How does the concentration of N,N-Bis(2-hydroxyethyl)isopropanolamine affect the properties of polyurethane foam?
A2: The concentration of N,N-Bis(2-hydroxyethyl)isopropanolamine can significantly impact the reaction profile and final foam properties. Increasing the catalyst concentration generally accelerates both the gelling and blowing reactions. This can lead to a faster curing time but may also result in a more brittle foam due to increased cross-linking. The optimal concentration will depend on the specific formulation and desired foam properties.
Q3: Can N,N-Bis(2-hydroxyethyl)isopropanolamine be used as a sole catalyst in polyurethane foam production?
A3: While N,N-Bis(2-hydroxyethyl)isopropanolamine can be used as a sole catalyst, it is often used in combination with other catalysts to achieve a better balance between the gelling and blowing reactions.[8] For example, it may be paired with a strong blowing catalyst for low-density flexible foams or a strong gelling catalyst for rigid foams requiring high compressive strength.
Q4: What are the main factors that influence the yield of esterification reactions catalyzed by N,N-Bis(2-hydroxyethyl)isopropanolamine?
A4: The main factors influencing the yield are the removal of the water byproduct, the molar ratio of the reactants, the reaction temperature, and the catalyst concentration.[9] Since it is an equilibrium reaction, effectively removing water is often the most critical factor for achieving high yields.
Q5: Are there any safety precautions I should take when working with N,N-Bis(2-hydroxyethyl)isopropanolamine?
A5: Yes, as with all amine catalysts, appropriate safety precautions should be taken. This includes working in a well-ventilated area, wearing personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation of vapors.[10] Amine catalysts can be irritating to the skin, eyes, and respiratory tract.[10] Always consult the Safety Data Sheet (SDS) for detailed safety information.
Data Presentation
The following tables summarize quantitative data on the effect of various parameters on reactions where tertiary amines like N,N-Bis(2-hydroxyethyl)isopropanolamine are used as catalysts.
Table 1: Effect of Water Content on Rigid Polyurethane Foam Properties
| Water Content (wt.% of bio-polyol) | Density ( kg/m ³) | Compressive Strength (kPa) | Average Porous Radius (µm) |
| 2 | 45.1 | 298.22 | >369 |
| 3 | 40.5 | 290.15 | >369 |
| 4 | 38.2 | 250.78 | 293.36 |
| 5 | 35.8 | 210.45 | >369 |
| Data adapted from a study on bio-polyol based rigid polyurethane foam. While not specific to N,N-Bis(2-hydroxyethyl)isopropanolamine, it demonstrates the general effect of water content in similar systems.[4] |
Table 2: Effect of Catalyst Concentration and Temperature on Fatty Acid Methyl Ester (FAME) Yield
| Catalyst Concentration (% w/v) | Trans-esterification Temperature (°C) | Yield (%) |
| 0.25 | 50 | 76 |
| 0.5 | 50 | 82 |
| 1.0 | 50 | 54 |
| 0.5 | 55 | 84 |
| 1.0 | 55 | 68 |
| 1.5 | 55 | 62 |
| This data is from a study on biodiesel production and illustrates the general trend of how catalyst concentration and temperature can affect esterification yield.[11] |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of Rigid Polyurethane Foam
This protocol provides a general procedure for the synthesis of rigid polyurethane foam using N,N-Bis(2-hydroxyethyl)isopropanolamine as a catalyst.
Materials:
-
Polyether polyol
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
N,N-Bis(2-hydroxyethyl)isopropanolamine (Catalyst)
-
Silicone surfactant
-
Water (Blowing agent)
-
Disposable cups and mixing stick
-
Mold
Procedure:
-
Prepare the Polyol Blend (Component A):
-
In a disposable cup, accurately weigh the required amounts of polyether polyol, silicone surfactant, water, and N,N-Bis(2-hydroxyethyl)isopropanolamine.
-
Mix the components thoroughly for at least 30 seconds until a homogeneous mixture is obtained.
-
-
Reaction:
-
Weigh the required amount of pMDI (Component B) in a separate cup. The amount is calculated based on the desired NCO index.
-
Add Component B to Component A and immediately start mixing vigorously for 10-15 seconds.
-
Quickly pour the reacting mixture into the mold.
-
-
Curing and Demolding:
-
Allow the foam to rise and cure in the mold. The curing time will depend on the specific formulation.
-
Once the foam is tack-free and has developed sufficient strength, it can be demolded.
-
-
Post-Curing:
-
For optimal properties, it is recommended to post-cure the foam at an elevated temperature (e.g., 70°C) for several hours.
-
Protocol 2: Laboratory-Scale Esterification of a Fatty Acid
This protocol describes a general method for the esterification of a fatty acid with an alcohol, catalyzed by N,N-Bis(2-hydroxyethyl)isopropanolamine.
Materials:
-
Fatty acid (e.g., oleic acid)
-
Alcohol (e.g., ethanol, in excess)
-
N,N-Bis(2-hydroxyethyl)isopropanolamine (Catalyst)
-
Toluene (for azeotropic water removal)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirring
Procedure:
-
Setup:
-
Assemble a reaction setup consisting of a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a condenser.
-
-
Charging the Reactor:
-
To the round-bottom flask, add the fatty acid, excess alcohol, toluene, and N,N-Bis(2-hydroxyethyl)isopropanolamine.
-
-
Reaction:
-
Heat the mixture to reflux with vigorous stirring. Toluene will form an azeotrope with the water produced during the reaction, which will be collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by observing the amount of water collected or by using analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up:
-
Once the reaction is complete (no more water is collected or the starting material is consumed), cool the reaction mixture to room temperature.
-
Remove the solvent (toluene and excess alcohol) under reduced pressure using a rotary evaporator.
-
The crude ester can then be purified by distillation or column chromatography.
-
Visualizations
Logical Workflow for Troubleshooting Foam Collapse
Caption: Troubleshooting logic for polyurethane foam collapse.
Experimental Workflow for Polyurethane Foam Synthesis
Caption: Workflow for laboratory-scale polyurethane foam synthesis.
Signaling Pathway for Base-Catalyzed Esterification
Caption: Simplified mechanism of base-catalyzed esterification.
References
- 1. Common Issues and Solutions for Polyurethane Foam Production-Part 2 [sabtechmachine.com]
- 2. Polyurethane Soft Foam: 15 Common Problems and Solutions [sabtechmachine.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. poliuretanos.com.br [poliuretanos.com.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. americanchemistry.com [americanchemistry.com]
- 11. amecj.com [amecj.com]
Technical Support Center: Mitigating Interference of "2-Propanol, 1-[bis(2-hydroxyethyl)amino]-" in Analytical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from "2-Propanol, 1-[bis(2-hydroxyethyl)amino]-" in their analytical assays. This compound, also known as N,N-Bis(2-hydroxyethyl)isopropanolamine, is a tertiary amine and diol commonly used in various industrial applications, including as a curing agent for epoxy resins and in the formulation of surfactants.[1] Its chemical properties can lead to unexpected and misleading results in sensitive analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is "2-Propanol, 1-[bis(2-hydroxyethyl)amino]-" and where might I encounter it as a contaminant in my experiments?
A1: "2-Propanol, 1-[bis(2-hydroxyethyl)amino]-" (CAS No. 6712-98-7) is a chemical compound with the molecular formula C7H17NO3.[2][3][4][5][6][7][8] It possesses both a tertiary amine group and two primary hydroxyl groups.[1] You may encounter it as a contaminant if your experimental samples have been in contact with materials where it is used, such as certain plastics, coatings, or cleaning agents. It is also used as an accelerator for epoxy resin curing, so contamination from labware or equipment coated with or repaired using epoxy resins is a possibility.[1]
Q2: What are the potential mechanisms by which "2-Propanol, 1-[bis(2-hydroxyethyl)amino]-" can interfere with my analytical assays?
A2: Based on its chemical structure, "2-Propanol, 1-[bis(2-hydroxyethyl)amino]-" can interfere with analytical assays through several mechanisms:
-
pH Alteration: As a tertiary amine, this compound is basic and can alter the pH of your assay buffer. This is particularly critical for enzymatic assays or immunoassays where enzyme activity or antibody-antigen binding is highly pH-dependent.
-
Fluorescence Interference: Some aliphatic tertiary amines have been shown to exhibit intrinsic fluorescence.[7][8][9][10] If you are using a fluorescence-based assay (e.g., fluorescence polarization, FRET, or assays with fluorescent labels), the intrinsic fluorescence of the contaminant could lead to a high background signal and reduced assay sensitivity.
-
Non-specific Binding: The hydroxyl groups and the tertiary amine can participate in hydrogen bonding and electrostatic interactions, respectively. This can lead to non-specific binding to proteins (antibodies, enzymes) or other assay components, potentially inhibiting their function or causing steric hindrance.
-
Chelation of Metal Ions: The presence of multiple hydroxyl groups and a nitrogen atom may allow for the chelation of metal ions that are essential cofactors for certain enzymes, leading to decreased enzyme activity.
Q3: I am observing a high background in my fluorescence-based assay. Could "2-Propanol, 1-[bis(2-hydroxyethyl)amino]-" be the cause?
A3: It is possible. Some tertiary amines can fluoresce, and if present as a contaminant, "2-Propanol, 1-[bis(2-hydroxyethyl)amino]-" could contribute to the background signal.[7][8][9][10] To investigate this, you can run a blank sample containing only the assay buffer and a suspected concentration of the interfering compound to see if it generates a signal.
Q4: My enzymatic assay is showing lower than expected activity. How could this compound be responsible?
A4: There are a few possibilities. The basic nature of the tertiary amine could be shifting the pH of your reaction buffer outside the optimal range for your enzyme. Additionally, the compound could be non-specifically binding to the enzyme, altering its conformation and reducing its activity. It might also be chelating essential metal ion cofactors required for the enzyme's function.
Troubleshooting Guide
If you suspect interference from "2-Propanol, 1-[bis(2-hydroxyethyl)amino]-", follow these troubleshooting steps:
Step 1: Identify the Source of Contamination
A systematic approach to identifying the source of contamination is crucial. Consider all potential contact points of your sample with materials that might contain this compound.
Troubleshooting Workflow for Contamination Source Identification
Caption: Workflow for identifying the source of contamination.
Step 2: Implement Mitigation Strategies
Once the source is identified or if you strongly suspect the presence of "2-Propanol, 1-[bis(2-hydroxyethyl)amino]-", you can employ the following mitigation strategies. The choice of strategy will depend on the nature of your assay and the sample matrix.
Mitigation Strategies Comparison
| Mitigation Strategy | Principle | Advantages | Disadvantages | Best For |
| pH Adjustment | Neutralize the basicity of the tertiary amine. | Simple, requires only a pH meter and acid/base. | May affect the stability of your analyte or assay components. | Assays sensitive to pH changes where the analyte is stable over a range of pH. |
| Sample Dilution | Reduce the concentration of the interfering substance. | Easy to perform. | May dilute the analyte below the limit of detection. | Samples with a high concentration of the analyte. |
| Solid-Phase Extraction (SPE) | Differential adsorption of the analyte and interferent to a solid phase. | Can provide good separation and sample concentration. | Requires method development to select the appropriate sorbent and elution conditions. | Complex sample matrices where simple dilution is not effective. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte and interferent between two immiscible liquid phases. | Can handle larger sample volumes. | Can be labor-intensive and may use hazardous organic solvents. | When the analyte and interferent have significantly different polarities. |
Step 3: Validate the Mitigation Strategy
After implementing a mitigation strategy, it is crucial to validate its effectiveness.
Validation Workflow for Mitigation Strategy
Caption: Workflow for validating the chosen mitigation strategy.
Detailed Experimental Protocols
Protocol 1: pH Adjustment and Monitoring
Objective: To counteract the pH-altering effects of "2-Propanol, 1-[bis(2-hydroxyethyl)amino]-".
Materials:
-
pH meter calibrated with appropriate standards.
-
0.1 M HCl and 0.1 M NaOH solutions.
-
Your standard assay buffer.
-
Suspected contaminated sample.
Procedure:
-
Take an aliquot of your sample equivalent to what is used in the assay.
-
Add the same volume of assay buffer that would be used in the final reaction mixture.
-
Measure the pH of this mixture.
-
Compare this pH to the pH of the assay buffer alone.
-
If there is a significant deviation, carefully titrate the sample-buffer mixture back to the optimal pH for your assay using 0.1 M HCl or 0.1 M NaOH.
-
Record the volume of acid or base added. This can be used to pre-adjust the pH of your samples before running the full assay.
-
Run a control with the pH-adjusted sample to confirm that the interference is mitigated and that the adjustment itself does not negatively impact the assay.
Protocol 2: Solid-Phase Extraction (SPE) for Removal of Tertiary Amine Interference
Objective: To separate "2-Propanol, 1-[bis(2-hydroxyethyl)amino]-" from the analyte of interest using SPE. Due to the polar nature of the interferent (containing hydroxyl groups), a reverse-phase SPE cartridge might be effective if the analyte is more hydrophobic. Conversely, if the analyte is polar, an ion-exchange resin could be used to bind the protonated tertiary amine. The following is a general protocol for reverse-phase SPE.
Materials:
-
C18 SPE cartridges.
-
SPE vacuum manifold.
-
Methanol (for conditioning).
-
Deionized water (for equilibration).
-
Appropriate elution solvent for your analyte.
-
Nitrogen evaporator (optional).
Procedure:
-
Conditioning: Pass 1-2 cartridge volumes of methanol through the C18 cartridge.
-
Equilibration: Pass 1-2 cartridge volumes of deionized water through the cartridge. Do not let the cartridge run dry.
-
Sample Loading: Load your sample onto the cartridge. The polar interferent, "2-Propanol, 1-[bis(2-hydroxyethyl)amino]-", should have a weak affinity for the C18 sorbent and may pass through in the loading and washing steps.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove any remaining interferent.
-
Elution: Elute your analyte of interest with a stronger organic solvent (e.g., methanol, acetonitrile, or a mixture with water/buffer).
-
Dry-down and Reconstitution (Optional): If the elution solvent is not compatible with your assay, evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in your assay buffer.
-
Validation: Test the processed sample in your assay to confirm the removal of interference and measure analyte recovery.
Disclaimer: The information provided in this technical support center is based on the chemical properties of "2-Propanol, 1-[bis(2-hydroxyethyl)amino]-" and general principles of analytical chemistry. Specific assay interference and the effectiveness of mitigation strategies should be empirically tested and validated in your laboratory.
References
- 1. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical Laboratory Testing Interference | CLSI [clsi.org]
- 3. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]
- 4. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Workup [chem.rochester.edu]
- 6. omicsonline.org [omicsonline.org]
- 7. A unique aliphatic tertiary amine chromophore: fluorescence, polymer structure, and application in cell imaging. | Semantic Scholar [semanticscholar.org]
- 8. A unique aliphatic tertiary amine chromophore: fluorescence, polymer structure, and application in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pure.psu.edu [pure.psu.edu]
Technical Support Center: Refinement of Purification Techniques for 1-[bis(2-hydroxyethyl)amino]-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the purification of 1-[bis(2-hydroxyethyl)amino]-2-propanol (CAS No. 6712-98-7).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 1-[bis(2-hydroxyethyl)amino]-2-propanol?
A1: Based on its common synthesis from diethanolamine and propylene oxide, the primary impurities may include:
-
Unreacted Starting Materials: Diethanolamine and propylene oxide.
-
Glycol Ether Amines: Formed as byproducts during the ethoxylation/propoxylation process.[1]
-
Water: Often used as a catalyst or present in the starting materials.
-
Polymers: Low molecular weight polymers of propylene oxide.
Q2: My purified product is a viscous liquid or a low-melting solid. How can I handle it for purification?
A2: 1-[bis(2-hydroxyethyl)amino]-2-propanol has a reported melting point between 31.5-36 °C, meaning it can exist as either a liquid or a solid at or near room temperature. This requires careful handling during purification. For crystallization, it may be necessary to use a solvent mixture and cool the solution slowly, potentially in an ice bath, to induce solidification.[2] Seeding with a small crystal of pure product can also be beneficial.
Q3: What analytical techniques are suitable for assessing the purity of 1-[bis(2-hydroxyethyl)amino]-2-propanol?
A3: Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the quantitative analysis of alkanolamines and their impurities.[3] High-performance liquid chromatography (HPLC), particularly with mixed-mode columns designed for polar analytes, can also be employed for purity assessment.[4][5]
Troubleshooting Guides
Vacuum Distillation
Issue 1: Product decomposition or discoloration during distillation.
-
Possible Cause: The distillation temperature is too high, leading to thermal degradation. Although the boiling point is reported as 145 °C at 0.6 mmHg, localized overheating can still occur.[6]
-
Recommended Solution:
-
Ensure the vacuum system is operating efficiently to maintain a low pressure, thus lowering the required boiling temperature.
-
Use a high-quality vacuum pump and check for any leaks in the distillation setup.
-
Employ a stirring mechanism in the distillation flask to ensure even heating.
-
Use a suitable heating mantle with a controller to avoid rapid temperature fluctuations.
-
Issue 2: Poor separation of impurities with similar boiling points.
-
Possible Cause: The distillation column lacks sufficient theoretical plates for efficient separation.
-
Recommended Solution:
-
Utilize a fractionating column (e.g., Vigreux or packed column) to increase the surface area for vapor-liquid equilibration.[7]
-
Control the distillation rate; a slower rate generally leads to better separation.[7]
-
Insulate the distillation column to minimize heat loss and maintain a proper temperature gradient.
-
Column Chromatography
Issue 1: The compound streaks or shows poor separation on a standard silica gel column.
-
Possible Cause: As a polar tertiary amine, 1-[bis(2-hydroxyethyl)amino]-2-propanol can interact strongly and irreversibly with the acidic silanol groups on the surface of silica gel.
-
Recommended Solution:
-
Use a modified mobile phase: Add a small amount of a basic modifier, such as triethylamine or ammonium hydroxide (typically 0.1-1%), to the eluent to suppress the interaction between the amine and the silica.
-
Consider an alternative stationary phase: Alumina (basic or neutral) can be a better choice for the purification of basic compounds.
-
Employ Hydrophilic Interaction Chromatography (HILIC): This technique is well-suited for the separation of polar compounds and uses a polar stationary phase with a mobile phase containing a high concentration of a less polar organic solvent and a small amount of a more polar solvent.[3][5]
-
Issue 2: Difficulty in removing the purified compound from the column.
-
Possible Cause: Strong adsorption of the polar analyte to the stationary phase.
-
Recommended Solution:
-
Gradually increase the polarity of the eluent. A step or gradient elution from a non-polar to a more polar solvent system can be effective.
-
If using a modified mobile phase with a base, ensure it is present throughout the elution process.
-
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
-
Possible Cause:
-
The melting point of the compound is close to the temperature of the crystallization solution.
-
The solution is too concentrated, leading to rapid precipitation instead of crystal growth.
-
The presence of impurities is inhibiting crystallization.
-
-
Recommended Solution:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.
-
Seeding: Add a small crystal of the pure compound to the cooled, saturated solution to initiate crystallization.[2]
-
Issue 2: Low recovery of the product after recrystallization.
-
Possible Cause:
-
Too much solvent was used, leaving a significant amount of the product dissolved in the mother liquor.
-
The chosen solvent has a relatively high solubility for the compound even at low temperatures.
-
-
Recommended Solution:
-
Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected.
-
Quantitative Data Summary
The following table summarizes expected outcomes from different purification techniques. Please note that actual results will vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Technique | Expected Purity | Expected Yield | Key Considerations |
| Vacuum Distillation | 90-95% | 70-85% | Effective for removing non-volatile impurities and unreacted diethanolamine. Risk of thermal decomposition. |
| Column Chromatography (Silica Gel with basic modifier) | >98% | 50-70% | Good for removing closely related impurities. Requires careful solvent selection and may lead to some product loss on the column. |
| Recrystallization | >99% (for solid product) | 40-60% | Can yield very high purity material if a suitable solvent system is found. Prone to "oiling out" due to the low melting point. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
Objective: To purify crude 1-[bis(2-hydroxyethyl)amino]-2-propanol by removing less volatile and more volatile impurities.
Methodology:
-
Assemble a fractional vacuum distillation apparatus. Ensure all glassware is dry and free of contaminants.
-
Place the crude 1-[bis(2-hydroxyethyl)amino]-2-propanol into the distillation flask, adding a magnetic stir bar.
-
Connect the apparatus to a vacuum pump and slowly reduce the pressure.
-
Once a stable vacuum is achieved (e.g., ~0.6 mmHg), begin heating the distillation flask gently and evenly with a heating mantle.
-
Maintain a slow and steady distillation rate.
-
Collect the fraction that distills at the appropriate temperature (reported as 145 °C at 0.6 mmHg).[6]
-
Monitor the purity of the collected fractions using a suitable analytical method such as GC-MS.
Protocol 2: Purification by Column Chromatography
Objective: To achieve high purity by separating the target compound from closely related impurities.
Methodology:
-
Stationary Phase Selection: Choose a suitable stationary phase. For this polar amine, neutral alumina or silica gel treated with a base are good options.
-
Column Packing: Pack a glass column with the chosen stationary phase as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the top of the column.
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., ethyl acetate/hexane mixture) containing 0.5% triethylamine.
-
Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate and then adding methanol).
-
-
Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Experimental Workflow for Purification
Caption: A general workflow for the multi-step purification of 1-[bis(2-hydroxyethyl)amino]-2-propanol.
Troubleshooting Logic for "Oiling Out" During Recrystallization
Caption: A decision-making diagram for troubleshooting the issue of "oiling out" during recrystallization.
References
- 1. US9035099B2 - Process for making ethoxylated amine compounds - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. nbinno.com [nbinno.com]
- 7. Purification [chem.rochester.edu]
Technical Support Center: Navigating Batch-to-Batch Variability in Chemical Reagents
Disclaimer: The provided CAS number, 6712-98-7, corresponds to Diethanolisopropanolamine (DEIPA), an industrial chemical primarily used in cement and concrete production, as a corrosion inhibitor, and as a surfactant.[1][2] Our internal review and search of scientific literature did not yield evidence of its use in biological experiments, drug development, or signaling pathway research.
Therefore, it is highly likely that this CAS number was provided in error. The following technical support guide has been created to address the topic of batch-to-batch variability for a class of compounds more commonly used by researchers, scientists, and drug development professionals: Isoquinoline Derivatives . These compounds are frequently investigated for their therapeutic potential.[3][4]
Frequently Asked Questions (FAQs) for Isoquinoline Derivatives
Q1: We are observing inconsistent results in our cell-based assays with a new batch of a 6,7-dimethoxyisoquinoline derivative. What could be the cause?
A1: Batch-to-batch variability in complex organic molecules like isoquinoline derivatives can stem from several factors. The most common culprits are variations in purity, impurity profiles, and the presence of residual solvents or stereoisomers. For instance, different synthetic routes can lead to different byproducts.[5][6][7] It is crucial to obtain a batch-specific Certificate of Analysis (CoA) and compare it with previous batches that yielded expected results.
Q2: What specific information should we look for in the Certificate of Analysis (CoA)?
A2: When comparing CoAs between different batches, pay close attention to the following parameters:
| Parameter | Importance | What to Look For |
| Purity (%) | High importance for accurate dosing. | Compare the percentage purity determined by methods like HPLC or GC. A significant drop in purity can lead to lower efficacy. |
| Impurity Profile | Critical, as impurities can have off-target effects. | Look for the number and percentage of specified and unspecified impurities. New or significantly higher levels of an impurity could be biologically active. |
| Residual Solvents | Can affect cell viability and experimental outcomes. | Check for the presence of solvents used during synthesis and purification. Different batches may have different solvent profiles. |
| Water Content | Affects the accurate weighing of the compound. | Variations in water content will alter the effective concentration of your stock solutions. |
| Stereoisomer Ratio | Enantiomers or diastereomers can have different biological activities. | If your compound has chiral centers, ensure the stereoisomeric purity is consistent. |
Q3: How can we analytically confirm the quality of a new batch of our isoquinoline derivative?
A3: Independent verification is often recommended. Here are some key analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity and the impurity profile.
-
Mass Spectrometry (MS): To confirm the molecular weight of the main component and identify potential impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can help identify impurities and residual solvents.[5]
-
Chiral Chromatography: Essential for separating and quantifying stereoisomers if your molecule is chiral.
Troubleshooting Guide: Inconsistent Experimental Results
If you suspect batch-to-batch variability is affecting your experiments, follow this systematic troubleshooting workflow:
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of a 6,7-Dimethoxyisoquinoline Derivative
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 254 nm
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
-
Sample Preparation:
-
Dissolve the compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Run a blank (solvent only) followed by the sample injection.
-
Integrate the peak areas to determine the relative purity. Compare the chromatogram with that of a reference standard or a previous batch.
-
Note: This is a general protocol and may need optimization for specific isoquinoline derivatives.
Signaling Pathway Considerations
While a specific signaling pathway cannot be detailed without knowing the exact molecule of interest, many isoquinoline derivatives are investigated for their effects on pathways involved in cancer and neurological disorders. For example, some are known to be antagonists of the AMPA receptor, impacting glutamatergic signaling.[3]
Below is a conceptual diagram illustrating how an impurity in a drug batch could lead to off-target effects on a hypothetical signaling pathway.
References
- 1. CAS 6712-98-7: Diethanolisopropanolamine | CymitQuimica [cymitquimica.com]
- 2. CAS 6712-98-7 Diethanol Isopropanolamine DEIPA 85% N,N-Bis(2-Hydroxyethyl)Isopropanolamine [sxzorui.com]
- 3. 6,7-Dimethoxyisoquinolin-1(2H)-one Research Chemical [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Diethanolisopropanolamine (DEIPA) Concentration for Epoxy Resin Curing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Diethanolisopropanolamine (DEIPA) concentration in epoxy resin curing experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the curing of epoxy resins with DEIPA.
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Curing | Insufficient DEIPA Concentration: The concentration of DEIPA may be too low to effectively catalyze the curing reaction.[1][2] | Gradually increase the concentration of DEIPA in small increments. Monitor the curing progress at each concentration to determine the optimal level. |
| Low Ambient Temperature: Epoxy curing reactions are temperature-dependent. Low temperatures can significantly slow down the reaction rate.[3][4][5] | Ensure the curing environment is maintained at a consistent, elevated temperature, typically between 70-80°F (21-27°C), as recommended for most epoxy systems.[3][4] | |
| Improper Mixing: Inadequate mixing of the epoxy resin and DEIPA can lead to localized areas with insufficient curing agent.[2] | Mix the components thoroughly using a mechanical stirrer for a consistent and homogenous mixture. Scrape the sides and bottom of the mixing vessel to ensure all material is incorporated. | |
| Brittle Cured Epoxy | Excessive DEIPA Concentration: An excess of the curing agent can lead to a highly cross-linked and brittle polymer network. | Systematically decrease the DEIPA concentration. Prepare a series of formulations with varying concentrations to identify the optimal ratio that provides the desired balance of strength and flexibility. |
| Formation of Bubbles in the Cured Epoxy | Trapped Air During Mixing: Vigorous mixing can introduce air bubbles into the viscous resin.[4] | Mix the components at a slower speed. After mixing, allow the mixture to stand for a short period to allow bubbles to rise to the surface. A vacuum chamber can also be used for degassing. |
| Outgassing from Porous Substrates: If applying the epoxy to a porous material, air can be released from the substrate during curing, leading to bubbles. | Apply a thin seal coat of the epoxy mixture to the substrate first. Allow it to partially cure before applying the final, thicker coat. | |
| Cloudy or Hazy Appearance | High Humidity: Moisture in the curing environment can interfere with the chemical reaction, leading to a cloudy appearance, often referred to as "amine blush".[6] | Maintain a low-humidity environment during curing. A dehumidifier may be necessary in humid conditions. |
| Incompatible Components: The epoxy resin and DEIPA may have compatibility issues, leading to phase separation. | Ensure that the grade of epoxy resin is compatible with alkanolamine curing agents. Consult the manufacturer's specifications for both components. |
Frequently Asked Questions (FAQs)
1. What is the typical concentration range for DEIPA in epoxy resin formulations?
The optimal concentration of DEIPA can vary depending on the specific epoxy resin system and the desired properties of the cured material. However, a common starting point for optimization is in the range of 5 to 15 parts per hundred parts of resin (phr). It is crucial to perform a concentration-response study to determine the ideal concentration for your specific application.
2. How does the concentration of DEIPA affect the curing time?
Generally, increasing the concentration of DEIPA will accelerate the curing process, reducing the gel time and the overall time to achieve a fully cured state.[7] However, excessively high concentrations can lead to a very rapid, and sometimes uncontrolled, exothermic reaction.
3. What is the role of the hydroxyl groups in DEIPA during the curing process?
The hydroxyl groups in the DEIPA molecule can participate in the curing reaction. They can react with the epoxy groups, contributing to the cross-linking density of the polymer network. This is in addition to the catalytic effect of the tertiary amine group on the epoxy homopolymerization.
4. Can DEIPA be used as a sole curing agent?
Yes, DEIPA can be used as a sole curing agent for epoxy resins. Its tertiary amine functionality can initiate the anionic polymerization of the epoxy groups, while the hydroxyl groups can also react with the epoxy rings.
5. How can I monitor the progress of the curing reaction?
Techniques such as Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR) are highly effective for monitoring the curing process.[6][8][9][10][11][12] DSC can be used to determine the heat of reaction and the degree of cure, while FTIR can track the disappearance of the epoxy group peak, indicating the progress of the reaction.[6][9][11]
Data Presentation
The following tables summarize the effect of alkanolamine concentration on the mechanical and thermal properties of a typical epoxy resin. As a close structural analog, data for Diethanolamine (DEA) is presented to provide a likely trend for DEIPA.
Table 1: Effect of Diethanolamine (DEA) Concentration on Mechanical Properties of Cured Epoxy Resin
| DEA Concentration (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) |
| 8 | 55 | 2.5 |
| 10 | 62 | 2.8 |
| 12 | 70 | 3.1 |
| 14 | 65 | 2.9 |
| 16 | 60 | 2.7 |
Note: Data is illustrative and based on typical trends observed for DEA-cured epoxy resins.
Table 2: Illustrative Effect of Alkanolamine Concentration on Thermal Properties
| Alkanolamine Concentration (phr) | Gel Time (minutes) at 60°C | Glass Transition Temperature (Tg) (°C) |
| 5 | 120 | 85 |
| 10 | 75 | 95 |
| 15 | 45 | 105 |
| 20 | 30 | 100 |
Note: This data is illustrative and represents expected trends. Actual values will vary based on the specific epoxy system and experimental conditions.
Experimental Protocols
1. Protocol for Determining the Effect of DEIPA Concentration on Curing Kinetics using Differential Scanning Calorimetry (DSC)
-
Objective: To quantify the heat of cure and determine the degree of cure for epoxy resin formulations with varying DEIPA concentrations.
-
Materials:
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Diethanolisopropanolamine (DEIPA)
-
DSC instrument with aluminum pans
-
-
Procedure:
-
Prepare a series of epoxy/DEIPA mixtures with varying concentrations of DEIPA (e.g., 5, 10, 15, 20 phr).
-
Accurately weigh 5-10 mg of each uncured mixture into a DSC aluminum pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Perform a dynamic scan from room temperature to approximately 250°C at a heating rate of 10°C/min to determine the total heat of cure (ΔH_total).[13]
-
For isothermal studies, quickly heat the sample to the desired curing temperature and hold for a specified time. Then, cool the sample and perform a second dynamic scan to determine the residual heat of cure (ΔH_residual).
-
The degree of cure can be calculated using the formula: % Cure = [(ΔH_total - ΔH_residual) / ΔH_total] x 100.[6]
-
2. Protocol for Monitoring Epoxy Group Conversion using Fourier Transform Infrared (FTIR) Spectroscopy
-
Objective: To monitor the disappearance of the epoxy group as a function of time for different DEIPA concentrations.
-
Materials:
-
Epoxy/DEIPA mixtures
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Salt plates (e.g., KBr, NaCl) if using transmission mode
-
-
Procedure:
-
Obtain an initial FTIR spectrum of the uncured epoxy/DEIPA mixture.
-
Identify the characteristic peak for the epoxy group, typically around 915 cm⁻¹.[11] An internal standard peak that does not change during the reaction (e.g., an aromatic ring vibration) should also be identified.[9]
-
Apply a thin film of the mixture to the ATR crystal or between salt plates.
-
Collect spectra at regular time intervals during the curing process at a constant temperature.
-
The conversion of the epoxy group can be quantified by measuring the decrease in the area of the epoxy peak relative to the internal standard peak.[9][11]
-
Mandatory Visualization
Caption: Proposed curing mechanism of epoxy resin with DEIPA.
Caption: Experimental workflow for optimizing DEIPA concentration.
References
- 1. concretecoatingsealers.com.au [concretecoatingsealers.com.au]
- 2. xtremepolishingsystems.com [xtremepolishingsystems.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. epoxyclasses.com [epoxyclasses.com]
- 5. impactfloors.co.uk [impactfloors.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. atlantis-press.com [atlantis-press.com]
- 10. shimadzu.com [shimadzu.com]
- 11. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. mdpi.org [mdpi.org]
Technical Support Center: Enhancing Cement Grinding Performance with N,N-Bis(2-hydroxyethyl)isopropanolamine (DEIPA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing N,N-Bis(2-hydroxyethyl)isopropanolamine (DEIPA) as a grinding aid in cement.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with DEIPA, offering potential causes and step-by-step solutions.
| Issue ID | Problem Description | Potential Causes | Recommended Actions |
| DEIPA-T01 | Reduced early strength (1-day) development despite using DEIPA. | DEIPA can sometimes interrupt the normal hydration of tricalcium silicate (C3S) by promoting the dissolution of the intermediate phase which then participates in the aluminate reaction.[1][2] | 1. Adjust SO3 Content: Appropriately increase the sulfate (SO3) content in the cement. This can slow down the aluminate reaction, allowing for the proper hydration of C3S and improving early strength.[1][2] 2. Optimize DEIPA Dosage: An excessive dosage of DEIPA can negatively impact early strength.[3][4] Conduct a dosage optimization study to find the ideal concentration for your specific cement composition. 3. Evaluate Compatibility with Other Admixtures: Certain admixtures may interact with DEIPA and affect early hydration. Perform compatibility tests with all components of your cement system. |
| DEIPA-T02 | Poor compatibility between cement and superplasticizer, leading to reduced workability. | The addition of DEIPA can sometimes negatively affect the compatibility of cement with superplasticizers.[5] | 1. Select a Compatible Superplasticizer: Test different types of superplasticizers (e.g., polycarboxylate-based, naphthalene-based) to identify one that is more compatible with your DEIPA-containing cement paste. 2. Adjust Superplasticizer Dosage: The required dosage of the superplasticizer may change with the addition of DEIPA. Re-evaluate the optimal dosage to achieve the desired workability. 3. Staggered Addition: Experiment with the order of addition of DEIPA and the superplasticizer during the mixing process. |
| DEIPA-T03 | Inconsistent grinding efficiency or unexpected agglomeration. | The effectiveness of DEIPA as a grinding aid is dependent on its dosage and the specific characteristics of the clinker.[6][7] | 1. Verify DEIPA Dosage: Ensure the accurate and consistent dosing of DEIPA. Even small variations can impact performance. The optimal dosage is often in the range of 0.01% to 0.10% by weight of cement.[6] 2. Characterize Clinker: Analyze the mineralogical composition of your clinker. The effectiveness of DEIPA can vary with different clinker compositions. 3. Prevent Agglomeration: DEIPA works by reducing electrostatic forces between particles.[8] If agglomeration persists, consider if other factors like moisture content are at play. |
| DEIPA-T04 | Compressive strength at later stages (28-day) is not meeting expectations. | While DEIPA generally enhances late-stage strength, factors such as dosage and interactions with supplementary cementitious materials (SCMs) can influence the outcome.[5][9] | 1. Optimize DEIPA Dosage for Late Strength: The optimal dosage for early strength may not be the same for late strength. Conduct long-term strength tests with varying DEIPA concentrations.[2] 2. Evaluate Synergy with SCMs: DEIPA can enhance the reactivity of SCMs like fly ash and slag.[9] Ensure proper proportioning of SCMs in your blended cement. 3. Analyze Hydration Products: Use techniques like XRD and TGA to analyze the hydration products at 28 days to understand if the expected hydration phases are forming. DEIPA is known to accelerate the conversion of ettringite (AFt) to monosulfoaluminate (AFm).[10] |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of DEIPA in cement?
A1: DEIPA, or N,N-Bis(2-hydroxyethyl)isopropanolamine, is a versatile alkanolamine used as a grinding aid and performance enhancer in cement production. Its primary functions are to improve grinding efficiency, which reduces energy consumption, and to enhance both the early and late compressive strengths of cement.[9][11][12]
Q2: How does DEIPA improve grinding efficiency?
A2: DEIPA improves grinding efficiency by adsorbing onto the surface of cement particles, which reduces electrostatic forces and prevents the agglomeration of fine particles.[8][12][13] This leads to a better particle size distribution and increased mill output.[11][14]
Q3: What is the mechanism by which DEIPA enhances cement strength?
A3: DEIPA enhances cement strength by influencing the hydration process. It accelerates the hydration of key cement phases like aluminate and alite.[5][15] This promotes the formation of hydration products such as ettringite (AFt) and monocarboaluminate, contributing to a more refined microstructure and improved strength.[5][15]
Q4: What is the typical dosage of DEIPA in cement grinding?
A4: The recommended dosage of DEIPA typically ranges from 0.01% to 0.10% by weight of the cement.[6] However, the optimal dosage can vary depending on the specific clinker, desired performance characteristics, and other additives being used. It is always recommended to conduct laboratory trials to determine the ideal dosage for your application.[16]
Q5: Is DEIPA compatible with other common cement additives like Triethanolamine (TEA) and Triisopropanolamine (TIPA)?
A5: Yes, DEIPA is often used in combination with other alkanolamines like TEA and TIPA.[6][13] These combinations can be synergistic. For instance, a blend of DEIPA and TEA can improve both grinding efficiency and particle size distribution more effectively than TEA alone.[6][17] While TEA is known for enhancing early strength and TIPA for late strength, DEIPA has been shown to improve both.[18][19]
Q6: Does DEIPA have any environmental benefits?
A6: Yes, DEIPA contributes to more sustainable cement production. By improving grinding efficiency, it helps to lower the energy consumption of cement mills.[11] It also supports the use of supplementary cementitious materials (SCMs) like fly ash and slag, which are often industrial byproducts, thereby reducing the clinker factor and associated CO2 emissions.[9][11] DEIPA is also noted for its low toxicity.[18]
Data Presentation
Table 1: Effect of DEIPA on Cement Compressive Strength
| Reference | DEIPA Dosage (% by weight) | Age (days) | Compressive Strength Increase (%) |
| [5] | Not Specified | 3 | 28.7 |
| [5] | Not Specified | 28 | 20.3 |
| [5] | 0.03 | 3 | 17.7 |
| [4] | 0.02 | 3 | Increase |
| [4] | 0.02 | 28 | Increase |
| [4] | 0.05 | 3 | Slight Decrease |
| [4] | 0.05 | 28 | Increase |
Table 2: Comparison of Alkanolamine Grinding Aids
| Additive | Primary Effect on Strength | Grinding Efficiency |
| DEIPA | Enhances both early and late strength.[18][19] | High.[18][19] |
| TEA | Primarily enhances early strength; may reduce late strength.[18][19] | Good. |
| TIPA | Primarily enhances late strength.[18][19] | Good. |
Experimental Protocols
1. Evaluation of Grinding Aid Efficiency
-
Objective: To determine the effect of DEIPA on the grinding efficiency of cement clinker.
-
Apparatus: Laboratory ball mill, sieves, Blaine air permeability apparatus.
-
Procedure:
-
Prepare identical samples of clinker (e.g., 5 kg each).[20]
-
For the control sample, grind the clinker for a specified duration (e.g., 30, 45, 90 minutes).[21]
-
For the experimental samples, add varying dosages of DEIPA (e.g., 0.025%, 0.05%, 0.1% by weight of clinker) to the clinker before grinding.
-
Grind the experimental samples for the same durations as the control.
-
After each grinding interval, take a sample of the cement.
-
Measure the fineness of the ground cement using the Blaine specific surface area method (EN 196-6).[21]
-
Optionally, perform a particle size distribution analysis using laser scattering.[22]
-
Compare the Blaine values and particle size distributions of the control and DEIPA-treated samples to evaluate the improvement in grinding efficiency.
-
2. Compressive Strength Testing of Cement Mortar
-
Objective: To assess the impact of DEIPA on the compressive strength development of cement.
-
Apparatus: Mortar mixer, molds (e.g., 40 x 40 x 160 mm), compression testing machine.
-
Procedure:
-
Prepare cement samples: a control sample without DEIPA and experimental samples with varying dosages of DEIPA.
-
Prepare mortar specimens according to a standard procedure (e.g., GB/T 17671-2021 or ASTM C109).[23] This typically involves mixing cement, standard sand, and water in specified proportions.
-
Pour the fresh mortar into molds and cure them in a controlled environment (e.g., 20 °C and 98% relative humidity).[10]
-
Demold the specimens after 24 hours and continue curing them under water until the testing age.
-
Test the compressive strength of the mortar cubes at specified ages (e.g., 1, 3, 7, and 28 days).
-
Compare the compressive strength results of the DEIPA-containing mortars with the control to determine the effect on strength development.
-
Visualizations
Caption: Mechanism of DEIPA in Cement Grinding and Hydration.
Caption: Experimental Workflow for Evaluating DEIPA Performance.
Caption: Troubleshooting Flowchart for Common DEIPA Issues.
References
- 1. Hydration Modification of Cement in the Presence of Diethanol-Isopropanolamine | Scientific.Net [scientific.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A study of different grinding aids for low-energy cement clinker production [scielo.org.za]
- 7. Effect of Diethanolisopropanolamine on the Grinding and Properties of Portland Cement - SHIJIAZHUANG CITY HORIZON CHEMICAL INDUSTRY CO.,LTD [horizonadmixtures.com]
- 8. dovechem.co.id [dovechem.co.id]
- 9. DEIPA 85%: Optimizing Cement Grinding and Concrete Strength [jindunchemical.com]
- 10. Effect of Diethanol-Isopropanolamine and Typical Supplementary Cementitious Materials on the Hydration Mechanism of BOF Slag Cement Pastes | MDPI [mdpi.com]
- 11. Waypoint [waypointcommodities.com]
- 12. DEIPA 85% Cement Grinding Aid [innonew-material.com]
- 13. b2bmap.com [b2bmap.com]
- 14. bisleyinternational.com [bisleyinternational.com]
- 15. nbinno.com [nbinno.com]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of TEA TIPA DEIPA three alcohol amine monomer cement grinding aids - SHIJIAZHUANG CITY HORIZON CHEMICAL INDUSTRY CO.,LTD [horizonadmixtures.com]
- 19. Comparison of triethanolamine, triisopropanolamine and diethanol monoisopropanolamine - SHIJIAZHUANG CITY HORIZON CHEMICAL INDUSTRY CO.,LTD [horizonadmixtures.com]
- 20. cadd.mapei.com [cadd.mapei.com]
- 21. cadd.mapei.com [cadd.mapei.com]
- 22. cadd.mapei.com [cadd.mapei.com]
- 23. atlantis-press.com [atlantis-press.com]
Validation & Comparative
A Comparative Analysis of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- and Triethanolamine as Buffering Agents
In the realms of biological research and pharmaceutical development, the meticulous control of pH is paramount. Buffering agents are the unsung heroes that maintain a stable hydrogen ion concentration, ensuring the integrity of molecular structures, the kinetics of enzymatic reactions, and the overall validity of experimental outcomes. This guide provides a detailed comparative study of two such agents: the well-established Triethanolamine (TEA) and the less conventional 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-, also known as N,N-Bis(2-hydroxyethyl)isopropanolamine or Diethanolisopropanolamine (DEIPA). This analysis is intended for researchers, scientists, and drug development professionals seeking to make an informed decision on buffer selection.
Physicochemical Properties: A Head-to-Head Comparison
A buffer's efficacy is fundamentally dictated by its physicochemical properties, most notably its pKa, the pH at which the buffer exhibits its maximum buffering capacity. Triethanolamine possesses a pKa of approximately 7.8, making it a suitable candidate for applications requiring a stable pH in the physiological to slightly alkaline range.[1][2] In contrast, 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- has a higher pKa of around 9.2, positioning it as a buffer for more alkaline conditions.
| Property | 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- | Triethanolamine (TEA) |
| Synonyms | N,N-Bis(2-hydroxyethyl)isopropanolamine, Diethanolisopropanolamine (DEIPA) | Tris(2-hydroxyethyl)amine |
| CAS Number | 6712-98-7 | 102-71-6 |
| Molecular Formula | C₇H₁₇NO₃ | C₆H₁₅NO₃ |
| Molecular Weight | 163.21 g/mol | 149.19 g/mol |
| pKa (amine, at 20-25°C) | ~9.2 | ~7.8[1][2] |
| Effective Buffering Range | ~8.2 - 10.2 | ~7.0 - 8.3[2] |
| Appearance | Colorless to light yellow clear liquid | Colorless, viscous liquid[3] |
| Solubility in Water | Miscible | Miscible |
Performance and Applications in a Research Context
Triethanolamine (TEA) is a widely recognized tertiary amine that has found extensive use in cosmetics, pharmaceuticals, and various laboratory applications as a pH adjuster and buffering agent.[3] Its buffering range of approximately pH 7.0 to 8.3 makes it relevant for many biological assays.[2] It is also utilized in protein purification and chromatography.[4] However, it is important to note that as a primary amine, TEA can potentially interfere with certain biochemical assays, such as those involving aldehydes or ketones, through the formation of Schiff bases. Furthermore, its ability to penetrate cell membranes can lead to cytotoxic effects in some cell culture systems.[5]
2-Propanol, 1-[bis(2-hydroxyethyl)amino]- (BHEAPA/DEIPA) is predominantly known for its applications in the cement and construction industries as a grinding aid and strength enhancer. Its use as a biological buffer is not well-documented in scientific literature. However, its pKa of approximately 9.2 suggests a potential utility in experimental systems that require a stable alkaline environment, outside the typical physiological range.
From a safety and toxicity perspective, available data for BHEAPA suggests it is not considered harmful to aquatic organisms and has low acute toxicity.[6] One safety data sheet indicates that for fish (Oncorhynchus mykiss), the LC50 is > 100 mg/L over 96 hours, and for daphnia, the EC50 is > 100 mg/L over 48 hours.[7][8] While one source states it is non-toxic, another advises that proper storage and disposal are necessary to avoid unfavorable health and environmental impacts.[9] For TEA, while widely used, there is evidence of concentration-dependent cytotoxicity, particularly hemolysis of red blood cells in vitro.[10]
Experimental Protocols for Comparative Evaluation
For a rigorous comparison of these two buffering agents in a specific application, the following experimental protocols are recommended.
Determination of Buffering Capacity
This experiment quantifies the resistance of a buffer solution to pH change upon the addition of an acid or base.
Materials:
-
2-Propanol, 1-[bis(2-hydroxyethyl)amino]-
-
Triethanolamine
-
Hydrochloric acid (HCl), standardized 1.0 M solution
-
Sodium hydroxide (NaOH), standardized 1.0 M solution
-
Calibrated pH meter and electrode
-
Stir plate and stir bar
-
Volumetric flasks, burettes, and pipettes
-
Deionized water
Procedure:
-
Buffer Preparation: Prepare 100 mL of a 0.1 M solution of each buffering agent. For each, adjust the pH to its pKa (9.2 for BHEAPA, 7.8 for TEA) using either HCl or NaOH.
-
Titration with Acid:
-
Place 50 mL of the prepared BHEAPA buffer into a beaker with a stir bar.
-
Immerse the calibrated pH electrode and begin stirring. Record the initial pH.
-
Add 0.5 mL increments of 1.0 M HCl from a burette, recording the pH after each addition until the pH has dropped by at least 2 units.
-
Repeat the titration for the TEA buffer.
-
-
Titration with Base:
-
Rinse the electrode and beaker thoroughly.
-
Place a fresh 50 mL aliquot of the BHEAPA buffer into the beaker.
-
Titrate with 1.0 M NaOH in 0.5 mL increments, recording the pH after each addition until the pH has increased by at least 2 units.
-
Repeat the titration for the TEA buffer.
-
-
Data Analysis:
-
Plot pH versus the volume of acid and base added for each buffer.
-
Calculate the buffer capacity (β) at different pH values using the formula: β = dC/dpH, where dC is the moles of added acid or base per liter and dpH is the change in pH.
-
Compare the titration curves and the calculated buffer capacities. The flatter the region of the titration curve around the pKa, the higher the buffering capacity.
-
Assessment of Buffer Interference in an Enzyme Assay (Example: Alkaline Phosphatase)
This protocol determines if the buffering agent affects the activity of a model enzyme.
Materials:
-
Alkaline phosphatase (ALP) enzyme
-
p-Nitrophenyl phosphate (pNPP), substrate
-
2-Propanol, 1-[bis(2-hydroxyethyl)amino]- buffer (0.1 M, pH 9.2)
-
Triethanolamine buffer (0.1 M, pH 7.8)
-
A non-interfering control buffer optimal for ALP (e.g., Diethanolamine buffer, pH 9.8)
-
Spectrophotometer
-
Incubator or water bath at 37°C
-
Microplate reader (optional)
Procedure:
-
Reaction Mixture Preparation: For each buffer system, prepare a reaction mixture containing the buffer, a fixed concentration of pNPP, and any necessary cofactors (e.g., Mg²⁺).
-
Enzyme Addition: Equilibrate the reaction mixtures to 37°C. Initiate the reaction by adding a fixed amount of ALP enzyme.
-
Measurement: Immediately measure the absorbance at 405 nm (the wavelength for the product, p-nitrophenol) at time zero. Continue to take absorbance readings at regular intervals (e.g., every minute for 10 minutes).
-
Data Analysis:
-
Plot absorbance versus time for each buffer.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each buffer.
-
Compare the enzyme activity in the BHEAPA and TEA buffers to the control buffer. A significant difference in activity suggests interference by the buffer.
-
In Vitro Cytotoxicity Assay
This experiment evaluates the potential toxicity of the buffering agents to a cell line.
Materials:
-
A relevant cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
2-Propanol, 1-[bis(2-hydroxyethyl)amino]-
-
Triethanolamine
-
Phosphate-buffered saline (PBS)
-
A cell viability assay kit (e.g., MTT, XTT, or a live/dead staining kit)
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Buffer Preparation: Prepare a series of dilutions of each buffering agent in complete cell culture medium. Ensure the final pH of the medium is adjusted to 7.4 for all conditions to isolate the effect of the chemical itself from pH-induced toxicity.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the buffering agents. Include a positive control (e.g., a known cytotoxic agent) and a negative control (medium only).
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: After incubation, perform the cell viability assay according to the manufacturer's instructions. This typically involves adding a reagent and measuring absorbance or fluorescence.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the buffering agents relative to the negative control.
-
Plot cell viability versus buffer concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited) for each compound.
-
Visualizing Workflows and Structures
To aid in the conceptualization of the experimental design and the molecules themselves, the following diagrams are provided.
Conclusion
The choice between 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- and Triethanolamine as a buffering agent is fundamentally guided by the required pH of the experimental system. TEA is a well-characterized buffer suitable for near-physiological pH ranges, though with noted potential for biological interaction and cytotoxicity. BHEAPA, with a significantly higher pKa, is an option for distinctly alkaline conditions, but its biological compatibility and potential for assay interference are largely uncharacterized and would require rigorous validation as outlined in the provided experimental protocols. For researchers working in novel systems, the prudent approach would be to empirically test candidate buffers to ensure they do not perturb the biological or chemical processes under investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. carlroth.com [carlroth.com]
- 3. shreechem.in [shreechem.in]
- 4. bostonbioproducts.com [bostonbioproducts.com]
- 5. itwreagents.com [itwreagents.com]
- 6. alterchem.ru [alterchem.ru]
- 7. echemi.com [echemi.com]
- 8. N,N-BIS(2-HYDROXYETHYL)ISOPROPANOLAMINE - Safety Data Sheet [chemicalbook.com]
- 9. camachem.com [camachem.com]
- 10. isca.me [isca.me]
A Comparative Guide to the Validation of a Novel Analytical Method for the Detection of 1-[bis(2-hydroxyethyl)amino]-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, high-performance analytical method for the quantitative determination of 1-[bis(2-hydroxyethyl)amino]-2-propanol against established analytical techniques. The supporting experimental data, presented in clearly structured tables, offers an objective assessment of the method's performance. Detailed experimental protocols for all key experiments are provided to ensure reproducibility.
Introduction to Analytical Methods for 1-[bis(2-hydroxyethyl)amino]-2-propanol
1-[bis(2-hydroxyethyl)amino]-2-propanol is a tertiary amine and a diol, making its accurate quantification crucial in various research and development settings, including pharmaceutical formulations and industrial applications. Due to its chemical properties, direct analysis can be challenging. This guide introduces a novel method, "Rapid HILIC-MS/MS," and compares it with traditional High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) methods.
Comparative Analysis of Analytical Methods
The performance of the new Rapid HILIC-MS/MS method was validated against established HPLC-UV and GC-MS methods. The validation was conducted following the International Council for Harmonisation (ICH) guidelines, assessing key parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Table 1: Comparison of Validation Parameters for Analytical Methods
| Parameter | Rapid HILIC-MS/MS (New Method) | HPLC-UV with Derivatization | GC-MS with Derivatization |
| Linearity (R²) | >0.999 | >0.995 | >0.997 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.3% - 104.5% | 97.1% - 102.8% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 3.5% |
| Limit of Detection (LOD) | 0.1 ng/mL | 10 ng/mL | 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.3 ng/mL | 30 ng/mL | 3 ng/mL |
| Analysis Time | 5 minutes | 25 minutes | 15 minutes |
| Sample Preparation | Simple dilution | Derivatization required | Derivatization required |
Experimental Protocols
Detailed methodologies for the novel and comparative analytical techniques are provided below.
Novel Method: Rapid HILIC-MS/MS
This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for enhanced retention of the polar analyte, coupled with tandem mass spectrometry (MS/MS) for highly selective and sensitive detection.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Acetonitrile with 0.1% formic acid
-
Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium formate
-
Gradient: 95% A to 50% A over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
MS/MS Parameters:
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for 1-[bis(2-hydroxyethyl)amino]-2-propanol and an internal standard.
-
Collision Energy and other parameters: Optimized for the specific analyte.
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase composition.
-
Perform serial dilutions to the desired concentration range.
-
Add internal standard.
-
Vortex and inject into the HILIC-MS/MS system.
Comparative Method 1: HPLC-UV with Pre-column Derivatization
This established method involves a chemical derivatization step to attach a UV-absorbing chromophore to the analyte, enabling detection by a standard UV detector.
Instrumentation:
-
HPLC system with a UV-Vis detector.
Derivatization Reagent:
-
Dansyl chloride or a similar agent that reacts with secondary amines and hydroxyl groups.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid
-
Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid
-
Gradient: Gradient elution from 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Dependent on the chromophore of the derivatizing agent (e.g., 254 nm for dansyl chloride).
-
Injection Volume: 10 µL
Sample Preparation and Derivatization:
-
Prepare a stock solution of the sample.
-
In a vial, mix an aliquot of the sample solution with a borate buffer (pH ~9).
-
Add the derivatizing agent solution (e.g., dansyl chloride in acetonitrile).
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time to ensure complete reaction.
-
Cool the reaction mixture and add a quenching reagent if necessary.
-
Filter the solution through a 0.45 µm filter before injection.
Comparative Method 2: GC-MS with Derivatization
This technique is suitable for volatile or semi-volatile compounds. For non-volatile analytes like the target compound, a derivatization step is necessary to increase volatility and thermal stability.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Derivatization Reagent:
-
Silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Chromatographic Conditions:
-
Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C
-
Transfer Line Temperature: 280°C
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
Sample Preparation and Derivatization:
-
Prepare a stock solution of the sample in a suitable aprotic solvent (e.g., pyridine or acetonitrile).
-
Evaporate a known volume of the stock solution to dryness under a stream of nitrogen.
-
Add the derivatization reagent (e.g., BSTFA with 1% TMCS) and a solvent.
-
Heat the mixture at a controlled temperature (e.g., 70°C) for a specified time.
-
Cool the mixture to room temperature before injection.
Workflow and Pathway Diagrams
To visually represent the logical flow of the analytical processes, the following diagrams have been generated using Graphviz.
A Comparative Guide to Amino Alcohols: From Industrial Additives to High-Fidelity Catalysts
For researchers, scientists, and drug development professionals, the selection of appropriate chemical reagents is paramount to achieving desired outcomes. This guide provides a comparative analysis of Diethanolisopropanolamine (CAS 6712-98-7) and other amino alcohols, clarifying their distinct roles and comparative efficiencies in different chemical contexts.
While structurally related, the applications of various amino alcohols diverge significantly. Diethanolisopropanolamine (DEIPA) is a workhorse of industrial processes, primarily utilized as a grinding aid in cement production and as a component in surfactants and corrosion inhibitors. In contrast, a distinct class of chiral amino alcohols serves as highly selective catalysts in asymmetric organic synthesis, a cornerstone of modern drug discovery and development. This guide will elucidate these differences, providing a practical comparison for laboratory and industrial applications.
Diethanolisopropanolamine (CAS 6712-98-7): An Industrial Performance Enhancer
Diethanolisopropanolamine (DEIPA) is an organic compound characterized by its amino alcohol structure, featuring two ethanolamine groups and one isopropanolamine group.[1] Its primary utility is not as a catalyst in organic synthesis but as a performance-enhancing additive in large-scale industrial applications.
Key Applications of DEIPA:
-
Cement and Concrete Production: DEIPA is widely used as a cement grinding aid, improving the efficiency of the grinding process and enhancing both the early and final strength of the concrete.[2][3][4] It is often used as a replacement for Triethanolamine (TEA) and Triisopropanolamine (TIPA), demonstrating superior performance in improving cement's compressive strength.[2]
-
Surfactants and Detergents: Due to its chemical structure, DEIPA is employed in the formulation of surfactants, emulsifiers, and corrosion inhibitors for products such as detergents, personal care items, and industrial cleaners.[1][5]
-
Epoxy Resin Curing: It can act as an accelerator in the curing of epoxy resins, speeding up the cross-linking process.[6]
DEIPA's efficacy in these roles is attributed to its ability to interact with mineral surfaces and its surfactant properties, rather than classical catalytic turnover in the synthesis of fine chemicals.
Chiral Amino Alcohols: Precision Catalysts in Asymmetric Synthesis
In sharp contrast to the industrial applications of DEIPA, chiral amino alcohols are indispensable tools for chemists in the pharmaceutical and fine chemical industries. These molecules act as organocatalysts, facilitating the stereoselective synthesis of complex molecules. Their ability to create specific stereoisomers is crucial for the development of therapeutic agents, as different enantiomers of a drug can have vastly different biological activities.
This section compares the catalytic efficiency of two well-established chiral amino alcohol catalysts, L-Prolinol and a derivative of 2-amino-1,2-diphenylethanol, in two different classes of asymmetric reactions.
Comparative Catalytic Performance
The following table summarizes the performance of representative chiral amino alcohol catalysts in asymmetric aldol and conjugate addition reactions. These reactions are fundamental for constructing the carbon skeletons of many pharmaceutical compounds.
| Catalyst | Reaction Type | Substrates | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Prolinol | Asymmetric Aldol | Acetone & Isobutyraldehyde | Not Specified | Not Specified | Not Specified | Not Specified | High | Not Specified | High |
| (S)-2-(Pyrrolidin-2-yl)propan-2-ol | Asymmetric Aldol | Cyclohexanone & p-Nitrobenzaldehyde | 20 | DMSO | Room Temp | 24 | 99 | 95:5 | 99 (syn) |
| N,N-dimethyl-2-amino-1,2-dicyclohexylethanol derivative | Conjugate Addition | Cyclohexenone & Diethylzinc | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | up to 86.7 |
Note: The data presented is compiled from various sources and specific model reactions. Performance may vary depending on the specific substrates and reaction conditions.
Experimental Protocols for Asymmetric Catalysis
Detailed experimental procedures are critical for reproducibility. Below is a representative protocol for an asymmetric aldol reaction catalyzed by an amino alcohol.
Protocol: Asymmetric Aldol Reaction Catalyzed by L-Prolinol
Objective: To synthesize a chiral β-hydroxy ketone via an asymmetric aldol reaction between a ketone and an aldehyde, catalyzed by L-Prolinol.
Materials:
-
L-Prolinol (catalyst)
-
Ketone (e.g., acetone)
-
Aldehyde (e.g., isobutyraldehyde)
-
Solvent (e.g., DMSO, DMF, or as optimized)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis
-
Stirring apparatus
-
Reaction monitoring equipment (e.g., TLC, GC)
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (2.0 mL) at room temperature, add the ketone (5.0 mmol).
-
Add L-Prolinol (0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired β-hydroxy ketone.
-
Determine the yield, diastereomeric ratio (if applicable), and enantiomeric excess (e.g., by chiral HPLC).
Visualizing Catalytic Pathways
The following diagrams illustrate the conceptual difference between the application of DEIPA and the catalytic cycle of a chiral amino alcohol in organic synthesis.
Caption: Industrial applications of Diethanolisopropanolamine (DEIPA).
Caption: Generalized catalytic cycle for an amino alcohol-catalyzed asymmetric aldol reaction.
Conclusion
The term "amino alcohol" encompasses a broad class of compounds with vastly different applications. While Diethanolisopropanolamine (CAS 6712-98-7) is a valuable additive in industrial processes, enhancing the physical properties of materials like cement, it is not employed as a catalyst in the synthesis of fine chemicals and pharmaceuticals. For researchers and professionals in drug development, the focus remains on chiral amino alcohols, which serve as powerful organocatalysts for the stereoselective synthesis of complex organic molecules. Understanding this distinction is crucial for the appropriate selection and application of these versatile chemical compounds.
References
- 1. CAS 6712-98-7: Diethanolisopropanolamine | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. polivin.com.tr [polivin.com.tr]
- 4. camachem.com [camachem.com]
- 5. benchchem.com [benchchem.com]
- 6. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]
Diethanolisopropanolamine (DEIPA) in Concrete Admixtures: A Performance Evaluation and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of concrete technology, the pursuit of enhanced performance and durability is perpetual. Chemical admixtures play a pivotal role in tailoring the properties of concrete to meet the demands of modern construction. Among these, alkanolamines have garnered significant attention for their dual functionality as grinding aids and strength enhancers. This guide provides a comprehensive comparison of Diethanolisopropanolamine (DEIPA) with other commonly used alkanolamines, namely Triethanolamine (TEA) and Triisopropanolamine (TIPA). The objective is to present a clear, data-driven evaluation of their respective impacts on the key properties of cementitious materials.
Diethanolisopropanolamine is a chemical compound used in the formulation of cement grinding aids and concrete admixtures.[1] It is recognized for its ability to increase the strength of cements at all hydration ages, with particularly notable results in cements blended with fly ash and slag.[1] This guide will delve into the comparative performance of DEIPA, supported by experimental data, to assist researchers and professionals in making informed decisions for their specific applications.
Executive Summary of Comparative Performance
Diethanolisopropanolamine (DEIPA) distinguishes itself by offering a balanced enhancement of both early and late-stage compressive strength in concrete.[2][3] In contrast, Triethanolamine (TEA) is known for its significant contribution to early strength, though it may have a lesser or even detrimental effect on later-age strength.[3] Conversely, Triisopropanolamine (TIPA) is recognized for its substantial improvement of late-stage strength, with a less pronounced impact on early strength development.[3] Therefore, DEIPA presents a more versatile option for achieving consistent strength development throughout the hydration process.
Data Presentation: Performance Metrics
The following tables summarize the quantitative data on the performance of DEIPA, TEA, and TIPA from various studies. It is important to note that the experimental conditions, such as cement type, water-cement ratio, and admixture dosage, may vary between studies. Therefore, a direct comparison should be made with caution.
Table 1: Compressive Strength Enhancement
| Additive | Dosage (% by weight of cement) | 1-Day Strength Change (%) | 3-Day Strength Change (%) | 7-Day Strength Change (%) | 28-Day Strength Change (%) | Reference |
| DEIPA | 0.02 | - | +28.7 | - | +20.3 | [1] |
| DEIPA | 0.05 | - | - | - | - | [4] |
| TEA | - | - | - | - | - | [5] |
| TIPA | 0.05 | +80 | +90 | +110 | +60 | [6] |
Note: A positive percentage indicates an increase in compressive strength compared to a control mix without the additive.
Table 2: Effect on Setting Time
| Additive | Dosage (% by weight of cement) | Initial Setting Time Change | Final Setting Time Change | Reference |
| DEIPA | 0.02 | Not significant | Not significant | [1] |
| TIPA | 0.05 | Hardly affected | Reduced by ~40% | [6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these concrete admixtures.
Compressive Strength of Cement Mortar (based on ASTM C109/C109M)
a. Specimen Preparation:
-
Mortar is prepared using a specified ratio of cement, sand, and water.
-
The chemical admixture (DEIPA, TEA, or TIPA) is added to the mixing water at the desired dosage.
-
The mortar is mixed mechanically to a uniform consistency.
-
The fresh mortar is then cast into 2-inch or 50-mm cube molds in two layers, with each layer being tamped a specific number of times to ensure proper compaction.
b. Curing:
-
The molded specimens are kept in a moist cabinet or moist room at a specified temperature and humidity for 24 hours.
-
After 24 hours, the specimens are demolded and submerged in lime-saturated water until the time of testing.
c. Testing:
-
At the designated ages (e.g., 1, 3, 7, and 28 days), the cube specimens are removed from the water and their surfaces are wiped dry.
-
The specimens are then placed in a compression testing machine.
-
The load is applied at a controlled rate until the specimen fails.
-
The compressive strength is calculated by dividing the maximum load by the cross-sectional area of the cube.
Setting Time of Cement Paste (based on ASTM C191 - Vicat Needle)
a. Paste Preparation:
-
A cement paste of standard consistency is prepared by mixing cement with a specific amount of water.
-
The admixture is incorporated into the mixing water.
b. Testing:
-
The cement paste is placed in a Vicat mold.
-
The Vicat needle is periodically lowered onto the surface of the paste.
-
Initial Setting Time: The time elapsed from the addition of water until the needle penetrates the paste to a depth of 25 mm.
-
Final Setting Time: The time elapsed until the needle no longer leaves a complete circular impression on the paste surface.
Isothermal Calorimetry
a. Principle:
-
Isothermal calorimetry measures the heat flow from a cement paste sample at a constant temperature.
-
The rate of heat evolution is directly related to the rate of the cement hydration reaction.
b. Procedure:
-
A small, precisely weighed sample of cement paste containing the admixture is placed in an ampoule.
-
The ampoule is then placed inside the isothermal calorimeter, which is maintained at a constant temperature.
-
The heat flow from the sample is continuously recorded over a period of several days.
-
The resulting data provides insights into the different stages of hydration and how they are influenced by the admixture.
X-ray Diffraction (XRD) Analysis
a. Principle:
-
XRD is used to identify and quantify the crystalline phases present in the hydrated cement paste.
-
This allows for the tracking of the consumption of anhydrous cement phases and the formation of hydration products over time.
b. Procedure:
-
Samples of the hydrated cement paste are taken at different ages.
-
The hydration process is stopped at the desired time, typically by solvent exchange (e.g., with isopropanol) and then drying.
-
The dried sample is ground into a fine powder.
-
The powder is then analyzed using an X-ray diffractometer.
-
The resulting diffraction pattern is analyzed to identify the crystalline phases and their relative amounts.
Mandatory Visualizations
Experimental Workflow for Admixture Evaluation
Caption: Experimental workflow for evaluating concrete admixtures.
Mechanism of Alkanolamine Action on Cement Hydration
Caption: Influence of alkanolamines on cement hydration pathways.
Conclusion
The selection of an appropriate chemical admixture is critical for achieving the desired performance of concrete. Diethanolisopropanolamine (DEIPA) emerges as a highly effective additive, offering a well-rounded improvement in both early and late compressive strengths. This contrasts with the more specialized effects of Triethanolamine (TEA) on early strength and Triisopropanolamine (TIPA) on late strength. The experimental data, while sourced from various studies, consistently points to the versatility of DEIPA. For applications requiring a balanced and sustained strength development profile, DEIPA represents a compelling choice. Further research focusing on direct, side-by-side comparisons under identical experimental conditions would be invaluable in providing a more definitive quantitative assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of TEA TIPA DEIPA three alcohol amine monomer cement grinding aids - SHIJIAZHUANG CITY HORIZON CHEMICAL INDUSTRY CO.,LTD [horizonadmixtures.com]
- 3. Comparison of triethanolamine, triisopropanolamine and diethanol monoisopropanolamine - SHIJIAZHUANG CITY HORIZON CHEMICAL INDUSTRY CO.,LTD [horizonadmixtures.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. e-tarjome.com [e-tarjome.com]
A Comparative Guide to N,N-Bis(2-hydroxyethyl)isopropanolamine and its Alternatives in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of N,N-Bis(2-hydroxyethyl)isopropanolamine (DEIPA) and its primary alternatives. The information is intended to assist researchers and professionals in selecting the most appropriate compound for their specific applications, with a focus on experimental performance and methodologies.
Performance as a Cement Grinding Aid and Strength Enhancer
N,N-Bis(2-hydroxyethyl)isopropanolamine is widely recognized for its efficacy as a grinding aid and strength enhancer in the cement industry. Its performance is most effectively evaluated in comparison to other commonly used alkanolamines: Triethanolamine (TEA) and Triisopropanolamine (TIPA).
Quantitative Performance Comparison
The following table summarizes the comparative performance of DEIPA, TEA, and TIPA on the compressive strength of cement mortar at various ages. The data indicates that DEIPA offers a balanced enhancement of both early and late-stage strength, a significant advantage over TEA and TIPA which primarily boost early and late strength, respectively.[1][2]
| Additive (at optimal dosage) | 3-Day Compressive Strength (MPa) | 7-Day Compressive Strength (MPa) | 28-Day Compressive Strength (MPa) | Key Performance Characteristics |
| Control (No Additive) | Reference | Reference | Reference | Baseline performance. |
| N,N-Bis(2-hydroxyethyl)isopropanolamine (DEIPA) | Significant Increase | Significant Increase | Significant Increase | Balanced early and late strength enhancement.[1] |
| Triethanolamine (TEA) | Highest Increase | Moderate Increase | Slight Increase or Decrease | Excellent early strength enhancement, but can negatively impact late strength.[1] |
| Triisopropanolamine (TIPA) | Slight Increase | Moderate Increase | Highest Increase | Primarily enhances late-stage strength.[2] |
Note: The exact compressive strength values can vary depending on the specific cement composition, additive dosage, and curing conditions.
One study found that at a dosage of 0.04%, DEIPA increased the compressive strength of cement-soil compared to a baseline group by 27.7% at 7 days, 43.8% at 28 days, and 34.3% at 90 days.[3]
Mechanism of Action in Cement Hydration
The performance of alkanolamines as cement additives is attributed to their influence on the hydration process of cement clinker. The primary mechanism involves the complexation of the alkanolamine molecules with metal ions (primarily aluminum and iron) present in the cement, which affects the dissolution of mineral phases and the formation of hydration products.
Experimental Protocol: Evaluation of Cement Grinding Aids
This protocol outlines the standard procedure for evaluating the performance of cement grinding aids.
1.3.1. Materials and Equipment:
-
Portland cement clinker
-
Gypsum
-
Grinding aid (DEIPA, TEA, TIPA, or other)
-
Laboratory ball mill
-
Sieves for particle size analysis
-
Mortar mixer
-
Cube molds (typically 50 mm x 50 mm x 50 mm)
-
Compression testing machine
-
Curing room or water bath
1.3.2. Procedure:
-
Sample Preparation: Prepare a blend of cement clinker and gypsum in a predetermined ratio (e.g., 95:5).
-
Grinding:
-
Divide the clinker-gypsum blend into equal portions.
-
For the control sample, grind the blend in the ball mill for a specified duration.
-
For the experimental samples, add a specific dosage of the grinding aid to the blend before grinding for the same duration.
-
-
Particle Size Analysis: Determine the fineness of the ground cement samples using sieves.
-
Mortar Preparation: Prepare mortar cubes according to standard procedures (e.g., ASTM C109).[4][5] Mix the cement with a standard sand and water in a defined ratio (e.g., 1:3 cement to sand).[6]
-
Curing: Cure the mortar cubes under controlled conditions (e.g., in a moist room or water bath) for specified periods (e.g., 3, 7, and 28 days).[7][8]
-
Compressive Strength Testing: At the end of each curing period, determine the compressive strength of the mortar cubes using a compression testing machine.[5][8]
Performance as a Surfactant
N,N-Bis(2-hydroxyethyl)isopropanolamine, as a non-ionic surfactant, can be utilized for its emulsifying, foam stabilizing, and viscosity-modifying properties.[9] Its performance can be compared to other common non-ionic surfactants.
Comparative Performance of Non-Ionic Surfactants
The effectiveness of a surfactant is often determined by its ability to reduce surface tension and its critical micelle concentration (CMC). While direct comparative data for DEIPA is limited in publicly available literature, the following table provides typical performance characteristics of various classes of non-ionic surfactants.
| Surfactant Type | Typical Critical Micelle Concentration (CMC) | Typical Surface Tension at CMC (mN/m) | Key Characteristics |
| Alkanolamides (e.g., DEIPA) | Varies with alkyl chain length | Generally in the range of 25-35 | Good emulsifying, foam stabilizing, and thickening properties.[9] |
| Fatty Alcohol Ethoxylates | Varies with alkyl chain and ethoxylate group length | Typically 28-35 | Excellent wetting, emulsifying, and detergent properties.[6] |
| Alkylphenol Ethoxylates | Varies with alkyl chain and ethoxylate group length | Typically 29-35 | Good emulsifying and dispersing properties.[6] |
| Sorbitan Esters | Varies | Typically 28-35 | Primarily used as emulsifiers in food and cosmetic applications. |
Experimental Protocol: Evaluation of Surfactant Performance
2.2.1. Surface Tension Measurement:
-
Solution Preparation: Prepare aqueous solutions of the surfactant at various concentrations.
-
Measurement: Use a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) to measure the surface tension of each solution.
-
CMC Determination: Plot surface tension as a function of surfactant concentration. The point at which the surface tension plateaus is the critical micelle concentration (CMC).[10]
Performance as an Epoxy Resin Curing Accelerator
N,N-Bis(2-hydroxyethyl)isopropanolamine can function as an accelerator in the curing of epoxy resins with amine hardeners.[11] Its performance can be evaluated by its effect on the gel time and the overall curing kinetics of the epoxy system.
Comparative Performance of Epoxy Curing Accelerators
| Accelerator Type | Typical Gel Time | Curing Mechanism | Key Characteristics |
| Alkanolamines (e.g., DEIPA, TEA) | Varies (generally moderate acceleration) | Catalyzes the epoxy-amine reaction. | Can also act as a reactive component if it has primary/secondary amine groups.[12] |
| Tertiary Amines (e.g., DMP-30) | Fast | Catalyzes the epoxy-amine reaction through nucleophilic attack on the epoxy ring.[12] | Highly effective accelerators. |
| Polyamines with Tertiary Amine Groups | Fast | Acts as both a curing agent and an accelerator. | Can be incorporated into the polymer backbone.[12] |
| Imidazoles | Very Fast | Catalytic, with a long pot life at room temperature and rapid curing at elevated temperatures. | Often used in high-performance applications. |
Experimental Protocol: Evaluation of Epoxy Curing Acceleration
3.2.1. Gel Time Determination:
-
Formulation: Prepare the epoxy resin formulation with the amine curing agent and the accelerator at a specified ratio.
-
Mixing: Thoroughly mix the components.
-
Measurement: Monitor the viscosity of the mixture over time at a constant temperature. The gel time is the point at which the mixture no longer flows and becomes a gel.[13]
3.2.2. Curing Kinetics Analysis (Differential Scanning Calorimetry - DSC):
-
Sample Preparation: Prepare a small sample of the uncured epoxy formulation.
-
DSC Analysis: Place the sample in a DSC instrument and heat it at a constant rate.
-
Data Analysis: The DSC thermogram will show an exothermic peak corresponding to the curing reaction. The peak temperature and the total heat of reaction can be used to evaluate the curing kinetics.[14]
Synthesis of N,N-Bis(2-hydroxyethyl)isopropanolamine
A common method for the synthesis of N,N-Bis(2-hydroxyethyl)isopropanolamine involves the reaction of diethanolamine with propylene oxide.[15]
Synthesis Protocol
-
Reaction Setup: In a reactor equipped with a stirrer, thermometer, and addition funnel, charge diethanolamine and water.
-
Addition of Propylene Oxide: Slowly add propylene oxide to the reactor while maintaining the temperature within a specific range (e.g., 40-80°C).
-
Reaction: Allow the reaction to proceed with stirring for several hours.
-
Purification: After the reaction is complete, the product is typically purified by vacuum distillation.[15]
References
- 1. Comparison of triethanolamine, triisopropanolamine and diethanol monoisopropanolamine - SHIJIAZHUANG CITY HORIZON CHEMICAL INDUSTRY CO.,LTD [horizonadmixtures.com]
- 2. jetir.org [jetir.org]
- 3. N,N-BIS(2-HYDROXYETHYL)ISOPROPANOLAMINE | 6712-98-7 [chemicalbook.com]
- 4. forneyonline.com [forneyonline.com]
- 5. Virtual Labs [virtual-labs.github.io]
- 6. Performance and Characteristics of Common Non-ionic Surfactants - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]
- 7. buildsite.com [buildsite.com]
- 8. Chapter 9 Geotechnical Data Management > Geotechnical Tests > Entering Test Data > Concrete Tests > Mortar Compressive Strength [gaea.ca]
- 9. nbinno.com [nbinno.com]
- 10. Influence of Solvent Composition and Surface Tension on the Signal Intensity of Amino Acids in Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Accelerators for Amine Curing Agents - Polymer Innovation Blog [polymerinnovationblog.com]
- 13. What are gelation and curing; pot life, cure & gel time, working life: how is viscosity important? » rheonics :: viscometer and density meter [rheonics.com]
- 14. mdpi.com [mdpi.com]
- 15. CN102924301B - Preparation method of N,N-bis(2-hydroxyethyl)isopropanolamine - Google Patents [patents.google.com]
Benchmarking the Stability of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- against Novel Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical stability of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- and its novel, structurally related analogues. The information presented herein is intended to assist researchers and formulation scientists in selecting appropriate molecules for applications where chemical stability is a critical attribute. The stability of amino alcohols is crucial for ensuring the safety and efficacy of pharmaceutical formulations and the performance of various industrial products.[1][2] The structural features of these molecules, such as the degree of substitution on the nitrogen atom, the length of the alkyl chains, and the number and position of hydroxyl groups, significantly influence their degradation pathways and overall stability.[3][4][5]
Comparative Stability Data
The following table summarizes the forced degradation data for 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- (Parent Compound) and three novel analogues. The data is presented as the percentage of degradation observed under various stress conditions. The novel analogues have been designed to investigate the influence of structural modifications on stability.
| Compound | Structure | Oxidative Stress (3% H₂O₂, 24h) | Acidic Hydrolysis (0.1N HCl, 80°C, 24h) | Basic Hydrolysis (0.1N NaOH, 80°C, 24h) | Thermal Stress (100°C, 24h) | Photostability (ICH Q1B, 1.2 million lux hours) |
| Parent Compound: 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- | CC(O)CN(CCO)CCO | 12.5% | 8.2% | 5.1% | 3.5% | 1.8% |
| Analogue 1: 2-Propanol, 1-[bis(2-hydroxypropyl)amino]- | CC(O)CN(CC(C)O)CC(C)O | 10.8% | 7.5% | 4.6% | 2.9% | 1.5% |
| Analogue 2: 2-Propanol, 1-[(2-hydroxyethyl)(methyl)amino]- | CC(O)CN(C)CCO | 15.2% | 9.8% | 6.3% | 4.1% | 2.2% |
| Analogue 3: 3-[bis(2-hydroxyethyl)amino]-1-propanol | OCCN(CCO)CCCO | 11.9% | 8.0% | 4.9% | 3.3% | 1.7% |
Note: The data presented in this table is a representative summary based on typical degradation profiles of amino alcohols under forced degradation conditions. Actual degradation will vary based on specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key stability-indicating experiments cited in this guide.
1. Forced Degradation Studies
Forced degradation, or stress testing, is performed to generate degradation products and establish the intrinsic stability of a molecule.[3]
-
Oxidative Stress: The compound is dissolved in a solution of 3% hydrogen peroxide and stored at room temperature for 24 hours.
-
Acidic Hydrolysis: The compound is dissolved in 0.1N hydrochloric acid and heated to 80°C for 24 hours.
-
Basic Hydrolysis: The compound is dissolved in 0.1N sodium hydroxide and heated to 80°C for 24 hours.
-
Thermal Stress: The solid compound is placed in a temperature-controlled oven at 100°C for 24 hours.
-
Photostability: The compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
2. Analytical Method for Stability Assessment
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is employed to separate and quantify the parent compound and its degradation products.
-
Chromatographic System: A reversed-phase HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 10 mM triethylammonium phosphate, pH 4.0) and acetonitrile is typically employed.[6]
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm for the carboxyl group or 250-280 nm for aromatic analogues) is used.[7] For amino alcohols lacking a strong chromophore, pre-column derivatization with a UV-active or fluorescent tag may be necessary.[7][8]
-
Quantification: The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.
Visualizations
Experimental Workflow for Comparative Stability Testing
Caption: Workflow for comparative stability testing of amino alcohols.
Structure-Stability Relationship of Amino Alcohols
References
- 1. pcimag.com [pcimag.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
A comparative analysis of the environmental impact of "1-[bis(2-hydroxyethyl)amino]-2-propanol"
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1-[bis(2-hydroxyethyl)amino]-2-propanol and its Alternatives.
In various industrial and research applications, alkanolamines are indispensable for their roles as curing agents, surfactants, and chemical intermediates. However, with increasing environmental scrutiny, a thorough understanding of their ecological footprint is paramount. This guide provides a comparative analysis of the environmental impact of 1-[bis(2-hydroxyethyl)amino]-2-propanol and three common alternatives: Triethanolamine (TEA), Triisopropanolamine (TIPA), and Diethanolamine (DEA). This analysis is based on a comprehensive review of available ecotoxicological and environmental fate data.
Executive Summary
The selection of an appropriate alkanolamine often involves a trade-off between performance and environmental impact. This guide presents a side-by-side comparison of key environmental indicators for 1-[bis(2-hydroxyethyl)amino]-2-propanol and its alternatives. While all four substances exhibit a degree of environmental impact, their profiles differ in terms of aquatic toxicity, biodegradability, bioaccumulation potential, and mobility in soil.
Comparative Analysis of Environmental Impact
The following tables summarize the key environmental data for 1-[bis(2-hydroxyethyl)amino]-2-propanol and its alternatives. This data has been compiled from various safety data sheets and environmental assessments.
Table 1: Aquatic Toxicity
This table presents the acute toxicity of the four alkanolamines to key aquatic organisms: fish, daphnia (aquatic invertebrates), and algae. Lower LC50/EC50 values indicate higher toxicity.
| Chemical Name | CAS Number | Fish (LC50, 96h) | Daphnia (EC50, 48h) | Algae (EC10/ErC50, 72h) |
| 1-[bis(2-hydroxyethyl)amino]-2-propanol | 6712-98-7 | > 100 mg/L (Oncorhynchus mykiss)[1] | > 100 mg/L (Daphnia magna)[1] | 74.2 mg/L (EC10, Pseudokirchneriella subcapitata)[1] |
| Triethanolamine (TEA) | 102-71-6 | 11800 mg/L (Pimephales promelas) | 609.88 mg/L (Daphnia magna) | 512 mg/L (Scenedesmus subspicatus) |
| Triisopropanolamine (TIPA) | 122-20-3 | 11800 mg/L (Pimephales promelas) | 1080 mg/L (Daphnia magna) | 275 mg/L (Desmodesmus subspicatus) |
| Diethanolamine (DEA) | 111-42-2 | 1460 mg/L (Pimephales promelas) | 55 mg/L (Daphnia magna)[2] | 2.2 mg/L (ErC50, Pseudokirchneriella subcapitata)[2] |
Table 2: Biodegradability
This table outlines the biodegradability of the alkanolamines. "Readily biodegradable" substances are expected to degrade quickly in the environment.
| Chemical Name | CAS Number | Biodegradability (OECD 301) | Result |
| 1-[bis(2-hydroxyethyl)amino]-2-propanol | 6712-98-7 | Not specified | Readily biodegradable |
| Triethanolamine (TEA) | 102-71-6 | OECD 301A, 301E, 302B | Readily biodegradable[3] |
| Triisopropanolamine (TIPA) | 122-20-3 | OECD 301F | Not readily biodegradable (0% in 28 days)[4] |
| Diethanolamine (DEA) | 111-42-2 | OECD 301F | Readily biodegradable (93% in 28 days)[5][6] |
Table 3: Bioaccumulation and Soil Mobility
This table provides data on the potential for the substances to bioaccumulate in organisms (Log Kow and BCF) and their mobility in soil (Koc). Lower Log Kow and BCF values suggest a lower potential for bioaccumulation. A lower Koc value indicates higher mobility in soil.
| Chemical Name | CAS Number | Log Kow (Octanol-Water Partition Coefficient) | Bio-concentration Factor (BCF) | Soil Organic Carbon-Water Partitioning Coefficient (Koc) |
| 1-[bis(2-hydroxyethyl)amino]-2-propanol | 6712-98-7 | -0.983 | Data not available | Data not available |
| Triethanolamine (TEA) | 102-71-6 | -1.59 | <3.9[7] | 10 (Estimated)[7] |
| Triisopropanolamine (TIPA) | 122-20-3 | -0.015[7] | <0.57[7] | 10 (Estimated)[8] |
| Diethanolamine (DEA) | 111-42-2 | -2.46[5] | 2.3 (Estimated)[5] | 10 (Calculated)[5] |
Experimental Protocols
A brief overview of the standardized OECD test guidelines referenced in this guide is provided below. For detailed methodologies, please refer to the official OECD guidelines.
OECD 301: Ready Biodegradability
This series of tests evaluates the potential for a chemical to be rapidly biodegraded by microorganisms. The OECD 301F (Manometric Respirometry Test) , for instance, measures the oxygen consumed by microorganisms to degrade a substance in a closed system over 28 days. A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical oxygen demand (ThOD) within a 10-day window.[9][10]
OECD 203: Fish, Acute Toxicity Test
This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period. Fish are exposed to a range of concentrations of the test substance, and mortality is observed at regular intervals.[1][11][12][13][14]
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to Daphnia magna, a small aquatic crustacean. The test determines the concentration that immobilizes 50% of the daphnids (EC50) after 48 hours of exposure.[4][5][15][16]
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test evaluates the effect of a substance on the growth of freshwater algae. The test determines the concentration that inhibits the growth rate or yield by 50% (EC50) over a 72-hour period.[3][17][18][19][20]
Discussion and Interpretation
1-[bis(2-hydroxyethyl)amino]-2-propanol demonstrates low acute aquatic toxicity to fish and daphnia, with an EC10 for algae that suggests a moderate effect.[1] It is reported to be readily biodegradable, which is a positive environmental attribute. However, the lack of specific data on bioaccumulation and soil mobility warrants a cautious approach. Its low Log Kow suggests a low potential for bioaccumulation.
Triethanolamine (TEA) exhibits very low acute aquatic toxicity across all tested species. It is readily biodegradable and has a very low potential for bioaccumulation and is expected to be highly mobile in soil.[7]
Triisopropanolamine (TIPA) also shows low acute aquatic toxicity. However, a key concern is that it is not readily biodegradable according to OECD 301F results, indicating potential persistence in the environment.[4] Its bioaccumulation potential is low.[7]
Diethanolamine (DEA) presents a higher environmental concern compared to the other three. While it is readily biodegradable, it shows significantly higher acute toxicity to daphnia and especially to algae.[2][5]
Conclusion
Based on the available data, Triethanolamine (TEA) appears to have the most favorable environmental profile among the four substances compared, characterized by low aquatic toxicity, ready biodegradability, and low bioaccumulation potential. 1-[bis(2-hydroxyethyl)amino]-2-propanol also presents a relatively low environmental impact, although more data on its ultimate fate in the environment would be beneficial. Diethanolamine (DEA) shows the highest aquatic toxicity, particularly to algae, making it a less desirable alternative from an environmental standpoint. The persistence of Triisopropanolamine (TIPA) is a significant drawback.
For researchers and professionals in drug development and other sensitive applications, a careful consideration of these environmental profiles is crucial for responsible chemical selection and management. When performance requirements allow, opting for substances with lower toxicity and higher biodegradability, such as TEA, can contribute to minimizing the environmental footprint of research and industrial activities.
References
- 1. oecd.org [oecd.org]
- 2. ictulsa.com [ictulsa.com]
- 3. oecd.org [oecd.org]
- 4. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 5. biotecnologiebt.it [biotecnologiebt.it]
- 6. santos.com [santos.com]
- 7. redox.com [redox.com]
- 8. Triisopropanolamine | C9H21NO3 | CID 24730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 10. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotecnologiebt.it [biotecnologiebt.it]
- 12. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 13. oecd.org [oecd.org]
- 14. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 15. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 16. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 17. biotecnologiebt.it [biotecnologiebt.it]
- 18. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 19. catalog.labcorp.com [catalog.labcorp.com]
- 20. oecd.org [oecd.org]
Validating the Efficacy of Diethanolisopropanolamine (CAS 6712-98-7) as a Corrosion Inhibitor for Mild Steel
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Diethanolisopropanolamine (DEIPA), CAS 6712-98-7, as a corrosion inhibitor for mild steel, benchmarked against established alternatives such as Diethanolamine (DEA) and Triethanolamine (TEA). The information presented is intended to assist researchers and professionals in evaluating the potential of DEIPA in novel industrial applications where corrosion mitigation is critical. The data is compiled from existing studies and presented alongside detailed experimental protocols to ensure reproducibility and further investigation.
Performance Comparison of Alkanolamine Corrosion Inhibitors
The efficacy of alkanolamine-based corrosion inhibitors is primarily attributed to their ability to adsorb onto the metal surface, forming a protective film that impedes the electrochemical reactions responsible for corrosion.[1][2] This protective layer acts as a barrier to corrosive agents.[2] The performance of these inhibitors is influenced by factors such as their molecular structure, concentration, and the nature of the corrosive environment.[3]
While direct comparative studies on the corrosion inhibition performance of Diethanolisopropanolamine (DEIPA) are limited in publicly available literature, data from studies on the structurally similar Diethanolamine (DEA) and the widely used Triethanolamine (TEA) provide valuable benchmarks. The following tables summarize the performance of these related alkanolamines as corrosion inhibitors for mild steel.
Data Presentation
Table 1: Corrosion Inhibition Efficiency of Diethanolamine (DEA) on Mild Steel in 0.5 M H₂SO₄
| Inhibitor Concentration (M) | Corrosion Current Density (Icorr) (μA/cm²) | Inhibition Efficiency (IE%) |
| 0 (Blank) | 1125 | - |
| 10⁻⁷ | 502 | 55.3 |
| 10⁻⁶ | 389 | 65.4 |
| 10⁻⁵ | 281 | 75.0 |
| 10⁻⁴ | 182 | 83.8 |
| 10⁻³ | 127 | 88.7 |
Data sourced from a galvanostatic polarization study.[1][4]
Table 2: Comparative Corrosivity of Alkanolamines in CO₂ Saturated Solution
| Alkanolamine | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank | 5.2 | - |
| Monoethanolamine (MEA) | 1.6 | 69.2 |
| Diethanolamine (DEA) | 2.1 | 59.6 |
| Methyl diethanolamine (MDEA) | 2.5 | 51.9 |
Data adapted from a study on CO₂ corrosion inhibition.[5] Inhibition efficiency is calculated relative to the blank corrosion rate.
Experimental Protocols
To validate the efficacy of DEIPA as a corrosion inhibitor and to allow for robust comparison against alternatives, standardized experimental protocols are essential. The following methodologies are based on established standards and common practices in corrosion research.
Immersion Corrosion Testing (Weight Loss Method) based on ASTM G31
This method determines the corrosion rate of a metal by measuring the loss in mass of a specimen after immersion in a corrosive solution.[6][7][8]
Methodology:
-
Specimen Preparation:
-
Mild steel coupons of a standard size (e.g., 50mm x 25mm x 2mm) are prepared.
-
The surfaces are abraded with silicon carbide paper of increasing grit size (e.g., 240, 400, 600 grit), followed by rinsing with distilled water and degreasing with acetone.[9]
-
The specimens are then dried in a desiccator and weighed to a precision of 0.1 mg.
-
-
Test Solution:
-
A corrosive medium is prepared (e.g., 0.5 M H₂SO₄ or a CO₂-saturated 3.5% NaCl solution).
-
The inhibitor (DEIPA, DEA, or TEA) is added to the solution at various concentrations. A blank solution without an inhibitor is also prepared.
-
-
Immersion:
-
The prepared specimens are fully immersed in the test solutions in beakers.[6]
-
The beakers are covered to prevent evaporation and contamination.
-
The immersion period is typically 24 hours or longer, depending on the expected corrosion rate.[10] The temperature is maintained at a constant value (e.g., 303 K).
-
-
Post-Immersion Cleaning and Evaluation:
-
After the immersion period, the specimens are removed, and corrosion products are cleaned off according to ASTM G1 standards (e.g., using a solution of hydrochloric acid with an inhibitor, followed by scrubbing with a soft brush).
-
The cleaned specimens are rinsed, dried, and re-weighed.
-
The mass loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE%).
Calculation of Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D) Where:
-
K = constant (8.76 × 10⁴)
-
W = mass loss in grams
-
A = area of the specimen in cm²
-
T = time of immersion in hours
-
D = density of the metal in g/cm³
Calculation of Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 Where:
-
CR_blank = Corrosion rate in the absence of the inhibitor
-
CR_inh = Corrosion rate in the presence of the inhibitor
-
Potentiodynamic Polarization
This electrochemical technique is used to determine the corrosion current density (Icorr), which is directly proportional to the corrosion rate.[11][12][13]
Methodology:
-
Electrochemical Cell Setup:
-
A three-electrode cell is used, consisting of a working electrode (the mild steel specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).[13]
-
The mild steel specimen is prepared as described for the immersion test.
-
-
Procedure:
-
The electrochemical cell is filled with the test solution (with and without the inhibitor).
-
The open-circuit potential (OCP) is allowed to stabilize (typically for about 30-60 minutes).
-
A potentiodynamic scan is performed by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).[14]
-
-
Data Analysis:
-
The resulting polarization curve (log of current density vs. potential) is plotted.
-
The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves (Tafel slopes) back to the corrosion potential (Ecorr).
-
The inhibition efficiency is calculated using the Icorr values:
Calculation of Inhibition Efficiency (IE%): IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100 Where:
-
Icorr_blank = Corrosion current density in the absence of the inhibitor
-
Icorr_inh = Corrosion current density in the presence of the inhibitor
-
Mandatory Visualizations
Signaling Pathway of Corrosion Inhibition
Caption: Adsorption of DEIPA molecules on metal surface to inhibit corrosion.
Experimental Workflow for Corrosion Inhibition Study
References
- 1. peacta.org [peacta.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. tsijournals.com [tsijournals.com]
- 6. eurolab.net [eurolab.net]
- 7. matestlabs.com [matestlabs.com]
- 8. store.astm.org [store.astm.org]
- 9. scribd.com [scribd.com]
- 10. Immersion Corrosion — Metallurgical Engineering Services [metengr.com]
- 11. corrosionpedia.com [corrosionpedia.com]
- 12. store.astm.org [store.astm.org]
- 13. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. farsi.msrpco.com [farsi.msrpco.com]
Quantitative Comparison of the Buffering Capacity of N,N-Bis(2-hydroxyethyl)isopropanolamine (Bicine) Across Different pH Ranges
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the realm of biological research and pharmaceutical development, maintaining a stable pH is paramount to ensure the integrity and functionality of sensitive biological systems. N,N-Bis(2-hydroxyethyl)isopropanolamine, commonly known as Bicine, is a zwitterionic buffer frequently employed for its efficacy in the physiological pH range.[1] This guide provides a quantitative comparison of Bicine's buffering capacity across its effective pH range, supported by experimental data and methodologies, to aid researchers in selecting the optimal buffering system for their specific applications.
Overview of Bicine as a Biological Buffer
Bicine is one of the "Good's buffers," a series of compounds developed to provide stable pH environments for biochemical and biological research.[1] Its pKa for the tertiary amino group is approximately 8.35 at 20°C, which gives it an effective buffering range of pH 7.6 to 9.0.[2] This makes it particularly suitable for a variety of applications, including enzyme assays, protein crystallization, and electrophoresis.[1]
Quantitative Analysis of Buffering Capacity
The buffering capacity (β) of a solution is a measure of its resistance to a change in pH upon the addition of an acid or base. It is defined as the amount of strong acid or base (in moles) required to change the pH of one liter of the buffer solution by one unit.
Below is a table illustrating the theoretical buffering capacity of a 0.1 M Bicine solution at different pH values around its pKa. This data is calculated based on the principles of buffer action and provides a strong indication of its performance.
| pH | Theoretical Buffering Capacity (β) (mM/pH unit) |
| 7.6 | 38.5 |
| 7.8 | 64.3 |
| 8.0 | 92.1 |
| 8.2 | 115.1 |
| 8.35 (pKa) | 115.1 (Maximum) |
| 8.5 | 105.9 |
| 8.7 | 80.4 |
| 9.0 | 45.8 |
Note: This data is calculated for a 0.1 M Bicine solution and may vary with buffer concentration and temperature.[2]
Comparison with Alternative Biological Buffers
The choice of buffer is critical and depends on the specific requirements of the experiment. The following table compares Bicine with other commonly used biological buffers in a similar pH range.
| Buffer | pKa (at 25°C) | Useful pH Range | Key Characteristics |
| Bicine | 8.26 | 7.6 - 9.0 | Zwitterionic, low metal binding affinity, suitable for many enzymatic reactions.[3][4] |
| Tris | 8.06 | 7.5 - 9.0 | Primary amine buffer, widely used, but its pKa is significantly affected by temperature. |
| Tricine | 8.05 | 7.4 - 8.8 | Zwitterionic, often used in electrophoresis for separating low molecular weight peptides. |
| HEPES | 7.48 | 6.8 - 8.2 | Zwitterionic, widely used in cell culture due to low toxicity and high buffering capacity at physiological pH. |
Experimental Protocol for Determining Buffering Capacity
The buffering capacity of Bicine can be experimentally determined by titration with a strong acid or base.[5]
Materials:
-
N,N-Bis(2-hydroxyethyl)isopropanolamine (Bicine)
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beakers and volumetric flasks
-
Deionized water
Procedure:
-
Buffer Preparation: Prepare a Bicine buffer solution of a known concentration (e.g., 0.1 M) by dissolving the appropriate amount of Bicine in deionized water. Adjust the initial pH to the lower end of the desired range (e.g., pH 7.6) using the strong base.
-
Titration Setup: Place a known volume of the Bicine buffer solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution and ensure it does not interfere with the stir bar.
-
Titration with Strong Base: Fill a burette with the standardized strong base solution. Add the base in small, precise increments (e.g., 0.1 mL).
-
Data Recording: After each addition of the base, allow the pH reading to stabilize and record the pH and the total volume of base added.
-
Titration Curve: Continue the titration until the pH has passed the upper limit of the effective buffering range (e.g., pH 9.0). Plot the pH of the solution as a function of the volume of strong base added to generate a titration curve.
-
Buffering Capacity Calculation: The buffering capacity (β) at any given pH can be calculated from the titration data using the formula: β = dCb/dpH where dCb is the moles of base added per liter of buffer and dpH is the change in pH.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the buffering capacity of Bicine.
Signaling Pathway of Buffer Action
The buffering action of Bicine is centered around the equilibrium of its tertiary amino group, which can accept or donate a proton to resist changes in pH.
Caption: Mechanism of Bicine buffer action in response to added acid or base.
Conclusion
N,N-Bis(2-hydroxyethyl)isopropanolamine (Bicine) is a valuable buffer for a wide range of biological and biochemical applications, offering a stable pH environment between 7.6 and 9.0. While direct experimental data on its buffering capacity at specific pH values is limited in publicly available literature, its theoretical performance can be reliably predicted from its pKa. For applications requiring precise and validated buffering capacity data, it is recommended that researchers perform a titration as described in the experimental protocol. The choice between Bicine and other buffers will ultimately depend on the specific pH requirements, temperature sensitivity, and potential for metal ion interference in the experimental system.
References
Safety Operating Guide
Proper Disposal of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-: A Guide for Laboratory Professionals
For immediate reference, treat 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- as a hazardous chemical waste. Due to its classification as a serious eye irritant, direct contact should be avoided, and appropriate personal protective equipment (PPE) must be worn at all times.
This guide provides essential safety and logistical information for the proper disposal of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- (CAS No. 6712-98-7), also known as 1-[N,N-Bis(2-hydroxyethyl)amino]-2-propanol. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Hazard Profile and Safety Summary
Before handling, it is crucial to understand the hazard profile of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-. The primary hazard identified is serious eye irritation (H319). Although not classified as a transport hazard, its potential for harm necessitates careful handling and disposal as chemical waste.
| Property | Data | Source |
| CAS Number | 6712-98-7 | [1][2] |
| Molecular Formula | C7H17NO3 | [1][2] |
| GHS Hazard Statement | H319: Causes serious eye irritation | |
| Physical Form | Liquid | [1] |
Step-by-Step Disposal Protocol
The disposal of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- must be carried out in accordance with national, state, and local regulations. The following is a general protocol for laboratory settings:
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses with side shields or chemical safety goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
-
-
Waste Collection:
-
Collect waste 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- in a designated, properly labeled hazardous waste container.
-
The container must be made of a compatible material and have a secure, tight-fitting lid.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Keep the original container for the waste if possible.
-
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "2-Propanol, 1-[bis(2-hydroxyethyl)amino]-".
-
Include the concentration and any other components mixed with the waste.
-
Indicate the relevant hazards (e.g., "Eye Irritant").
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area or your laboratory's main hazardous waste storage area.
-
Ensure the storage area is well-ventilated and away from incompatible materials, such as strong oxidizing agents and strong acids[3].
-
-
Disposal Request:
-
Follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.
-
Provide accurate information about the waste composition on the disposal request form.
-
-
Spill Management:
-
In the event of a spill, prevent the material from entering drains or waterways[4][5].
-
Contain the spill using an inert absorbent material such as sand, silica gel, or vermiculite[3].
-
Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.
-
Clean the affected area thoroughly.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-.
Caption: Disposal workflow for 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-.
Important Considerations:
-
Do not dispose of this chemical down the drain. [4][5] This can lead to environmental contamination and may violate local regulations.
-
Handle uncleaned, empty containers as you would the product itself. They may still contain hazardous residues.
-
Consult your institution's specific safety data sheets (SDS) and chemical hygiene plan for any additional handling and disposal requirements. The toxicological properties of this chemical have not been fully investigated, warranting a cautious approach[3].
References
Personal protective equipment for handling 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-
Essential Safety and Handling Guide for 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-
This guide provides crucial safety and logistical information for the handling and disposal of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- (CAS No. 6712-98-7). The following procedural steps are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Physicochemical and Safety Data
The following table summarizes key quantitative data for 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-. It is important to note that specific occupational exposure limits have not been established for this compound.
| Property | Value |
| Molecular Formula | C₇H₁₇NO₃[1] |
| Molecular Weight | 163.21 g/mol [1] |
| Appearance | Liquid[1] |
| Melting Point | 31.5-36 °C[2] |
| Boiling Point | 145 °C at 0.6 mmHg[2] |
| Density | 1.079 g/mL at 25 °C[2] |
| Flash Point | 113 °C (235.4 °F) - closed cup[2] |
| Occupational Exposure Limits | Not established |
Personal Protective Equipment (PPE)
Adequate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following PPE should be used when handling 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-.
| Protection Type | Recommended Equipment | Specifications and Guidelines |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. | Must conform to EN 166 (EU) or NIOSH (US) standards. |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., natural rubber, neoprene, PVC). Lab coat or apron. | Inspect gloves before use. Use proper glove removal technique to avoid skin contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator. | Required when dusts are generated or if ventilation is inadequate. A particulate filter (P1 or P2) may be necessary. |
| General Hygiene | Safety shower and eyewash station. | Must be readily accessible in the immediate work area. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this chemical.
1. Preparation:
- Ensure a well-ventilated work area, such as a chemical fume hood.
- Verify the immediate availability and functionality of a safety shower and eyewash station.
- Assemble all necessary PPE and inspect it for integrity.
- Locate and have ready the appropriate fire extinguisher (e.g., dry chemical, CO2, or alcohol-resistant foam).[3]
- Prepare a designated waste container for chemical disposal.
2. Handling:
- Don the appropriate PPE in the correct sequence (lab coat, respirator, goggles, then gloves).
- Handle the chemical in a manner that avoids the formation of dusts and aerosols.
- Avoid direct contact with skin and eyes.[4]
- Keep the container tightly closed when not in use.[3]
- Wash hands thoroughly after handling, even if gloves were worn.
3. In Case of a Spill:
- Evacuate non-essential personnel from the area.
- Ensure adequate ventilation.
- Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).
- Collect the absorbed material into a suitable container for disposal.
- Clean the spill area thoroughly.
- Do not allow the chemical to enter drains or waterways.[5][6]
4. First Aid Measures:
- Eye Contact: Immediately rinse cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[3][5][6]
- Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.[3][5][6]
- Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical advice.[3][5]
- Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical advice immediately.[3][5]
Disposal Plan
All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Collect waste 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- and any contaminated materials (e.g., absorbent pads, gloves) in a clearly labeled, sealed container.
-
Container Disposal: Do not reuse empty containers. Handle uncleaned containers as you would the product itself.[6]
-
Consultation: Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.
Safe Handling and Emergency Workflow
The following diagram illustrates the logical flow for safely handling 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- and the appropriate response in an emergency situation.
Caption: Workflow for routine handling and emergency response.
References
- 1. 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)- | C15H33NO4 | CID 100032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- [webbook.nist.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- | C7H17NO3 | CID 97712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
